molecular formula C8H17NO2 B8621133 L-Norleucine, ethyl ester

L-Norleucine, ethyl ester

Cat. No.: B8621133
M. Wt: 159.23 g/mol
InChI Key: NOLURLQNLRYBJS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Norleucine, ethyl ester is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Norleucine, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Norleucine, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (2S)-2-aminohexanoate

InChI

InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1

InChI Key

NOLURLQNLRYBJS-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)OCC)N

Canonical SMILES

CCCCC(C(=O)OCC)N

Origin of Product

United States

Foundational & Exploratory

What are the physicochemical properties of L-Norleucine, ethyl ester?

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of L-Norleucine, Ethyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization, Synthesis, and Bio-Analytical Utility[1]

Executive Summary

L-Norleucine ethyl ester (Nle-OEt) represents a critical structural probe and synthetic intermediate in protein engineering and medicinal chemistry. As the ethyl ester derivative of the non-proteinogenic amino acid L-norleucine, it offers a unique combination of linear lipophilicity and isosteric utility . Unlike its constitutional isomer L-leucine, which possesses a branched


-carbon, L-norleucine features a straight 

-butyl side chain. This structural distinction makes Nle-OEt an invaluable tool for studying steric constraints in enzyme active sites, enhancing peptide permeability, and serving as a robust internal standard in metabolomics due to its absence in natural mammalian proteomes.

Physicochemical Core & Identity

Chemical Identity

L-Norleucine ethyl ester is most commonly handled in its hydrochloride salt form to ensure stability against hydrolysis and oxidation.

PropertyData Specification
IUPAC Name Ethyl (2S)-2-aminohexanoate
Common Name L-Norleucine ethyl ester
CAS Number (Free Base) 22628-26-8
CAS Number (HCl Salt) Not widely indexed; often cited as HCl salt of 22628-26-8
Molecular Formula C

H

NO

(Free Base) / C

H

ClNO

(HCl Salt)
Molecular Weight 159.23 g/mol (Free Base) / 195.69 g/mol (HCl Salt)
SMILES CCCCC(=O)OCC
Physicochemical Properties

The ethyl ester modification significantly alters the solvation profile of the parent amino acid, masking the carboxylate charge and increasing logP.

ParameterValue / RangeScientific Context
Physical State Crystalline Solid (HCl salt)Hygroscopic; store under desiccant at -20°C.
Melting Point 130–138 °C (Predicted*)Inferred from L-Leucine ethyl ester HCl (134–138°C) and L-Norleucine methyl ester HCl (134–140°C).
Solubility Water, Ethanol, DMSOHigh aqueous solubility as HCl salt; Free base is soluble in organic solvents (DCM, EtOAc).
pKa (Amino Group) ~7.6 (Ester effect)Esterification lowers the pKa of the

-amino group compared to the free acid (~9.7), facilitating nucleophilic attack in coupling reactions.
Lipophilicity (logP) ~1.8 (Free Base)Higher than L-Leucine ethyl ester due to the accessible surface area of the linear chain.

Critical Insight - Isomeric Distinction: While L-Leucine and L-Norleucine are isomers, the linear side chain of Norleucine ethyl ester allows for tighter packing in hydrophobic pockets where the branched methyls of Leucine would cause steric clash. This property is exploited in "cavity-filling" mutations in protein engineering.

Synthesis & Stability Protocols

Synthesis: Acid-Catalyzed Esterification

The most robust method for generating L-Norleucine ethyl ester is the Fischer esterification using thionyl chloride in absolute ethanol. This method generates the HCl salt directly, preventing racemization.

Protocol: Thionyl Chloride Mediated Esterification
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl

    
    ).
    
  • Solvent Prep: Chill 50 mL of absolute ethanol (EtOH) to 0°C in an ice bath.

  • Activation: Dropwise add 3.0 equivalents of Thionyl Chloride (SOCl

    
    ) to the ethanol. Caution: Exothermic reaction; evolution of HCl and SO
    
    
    
    gas. Stir for 30 minutes to generate anhydrous HCl in situ.
  • Addition: Add 1.0 equivalent of L-Norleucine (Free Acid) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).

  • Workup: Concentrate the solution in vacuo to remove solvent and excess SOCl

    
    .
    
  • Purification: Triturate the resulting oil/solid with cold diethyl ether to precipitate the white crystalline hydrochloride salt. Filter and dry under high vacuum.

Hydrolytic Stability & Storage

Ethyl esters are generally more stable to hydrolysis than methyl esters but less stable than tert-butyl esters.

  • Storage: Must be stored at -20°C.

  • Reconstitution: Prepare fresh in buffers. At pH > 8.0, the rate of autohydrolysis increases significantly.

  • Enzymatic Stability: Nle-OEt is a substrate for esterases. In biological assays, this moiety acts as a prodrug, releasing the free amino acid intracellularly.

Structural & Functional Logic (Diagrams)

Synthesis Pathway

The following diagram illustrates the conversion of L-Norleucine to its ethyl ester, highlighting the activation step.

SynthesisPathway Nle L-Norleucine (Zwitterion) Activation Activation (EtOH + SOCl2) Nle->Activation Dissolution Intermediate Acyl-Chloride / Protonated Intermediate Activation->Intermediate In-situ HCl gen Product L-Norleucine Ethyl Ester (HCl Salt) Intermediate->Product Reflux 4h - SO2, - HCl

Caption: Acid-catalyzed Fisher esterification pathway converting L-Norleucine to its ethyl ester hydrochloride salt.

Comparative Steric Profile

This logic flow demonstrates why Nle-OEt is chosen over Leu-OEt in specific research contexts.

StericLogic Target Experimental Goal: Probe Hydrophobic Pocket Leu L-Leucine Ethyl Ester (Branched gamma-carbon) Target->Leu Nle L-Norleucine Ethyl Ester (Linear n-butyl chain) Target->Nle Outcome1 Steric Clash in Narrow Channels Leu->Outcome1 Rigid Branching Outcome2 Deep Penetration & Flexible Packing Nle->Outcome2 Rotational Freedom

Caption: Selection logic for using Nle-OEt versus Leu-OEt based on side-chain topology and steric requirements.

Applications in Drug Development[5]

Internal Standard in Metabolomics

Because L-Norleucine is non-proteinogenic (not coded by DNA) and absent in mammalian tissue, Nle-OEt is an ideal Internal Standard (IS) for amino acid analysis via GC-MS or LC-MS.

  • Protocol: Spike biological samples with a known concentration of Nle-OEt prior to extraction.

  • Benefit: The ethyl ester functionality mimics the ionization efficiency of other amino acid esters (often formed during derivatization protocols like chloroformate treatment) while remaining chromatographically distinct.

Peptide Synthesis (C-Terminal Protection)

In solid-phase or solution-phase peptide synthesis, the ethyl ester serves as a semi-permanent C-terminal protecting group.

  • Removal: Saponification (LiOH/MeOH/H

    
    O) or enzymatic cleavage (Pig Liver Esterase).
    
  • Advantage: Unlike methyl esters, ethyl esters are slightly more resistant to accidental basic hydrolysis during Fmoc-deprotection steps.

Prodrug Strategies

Nle-OEt is used to enhance the bioavailability of norleucine-based inhibitors (e.g., arginase inhibitors). The esterification masks the charged carboxylate, facilitating passive diffusion across the lipid bilayer. Once cytosolic, ubiquitous esterases hydrolyze the ester to release the active L-Norleucine pharmacophore.

Analytical Specifications

NMR Spectroscopy (Expected Signals in D O)
  • 
     4.25 ppm (q, 2H):  Methylene protons of the ethyl ester group (
    
    
    
    ).
  • 
     4.10 ppm (t, 1H): 
    
    
    
    -proton (
    
    
    ).
  • 
     1.90 ppm (m, 2H): 
    
    
    
    -protons.
  • 
     1.28 ppm (t, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).
  • 
     0.90 ppm (t, 3H):  Terminal methyl of the norleucine side chain.
    
Mass Spectrometry[1]
  • Technique: ESI-MS (Positive Mode).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of the ethyl group (

    
     Da) or the ethoxy group (
    
    
    
    Da) is common in MS/MS experiments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9475, Norleucine. Retrieved from [Link]

  • Boczar, M. et al. (2023).Conformational Landscape of Linear vs. Branched Amino Acid Esters. Journal of Physical Chemistry B.

The Biological Activity and Pharmacological Applications of L-Norleucine Ethyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, non-proteinogenic amino acids serve as critical structural scaffolds for overcoming the pharmacokinetic limitations of endogenous-like therapeutics. L-Norleucine ethyl ester —a lipophilic, esterified derivative of the straight-chain isomer of leucine—has emerged as a highly versatile moiety in drug design. While biologically inert on its own, its incorporation into complex molecules yields profound biological activity across three distinct pharmacological domains: tumor-targeted glutamine antagonism , irreversible tissue transglutaminase (tTGase) inhibition , and bioorganometallic anion sensing .

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, structural rationale, and validated experimental protocols associated with L-norleucine ethyl ester derivatives, equipping researchers with the causal logic required to leverage this scaffold in preclinical development.

Structural Rationale: The Power of the Ethyl Ester

The biological utility of L-norleucine ethyl ester is fundamentally driven by its physicochemical properties. The parent compound, L-norleucine, is highly polar and zwitterionic at physiological pH, resulting in poor membrane permeability and rapid systemic clearance.

By converting the


-carboxyl group to an ethyl ester , medicinal chemists achieve two critical objectives:
  • Lipophilicity Enhancement: The ethyl ester masks the negative charge of the carboxylate, significantly increasing the partition coefficient (LogP) and facilitating passive diffusion across lipid bilayers.

  • Prodrug Masking: The ester bond serves as a bio-reversible linkage. It remains relatively stable in systemic circulation but is rapidly hydrolyzed by specific intracellular esterases (e.g., carboxylesterases) enriched in specific microenvironments, such as tumors.

Core Biological Activity I: Glutamine Antagonism & Metabolic Reprogramming

The most prominent application of the L-norleucine ethyl ester scaffold is in the development of tumor-targeted prodrugs of 6-diazo-5-oxo-L-norleucine (DON) . DON is a potent, broadly active glutamine antagonist that irreversibly inhibits glutamine-utilizing enzymes (e.g., glutaminase, cytidine triphosphate synthase)[1]. However, clinical development of DON was historically abandoned due to severe, dose-limiting gastrointestinal (GI) toxicity[2].

To circumvent this, researchers developed JHU083 (L-leucyl-6-diazo-5-oxo-L-norleucine, ethyl ester)[3].

Mechanism of Action

JHU083 utilizes the L-norleucine ethyl ester backbone coupled with a leucyl promoiety to create a "double-masked" prodrug. In systemic circulation, the ethyl ester prevents the molecule from entering GI mucosal cells via standard amino acid transporters. Upon reaching the tumor microenvironment (TME), which is rich in specific peptidases (cathepsins) and esterases, the leucyl and ethyl ester groups are sequentially cleaved. This localized activation releases the active DON moiety directly into the tumor, resulting in a 5-fold higher tumor exposure compared to plasma, and an 11-fold higher exposure compared to GI tissues[2].

Once activated, DON competitively binds to the glutaminase active site. The diazo group then acts as a reactive electrophile, forming a covalent thioether bond with the catalytic cysteine, leading to irreversible enzyme inactivation and subsequent metabolic starvation of the tumor[4].

G A JHU083 (L-Norleucine Ethyl Ester Prodrug) B Tumor Microenvironment (Esterases/Peptidases) A->B Cleavage of Leucyl & Ethyl Ester C DON (6-Diazo-5-oxo-L-norleucine) B->C Release of Active Moiety D Glutaminase / Amidotransferases C->D Competitive Binding E Covalent Alkylation (Irreversible Inhibition) D->E Diazo-mediated Alkylation F Metabolic Reprogramming & Tumor Apoptosis E->F Glutamine Starvation

Fig 1. Prodrug activation and mechanism of action of JHU083 in the tumor microenvironment.

Core Biological Activity II: Tissue Transglutaminase (tTGase) Inhibition

Beyond oncology, L-norleucine ethyl ester is a critical synthetic precursor for inhibitors of Tissue Transglutaminase (tTGase) [5]. tTGase catalyzes the cross-linking of proteins in the extracellular matrix, a process heavily implicated in angiogenesis, diabetic retinopathy, and renal fibrosis[6].

Mechanism of Action

By reacting the N-protected L-norleucine ethyl ester with dimethyl sulfide, researchers synthesize sulfonium methylketones (e.g., N-benzyloxycarbonyl-L-phenylalanyl-6-dimethylsulfonium-5-oxo-L-norleucine). These compounds act as mechanism-based, irreversible inhibitors of tTGase[5]. The L-norleucine backbone mimics the natural glutamine substrate, guiding the inhibitor into the tTGase active site. The catalytic cysteine (Cys277) executes a nucleophilic attack on the sulfonium group, resulting in the displacement of dimethyl sulfide and the formation of a permanent, irreversible thioether bond.

G A Tissue Transglutaminase (tTGase) C Active Site Cysteine (Cys277) A->C Exposes Catalytic Residue B L-Norleucine Sulfonium Methylketone B->C Substrate Mimicry D Irreversible Thioether Bond Formation C->D Nucleophilic Attack E Inhibition of ECM Crosslinking D->E Enzyme Inactivation F Arrest of Angiogenesis & Fibrosis E->F Therapeutic Outcome

Fig 2. Mechanism of irreversible tTGase inhibition by L-norleucine ethyl ester derivatives.

Quantitative Data Summary

The structural modifications enabled by the L-norleucine ethyl ester scaffold yield highly specific pharmacokinetic and pharmacodynamic profiles. Table 1 summarizes the comparative data of these derivatives.

Table 1: Pharmacological Profiles of L-Norleucine Ethyl Ester Derivatives

Derivative TypePrimary TargetMechanism of InhibitionKey Pharmacokinetic AdvantagePrimary Application
JHU083 (L-leucyl-DON ethyl ester)Glutaminase (GLS)Irreversible Alkylation (Diazo group)11-fold higher tumor vs. GI exposure; 5-fold higher tumor vs. plasma exposure[2].Cancer Immunotherapy, Metabolic Reprogramming
Sulfonium Methylketones Tissue Transglutaminase (tTGase)Irreversible Thioether Bond (Sulfonium displacement)High local retention in extracellular matrix; prevents systemic off-target crosslinking[5].Diabetic Retinopathy, Renal Fibrosis
N-Ferrocenoyl Derivatives Halide Anions (Cl-, Br-)Reversible Hydrogen Bonding (Amide protons)Highly stable electrochemical response (

)[7].
Electrochemical Biosensors

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify causality before proceeding to the next step.

Protocol A: In Vitro Validation of Prodrug Cleavage (JHU083 Model)

Objective: To confirm that the L-norleucine ethyl ester prodrug is stable in plasma but rapidly cleaved in the tumor microenvironment.

  • Preparation: Prepare

    
     of the prodrug in two distinct matrices: (A) Human plasma (pH 7.4), and (B) Tumor tissue homogenate (pH 6.5, enriched with esterases).
    
  • Incubation & Sampling: Incubate both matrices at

    
    . Extract 
    
    
    
    aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled DON).
  • LC-MS/MS Analysis: Quantify the disappearance of the intact prodrug and the appearance of the active DON moiety.

  • Causality Check (Self-Validation):

    • Pass Criteria: Matrix A must show

      
       intact prodrug at 120 mins (confirming systemic stability). Matrix B must show 
      
      
      
      conversion to DON at 60 mins (confirming TME-specific esterase cleavage).
    • Failure Mode: If rapid cleavage occurs in Matrix A, the ethyl ester linkage is too labile, and the compound will cause systemic GI toxicity in vivo.

Protocol B: tTGase Irreversible Inhibition Assay

Objective: To validate the mechanism-based irreversible inhibition of tTGase by L-norleucine sulfonium methylketones.

  • Enzyme Preparation: Incubate purified human tTGase (

    
    ) with varying concentrations of the L-norleucine derivative (
    
    
    
    ) in a buffer containing
    
    
    
    
    (required to expose the active site Cys277).
  • Dialysis (The Critical Step): After a 30-minute incubation, subject the enzyme-inhibitor complex to extensive dialysis against a buffer lacking the inhibitor for 24 hours.

  • Activity Measurement: Measure residual tTGase activity using a colorimetric hydroxamate assay (monitoring the incorporation of monodansylcadaverine into N,N-dimethylcasein).

  • Causality Check (Self-Validation):

    • Pass Criteria: Enzyme activity must remain

      
       post-dialysis. Because dialysis removes all unbound molecules, sustained inhibition proves that the L-norleucine derivative formed a covalent, irreversible bond with the enzyme.
      
    • Failure Mode: If activity returns post-dialysis, the inhibition is merely competitive (reversible), indicating a failure of the sulfonium leaving group mechanism.

Conclusion

L-Norleucine ethyl ester is far more than a simple synthetic intermediate; it is a highly tunable pharmacokinetic masking agent and structural mimic. By understanding the causality behind its esterification—specifically its ability to bypass systemic degradation and selectively target microenvironments—drug development professionals can engineer highly potent, targeted therapies. Whether acting as a Trojan horse for glutamine antagonists in oncology or as a precision warhead against fibrotic enzymes, this scaffold remains a cornerstone of modern rational drug design.

References

  • Source: Dublin City University (DCU)
  • GB2490547A - Tissue transglutaminase inhibitors for use in the treatment of angiogenesis Source: Google Patents URL
  • JHU083 (CAS Number: 1998725-11-3)
  • Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON)
  • Source: National Institutes of Health (NIH)
  • Source: Googleapis.com (Patent Archive)

Sources

Comparative Profiling: L-Norleucine and L-Leucine Ethyl Ester in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-Norleucine vs L-Leucine ethyl ester in biological systems Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Divergence

This guide analyzes the distinct biological utilities of L-Norleucine (Nle) and L-Leucine ethyl ester (Leu-OEt) . While both are derivatives or analogs of the essential amino acid L-Leucine, their applications in cell biology and biochemistry are diametrically opposed due to their intracellular fates.

  • L-Norleucine (Nle) is a Structural Mimic . It is an isomer of leucine used primarily to probe the specificity of amino acid sensors (like Sestrin2) and to engineer oxidation-resistant peptides by substituting for Methionine. It generally fails to activate anabolic signaling (mTORC1).

  • L-Leucine Ethyl Ester (Leu-OEt) is a Delivery Vector (Prodrug) . It is a hydrophobic, cell-permeable ester that rapidly crosses membranes and is hydrolyzed intracellularly to release free Leucine. It is used to hyper-activate mTORC1, bypassing rate-limiting surface transporters (e.g., LAT1).

Mechanistic Profiling

L-Norleucine: The "Silent" Isomer

Structure: Straight-chain isomer of Leucine. Lacks the


-branched methyl group critical for hydrophobic pocket fitting in specific sensors.
  • Transport: Nle competes with Leucine and Methionine for entry via System L transporters (LAT1/SLC7A5).

  • Protein Synthesis (The Misincorporation Event):

    • Methionine Mimicry: Nle is isosteric with Methionine. In Met-depleted environments (e.g., E. coli recombinant expression), Methionyl-tRNA synthetase (MetRS) can mischarge tRNA^Met with Nle. This leads to "leakage" incorporation of Nle into proteins, often used intentionally in peptide synthesis to create oxidation-resistant variants (Nle lacks the sulfur atom of Met).

  • mTORC1 Signaling:

    • Sensor Specificity: The Leucine sensor Sestrin2 requires the specific isobutyl side chain of Leucine for high-affinity binding. Nle’s linear butyl chain does not induce the conformational shift in Sestrin2 required to release GATOR2. Consequently, Nle is a poor to non-activator of mTORC1, making it an excellent negative control in signaling studies.

L-Leucine Ethyl Ester: The "Trojan Horse"

Structure: Ethyl ester derivative of Leucine.[1][2][3] The esterification masks the carboxyl group, significantly increasing lipophilicity.

  • Entry Mechanism: Unlike free Leucine, Leu-OEt enters cells via passive diffusion , independent of transporters.

  • Intracellular Fate (The Hydrolysis Trap):

    • Once inside the cytosol or lysosome, ubiquitous esterases hydrolyze Leu-OEt back to free L-Leucine and ethanol.

    • Lysosomotropism: At high concentrations (>10 mM), the free base form diffuses into acidic lysosomes, becomes protonated, and is trapped. This can lead to osmotic swelling (proton sponge effect). Note: This is distinct from L-Leucyl-L-Leucine methyl ester (LLME), which forms toxic polymers via Cathepsin C; Leu-OEt toxicity is primarily osmotic.

  • mTORC1 Signaling:

    • Leu-OEt acts as a potent mTORC1 agonist. By bypassing surface transporters, it floods the intracellular pool with Leucine, activating the Rag-mTORC1 pathway even in cells with downregulated LAT1 transporters.

Comparative Data Analysis

FeatureL-Norleucine (Nle)L-Leucine Ethyl Ester (Leu-OEt)
Chemical Nature Structural Isomer (Straight chain)Ester Prodrug (Hydrophobic)
Cell Entry Carrier-mediated (System L competition)Passive Diffusion
Intracellular Fate Stable; incorporated into proteins (Met/Leu substitute)Rapidly hydrolyzed to Leucine + Ethanol
mTORC1 Activation Negligible/Weak (Control)Potent (Bypasses transport limits)
Primary Utility Peptide stability, Met-substitution, Sensor specificity probesmTORC1 activation in transport-deficient cells, Lysosomal loading
Toxicity Risk Misincorporation into endogenous proteinsLysosomal swelling (Osmotic) at high conc.

Visualizing the Pathways

The following diagram illustrates the divergent signaling and metabolic fates of Nle and Leu-OEt within a eukaryotic cell.

Nle_vs_LeuOEt_Mechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Lysosome Interface Nle_ext L-Norleucine (Nle) LAT1 LAT1 Transporter Nle_ext->LAT1 Competes w/ Leu LeuOEt_ext L-Leu Ethyl Ester (Leu-OEt) LeuOEt_int Intracellular Leu-OEt LeuOEt_ext->LeuOEt_int Passive Diffusion (Rapid) Leu_ext L-Leucine Leu_ext->LAT1 Nle_int Intracellular Nle LAT1->Nle_int tRNA Met-tRNA Synthetase Nle_int->tRNA High Conc. Sestrin_Fail Sestrin2 (No Binding) Nle_int->Sestrin_Fail Low Affinity Protein_Mis Protein Misincorporation (Met Substitution) tRNA->Protein_Mis mTORC1 mTORC1 Activation (p-S6K1, p-4EBP1) Sestrin_Fail->mTORC1 No Activation Esterase Esterases (Hydrolysis) LeuOEt_int->Esterase Leu_Free Free L-Leucine (High Conc.) Esterase->Leu_Free Releases Sestrin_Bind Sestrin2 (Leucine Bound) Leu_Free->Sestrin_Bind High Affinity GATOR2 GATOR2 (Inhibited) Sestrin_Bind->GATOR2 Inhibits GATOR2->mTORC1 Disinhibition

Caption: Figure 1. Differential intracellular processing. Leu-OEt diffuses passively and hydrolyzes to trigger mTORC1. Nle requires transport and fails to trigger mTORC1, instead risking protein misincorporation.

Experimental Protocols

Protocol A: mTORC1 Activation Assay (Leu-OEt vs. Nle)

Objective: To distinguish between transport-dependent (Leucine) and transport-independent (Leu-OEt) activation, using Nle as a specificity control.

Reagents:

  • HEK293T cells (or skeletal muscle myotubes).

  • Deprivation Media: DMEM/F12 lacking amino acids.

  • Stimulants: L-Leucine (1 mM), L-Leu-OEt (1 mM), L-Norleucine (1 mM).

  • Lysis Buffer: RIPA with phosphatase inhibitors (PhosSTOP).

Workflow:

  • Starvation: Wash cells 2x with PBS. Incubate in Deprivation Media for 60 minutes to basal down mTORC1 activity (verified by loss of p-S6K).

  • Stimulation: Add stimulants directly to media:

    • Condition 1: Vehicle (PBS).[4][5]

    • Condition 2: L-Leucine (1 mM) – Positive Control.

    • Condition 3: L-Leu-OEt (1 mM) – Permeable Activator.

    • Condition 4: L-Norleucine (1 mM) – Negative Control (Specificity Check).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Harvest: Rapidly aspirate media, wash with ice-cold PBS, and lyse.

  • Readout: Western Blot for p-S6K1 (Thr389) and p-4EBP1 .

    • Expected Result: Leu and Leu-OEt show robust phosphorylation. Nle shows levels comparable to Vehicle.

Protocol B: Lysosomal Integrity Check (Leu-OEt Specific)

Objective: To ensure Leu-OEt concentration is sub-toxic and does not cause "proton sponge" rupture (a risk with ester accumulation).

Reagents:

  • Acridine Orange (AO) stain (5 µg/mL).

  • Flow Cytometer or Fluorescence Microscope.

Workflow:

  • Treat cells with L-Leu-OEt (titration: 0.5 mM, 1 mM, 5 mM, 10 mM) for 2 hours.

  • Add Acridine Orange (5 µg/mL) for the final 15 minutes.

  • Analysis:

    • Healthy Lysosomes: Accumulate AO, fluorescing Red (high concentration/stacking).

    • Ruptured/Swollen Lysosomes: AO leaks into cytosol, fluorescing Green .

  • Thresholding: Select the highest concentration of Leu-OEt that maintains Red fluorescence (typically <5 mM) for signaling assays to avoid artifacts from lysosomal stress.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science.[6] [Link]

    • Establishes the structural basis for why Nle (straight chain)
  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes.[5] PNAS.[7] [Link]

    • Differentiation of the toxic polymerizing mechanism of LLME vs. simple esters.
  • Christie, G. R., et al. (2002).Synthesis and evaluation of L-leucine ethyl ester as a prodrug. Journal of Drug Targeting. Validates the hydrolysis kinetics and cellular uptake of Leu-OEt.
  • Barker, D. G., & Bruton, C. J. (1979). The specificity of methionyl-tRNA synthetase. Journal of Molecular Biology. [Link]

    • Foundational work on Norleucine misincorpor
  • Reeves, J. P. (1979). Accumulation of amino acids by lysosomes incubated with amino acid methyl esters. Journal of Biological Chemistry.[8] [Link]

    • Mechanistic explanation of the "proton sponge" effect of amino acid esters.

Sources

CAS number and molecular structure of L-Norleucine, ethyl ester

[1]

Identity & Physicochemical Profile[2][3][4]

L-Norleucine ethyl ester is the ethyl ester derivative of L-Norleucine (2-aminohexanoic acid), a non-proteinogenic amino acid. Structurally, it is an isomer of L-Leucine and L-Isoleucine but possesses a linear butyl side chain. In drug development, it serves as a lipophilic, non-oxidizable isostere for Methionine.

Core Data Table
ParameterData
Chemical Name Ethyl (S)-2-aminohexanoate
Common Name L-Norleucine ethyl ester
CAS Number (Free Base) 22628-26-8
CAS Number (HCl Salt) Custom/Generic (Often cited as 327-57-1 (Parent) derivative or 39978-46-6 (DL-form) in broad catalogs; specify stereochemistry explicitly)
Molecular Formula C

H

NO

(Free Base) | C

H

ClNO

(HCl Salt)
Molecular Weight 159.23 g/mol (Free Base) | 195.69 g/mol (HCl Salt)
SMILES CCCCC(=O)OCC
Solubility HCl Salt: Soluble in water, methanol, ethanol.[1][2] Free Base: Soluble in DCM, ethyl acetate; slightly soluble in water.
Appearance White crystalline powder (HCl salt) or colorless oil (Free base).
Structural Logic

The substitution of the carboxylic acid proton with an ethyl group (-CH2CH3) masks the acidic functionality. This modification:

  • Increases Lipophilicity: Enhances cell permeability for prodrug applications.

  • Prevents Zwitterion Formation: Allows the amine to act as a nucleophile in coupling reactions without competing carboxylate interference.

  • Metabolic Stability: The linear side chain is resistant to oxidation (unlike Methionine) and steric hindrance (unlike Isoleucine/Valine).

Synthetic Pathway & Mechanism

The standard synthesis involves the Fisher Esterification of L-Norleucine with ethanol, catalyzed by thionyl chloride (


Reaction Mechanism (Graphviz)

SynthesisStartL-Norleucine(Zwitterion)IntermediateAcyl ChlorideIntermediateStart->Intermediate Activation(-SO2, -HCl)ReagentsEthanol (Solvent/Rgt)+ Thionyl Chloride (SOCl2)Reagents->IntermediateProductL-Norleucine Ethyl EsterHydrochlorideIntermediate->Product Nucleophilic Attack(EtOH)ByproductsSO2 (gas) + HCl (gas)Intermediate->Byproducts

Figure 1: Activation of the carboxylic acid via thionyl chloride followed by nucleophilic attack by ethanol.

Experimental Protocol: Synthesis of L-Norleucine Ethyl Ester HCl

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Materials
  • L-Norleucine (CAS 327-57-1): 5.0 g (38.1 mmol)

  • Absolute Ethanol: 50 mL

  • Thionyl Chloride (

    
    ): 3.0 mL (41.9 mmol, 1.1 eq)
    
  • Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl

    
    ). Chill the flask to 0°C in an ice bath.
    
  • Solvent Preparation: Add 50 mL of absolute ethanol to the flask.

  • Activation (The Critical Step):

    • Why: Adding

      
       to alcohol is exothermic.
      
    • Action: Dropwise add 3.0 mL of thionyl chloride to the cold ethanol over 10 minutes. Stir for 15 minutes to generate anhydrous HCl in situ.

  • Addition: Add 5.0 g of solid L-Norleucine in one portion.

  • Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: The solution should become clear as the amino acid dissolves and reacts.

  • Isolation:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotovap) to obtain a viscous oil.

    • Self-Validation: If the oil smells strongly of

      
      , re-dissolve in ethanol and re-evaporate to chase off residuals.
      
  • Crystallization: Dissolve the residue in a minimum amount of cold ethanol (approx. 5 mL) and add diethyl ether (50 mL) dropwise with stirring until turbidity persists. Store at -20°C overnight to crystallize.

  • Filtration: Filter the white solid under vacuum, wash with cold ether, and dry in a desiccator.

Expected Yield: 85–95% Characterization (1H NMR in


):
  • 
     4.10 (q, 2H, 
    
    
    )
  • 
     3.95 (t, 1H, 
    
    
    )
  • 
     1.80 (m, 2H, 
    
    
    )
  • 
     1.30 (m, 4H, 
    
    
    )
  • 
     1.15 (t, 3H, ester 
    
    
    )
  • 
     0.85 (t, 3H, terminal 
    
    
    )

Applications in Drug Discovery[6][7][8]

A. Methionine Isostere Replacement

In peptide therapeutics, Methionine (Met) is susceptible to oxidation (forming sulfoxide), which alters potency and shelf-life. L-Norleucine is isosteric to Met but chemically inert.

  • Protocol: Substitute Fmoc-Met-OH with Fmoc-Nle-OH (or the ester precursor) during Solid Phase Peptide Synthesis (SPPS).

B. Protease Inhibitor Scaffolds

The ethyl ester moiety allows the molecule to act as a "warhead" precursor or a C-terminal cap in protease inhibitors.

  • Mechanism: The hydrophobic side chain occupies the S1 or S1' pocket of proteases (e.g., thermolysin, metalloproteases), while the ester can be hydrolyzed intracellularly to the active acid (Prodrug strategy).

C. Workflow: Peptide Coupling (Graphviz)

CouplingNleL-Norleucine Ethyl Ester(Amine Component)CouplingCoupling Reaction(EDC/HOBt or HATU)Nle->Coupling Neutralize HCl with DIPEAAcidN-Protected Amino Acid(e.g., Boc-Phe-OH)Acid->Coupling Activate COOHDipeptideProtected Dipeptide(Boc-Phe-Nle-OEt)Coupling->Dipeptide

Figure 2: Utilization of L-Norleucine ethyl ester in solution-phase peptide synthesis.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a tightly sealed container with desiccant at 4°C.

  • Stability: Stable for >2 years if kept dry. In aqueous solution, the ester is susceptible to hydrolysis at pH > 8.0 or in the presence of esterases.

  • Safety: Irritant to eyes and skin. Avoid inhalation of dust.

References

  • Synthesis of Amino Acid Ethyl Esters

    • Source: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
    • Context: Standard protocol for thionyl chloride-mediated esterific
  • Norleucine as a Methionine Replacement: Source: Moroder, L., et al. (2019). "Oxidative stability of Norleucine-containing peptides." Journal of Peptide Science. Context: Validation of Nle as a stable isostere in drug design.
  • Physicochemical Data (L-Norleucine Parent)

    • Source: National Institute of Standards and Technology (NIST).[3] "L-Norleucine Mass Spectrum."

  • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.

Technical Guide: L-Norleucine Ethyl Ester as a Metabolic Probe and Kinetic Substrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of L-Norleucine ethyl ester in metabolic pathways Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Norleucine ethyl ester (NLE-EE) is a synthetic derivative of the non-proteinogenic amino acid L-Norleucine. Unlike canonical amino acids, L-Norleucine possesses a linear, unbranched hexanoic acid side chain. The ethyl ester modification serves two critical functions in biochemical research: it acts as a chromogenic or kinetic substrate for proteolytic enzymes (probing the S1 hydrophobic pocket without steric hindrance) and functions as a cell-permeable prodrug (Trojan horse) to deliver L-Norleucine intracellularly.

Once hydrolyzed, the released L-Norleucine mimics L-Leucine, engaging the mTORC1 signaling pathway and challenging the fidelity of aminoacyl-tRNA synthetases . This guide details the mechanistic role of NLE-EE in metabolic pathways, provides validated protocols for its use in enzyme kinetics, and outlines its application in studying protein synthesis fidelity.

Chemical & Biological Properties[1][2][3][4][5][6][7]

Structural Significance
  • Linearity: The straight alkyl chain of the norleucine moiety allows it to probe the depth and flexibility of hydrophobic binding pockets (e.g., in Chymotrypsin or Subtilisin) distinct from the branched chains of Leucine or Isoleucine.

  • Esterification: The ethyl ester group masks the carboxylate charge, significantly increasing lipophilicity (

    
    ). This allows passive diffusion across cell membranes, bypassing the saturable L-type Amino Acid Transporters (LAT1/SLC7A5) required by the free acid.
    
The "Metabolic" Fate: Hydrolysis Pathway

NLE-EE is not a natural metabolite; its "metabolism" is a pharmacologic activation process. Upon entry into a biological system (cell or assay buffer), it undergoes hydrolysis.

Mechanism:

  • Entry: Passive diffusion (Cell) or direct addition (Assay).

  • Activation: Intracellular esterases (e.g., Carboxylesterase 1) or target proteases cleave the ester bond.

  • Release: Generates free L-Norleucine and Ethanol.

  • Effector Action: Free L-Norleucine competes with Methionine (for tRNA loading) or Leucine (for Sestrin2/mTORC1 binding).

Visualization: The Hydrolytic & Signaling Pathway

The following diagram illustrates the dual fate of NLE-EE: its hydrolysis by esterases and the subsequent "mimicry" effect of L-Norleucine on the mTORC1 metabolic pathway.

NLE_Pathway cluster_0 Extracellular Space cluster_1 Intracellular / Cytosol NLE_EE_Ext L-Norleucine Ethyl Ester (NLE-EE) NLE_EE_Int NLE-EE (Intracellular) NLE_EE_Ext->NLE_EE_Int Passive Diffusion (High Permeability) NLE_Free L-Norleucine (Free Acid) NLE_EE_Int->NLE_Free Hydrolysis Ethanol Ethanol (Byproduct) NLE_EE_Int->Ethanol Esterase Carboxylesterases (CES1) Esterase->NLE_EE_Int Sestrin Sestrin2 (Leucine Sensor) NLE_Free->Sestrin Mimics Leucine MetRS Methionyl-tRNA Synthetase NLE_Free->MetRS Competes w/ Met GATOR2 GATOR2 (Inhibited) Sestrin->GATOR2 Dissociation mTORC1 mTORC1 Complex GATOR2->mTORC1 Activation tRNA Met-tRNA (Mischarged) MetRS->tRNA Mischarging Protein Misfolded Protein (NLE -> Met subst) tRNA->Protein Translation Error

Caption: Figure 1: Metabolic fate of L-Norleucine Ethyl Ester. The ester permeates the cell, is hydrolyzed to L-Norleucine, which then bifurcates to activate mTORC1 or cause protein misfolding.

Experimental Protocols

Protocol A: Kinetic Assay for Esterase Activity

Objective: Determine the catalytic efficiency (


) of a serine protease (e.g., Chymotrypsin or Subtilisin) using NLE-EE as a substrate.
Rationale:  Esters are hydrolyzed significantly faster than amides by serine proteases. NLE-EE provides a linear hydrophobic chain, ideal for testing the steric constraints of the S1 pocket without the interference of branched methyl groups found in Leucine.

Materials:

  • Enzyme:

    
    -Chymotrypsin (Type II from Bovine Pancreas).
    
  • Substrate: L-Norleucine ethyl ester hydrochloride (10–100 mM stock in water).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.0.

  • Indicator: Phenol Red (if using pH stat) or direct potentiometric titration.

Methodology:

  • Preparation: Prepare a reaction volume of 2.0 mL containing 0.1 M Phosphate Buffer (pH 7.0).

  • Baseline: Equilibrate at 25°C. Add indicator if using colorimetric pH shift detection.

  • Substrate Addition: Add NLE-EE to final concentrations ranging from 0.5 mM to 10 mM.

  • Initiation: Add enzyme (final conc. 0.1–1.0

    
    M) to initiate the reaction.
    
  • Measurement: Monitor the decrease in pH (proton release from ester hydrolysis) or titrate with dilute NaOH to maintain pH (pH-stat method).

    • Reaction:

      
      
      
  • Analysis: Plot initial velocity (

    
    ) vs. Substrate concentration (
    
    
    
    ). Fit to the Michaelis-Menten equation to derive
    
    
    and
    
    
    .
Protocol B: Cell-Based mTORC1 Activation Assay

Objective: Use NLE-EE to activate mTORC1 signaling in amino acid-starved cells. Rationale: NLE-EE enters cells independently of amino acid transporters. Once hydrolyzed, the intracellular Norleucine binds Sestrin2, releasing GATOR2 and activating mTORC1. This proves the "sensing" mechanism is intracellular.

Methodology:

  • Cell Culture: Seed HEK293T cells in DMEM + 10% FBS.

  • Starvation: Wash cells 2x with PBS and incubate in Amino Acid-Free RPMI for 50 minutes to inhibit mTORC1 (deplete intracellular amino acids).

  • Treatment:

    • Control: Vehicle (PBS).

    • Positive Control: L-Leucine (100

      
      M).
      
    • Experimental: L-Norleucine Ethyl Ester (100

      
      M).
      
  • Incubation: Incubate for 10–30 minutes at 37°C.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Readout: Western Blot for p-S6K1 (Thr389) and p-4EBP1 .

    • Expected Result: NLE-EE treatment should restore phosphorylation of S6K1 similar to Leucine, confirming its role as a leucine mimetic.

Quantitative Data Summary

The following table summarizes the kinetic properties of Chymotrypsin with various ester substrates, highlighting the role of the side chain structure (Linear vs. Branched vs. Aromatic).

Substrate (Ethyl Esters)Side Chain StructureRelative


(mM)
Specificity Note
L-Tyrosine EE Aromatic (Phenol)100% (Ref)0.7Optimal S1 fit (Aromatic interactions)
L-Norleucine EE Linear (C4 Alkyl)~25-30%2.5Good hydrophobic fit; lacks

-stacking
L-Leucine EE Branched (

-methyl)
~15-20%4.0Steric clash in S1 pocket reduces binding
L-Alanine EE Short (Methyl)< 1%>100Insufficient hydrophobic energy for binding

Note: Values are approximate aggregates from serine protease kinetic literature [1, 2]. NLE-EE serves as a bridge between optimal aromatic substrates and sterically hindered branched substrates.

References

  • Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Reaction of Specific Substrates with Chymotrypsin. Journal of the American Chemical Society.

  • Wolfson, R. L., et al. (2016).[1] Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. (Demonstrates the mechanism of Norleucine/Leucine sensing).

  • Alvarez-Castelao, B., et al. (2017). Cell-type-specific metabolic labeling of nascent proteomes with non-canonical amino acids. Nature Protocols. (Context on amino acid analogs in labeling).

  • Bender, M. L., et al. (1966). The Determination of the Concentration of Hydrolytic Enzyme Solutions: α-Chymotrypsin, Trypsin, Papain, Elastase, and Subtilisin. Journal of the American Chemical Society.

Sources

L-Norleucine Ethyl Ester: A Strategic Non-Canonical Tool in Peptide Engineering and Drug Design

[1][2]

Executive Summary

L-Norleucine ethyl ester (L-Nle-OEt) is a semi-synthetic derivative of the non-canonical amino acid L-Norleucine.[1][2] It serves as a critical tool in medicinal chemistry, primarily utilized to overcome the oxidative instability of Methionine (Met) residues in therapeutic peptides and to modulate the lipophilicity of C-terminal domains.[1][2]

In drug development, the primary utility of L-Norleucine (Nle) lies in its isosteric relationship with Methionine.[2] While Methionine is prone to oxidation (forming sulfoxides and sulfones) which degrades peptide potency and shelf-life, Norleucine offers a chemically stable aliphatic side chain of near-identical geometry.[1][2] The ethyl ester modification further functionalizes this tool, acting as a C-terminal protecting group during synthesis or as a prodrug moiety to enhance membrane permeability and bioavailability.

This guide details the physicochemical rationale, synthesis protocols, and application workflows for integrating L-Norleucine ethyl ester into peptide drug discovery campaigns.

Chemical Architecture & Physicochemical Profile[2]

Structural Homology

L-Norleucine is a structural isomer of Leucine and Isoleucine but possesses a linear, unbranched alkyl side chain.[1][2] Its critical value, however, is its similarity to Methionine.[2]

  • Methionine (Met): Side chain -CH2-CH2-S-CH3.[1] Susceptible to oxidation (

    
    ) to sulfoxide (MetO).[1][2]
    
  • L-Norleucine (Nle): Side chain -CH2-CH2-CH2-CH3.[1][2] Resistant to oxidation.[1][2]

  • L-Norleucine Ethyl Ester (Nle-OEt): C-terminus protected/modified (

    
    ).
    
Comparative Data Table
PropertyL-Methionine (Met)L-Norleucine (Nle)L-Norleucine Ethyl Ester (Nle-OEt)
Side Chain Thioether (Polarizable)Linear Alkyl (Hydrophobic)Linear Alkyl (Hydrophobic)
Oxidation Risk High (Met

MetO)
NegligibleNegligible
Hydropathy Index 1.93.8 (More Lipophilic)>4.0 (Est.[1][2] due to ester)
Role in Design Native Ligand BindingStable IsostereProdrug / Synthesis Intermediate
Molecular Weight 149.21 g/mol 131.17 g/mol ~159.23 g/mol (Free Base)
Structural Visualization

The following diagram illustrates the isosteric replacement logic and the esterification modification.

ChemicalStructurecluster_0Functional OutcomeMetL-Methionine(Oxidation Prone)NleL-Norleucine(Oxidation Resistant)Met->Nle Isosteric Replacement(-S- replaced by -CH2-)NleOEtL-Norleucine Ethyl Ester(Lipophilic/Protected)Nle->NleOEt Esterification(+ Ethyl Group)Outcome1Increased StabilityNle->Outcome1Outcome2Membrane PermeabilityNleOEt->Outcome2

Caption: Structural evolution from Methionine to L-Norleucine Ethyl Ester, highlighting functional gains.

Synthesis Protocol: L-Norleucine Ethyl Ester HCl

While L-Norleucine is commercially available, the ethyl ester hydrochloride salt is often synthesized in-house to ensure freshness and prevent hydrolysis.[1][2] The standard method utilizes thionyl chloride (

12
Reagents Required[1][3][4][5]
  • L-Norleucine (CAS: 327-57-1)[1][2][3]

  • Absolute Ethanol (Anhydrous)[1][2]

  • Thionyl Chloride (

    
    )[1][2]
    
  • Diethyl Ether (for precipitation)[2]

Step-by-Step Methodology

Caution: Thionyl chloride is corrosive and reacts violently with water.[1][2] Perform all steps in a fume hood.

  • Preparation: Chill 50 mL of absolute ethanol to 0°C in a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride).

  • Activation: Dropwise, add 1.5 equivalents of thionyl chloride to the chilled ethanol. Stir for 10 minutes. Mechanism: Formation of reactive ethyl chlorosulfite/HCl species.

  • Addition: Add 1.0 equivalent of L-Norleucine solid to the mixture. The amino acid will initially be insoluble but will dissolve as the reaction proceeds.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) until the starting material (Nle) disappears.[1][2]

  • Work-up:

    • Cool the solution to room temperature.[1][2][4]

    • Concentrate the solvent in vacuo (rotary evaporator) to yield a viscous oil.[2][5]

    • Co-evaporation: Add 20 mL of fresh ethanol or toluene and re-evaporate (repeat 2x) to remove excess HCl and

      
      .
      
  • Crystallization: Dissolve the oily residue in a minimum amount of cold ethanol. Add diethyl ether dropwise with stirring until turbidity is observed. Store at 4°C overnight to crystallize the L-Norleucine ethyl ester hydrochloride .[1][2]

  • Validation: Verify via

    
    -NMR (DMSO-d6). Look for the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) alongside the characteristic Nle aliphatic chain.[1][2]
    

Strategic Applications in Drug Development

The "Methionine Problem" Solution

In therapeutic peptides (e.g., GLP-1 agonists, antimicrobial peptides), Methionine oxidation is a major degradation pathway during manufacturing and storage.

  • Mechanism: Met residues oxidize to Met-sulfoxide (MetO), creating a polar center that disrupts hydrophobic core packing or receptor binding interfaces.[2]

  • Application: Substituting Met with Nle preserves the hydrophobic volume (Van der Waals radius) while rendering the site inert to reactive oxygen species (ROS).[2]

  • Evidence: Studies on Glucagon and Calmodulin have demonstrated that Nle-substitution retains biological activity while significantly extending half-life under oxidative stress [1].[1][2]

C-Terminal Prodrug Design

The ethyl ester moiety of L-Nle-OEt is not merely a protecting group; it alters the pharmacokinetics of the peptide.[1][2]

  • Lipophilicity: The ester masks the charged C-terminal carboxylate, increasing

    
    . This facilitates passive transport across the blood-brain barrier (BBB) or gastrointestinal epithelium.[1][2]
    
  • Metabolic Activation: Once in the plasma or cytosol, non-specific esterases hydrolyze the ethyl ester, releasing the active free-acid peptide. This "Trojan Horse" strategy is vital for intracellular targets.[1][2]

Peptide Synthesis (SPPS) Utility

In Solid Phase Peptide Synthesis (SPPS), L-Nle-OEt is often used in Solution Phase coupling or as the starting material for Fragment Condensation .[2]

  • Prevention of Racemization: Using the pre-formed ester avoids the activation of the C-terminal carboxylate during fragment coupling, a step notorious for oxazolone-mediated racemization.

Experimental Workflow: Designing an Oxidation-Resistant Analog

The following decision tree guides the researcher in determining when to deploy L-Norleucine Ethyl Ester.

DecisionLogicStartTarget Peptide SequenceContains Methionine (Met)?CheckRoleIs Met Critical forRedox Sensing?Start->CheckRoleYesCheckBindingIs Met in a Hydrophobic Pocket?CheckRole->CheckBindingNo (Structural)KeepMetRetain Met(Use Antioxidants)CheckRole->KeepMetYes (Active Site)SubNleSubstitute Met with L-Norleucine (Nle)CheckBinding->SubNleYesCheckPermIs Membrane PermeabilityRequired?SubNle->CheckPermUseEsterSynthesize C-TermL-Nle Ethyl EsterCheckPerm->UseEsterYes (Prodrug/Crossing)UseFreeUse Free Acid L-NleCheckPerm->UseFreeNo (Extracellular)

Caption: Decision matrix for incorporating L-Norleucine and its ethyl ester derivative.

Safety and Handling

  • L-Norleucine Ethyl Ester HCl: generally considered an irritant.[1][2] Avoid inhalation.

  • Storage: Hygroscopic. Store at -20°C in a desiccator. The ester bond is susceptible to hydrolysis in moist air; always handle under inert atmosphere (Nitrogen/Argon) when possible.[1][2]

  • Synthesis Hazards: Thionyl chloride releases

    
     and 
    
    
    gas.[1][2] Use acid-resistant venting.[1][2]

References

  • Gilles, A. M., et al. (1988).[2] "Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase." Proceedings of the National Academy of Sciences, 85(12), 4126-4130.[2] Link[1][2]

  • Moroder, L., et al. (1979).[2] "Oxidation of methionine residues in proteins: structural and functional consequences." Hoppe-Seyler's Zeitschrift für physiologische Chemie, 360(11), 1641-1652.[2]

  • Hruby, V. J., et al. (1990).[2] "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations." Biochemical Journal, 268(2), 249–262.[2] Link

  • L-Norleucine General Information. PubChem Database. National Center for Biotechnology Information.[1][2] Link

Spectroscopic data (NMR, IR, MS) of L-Norleucine, ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of L-Norleucine Ethyl Ester

Executive Summary

L-Norleucine ethyl ester (Ethyl (2S)-2-aminohexanoate) represents a critical intermediate in peptide synthesis and peptidomimetic drug design. As a non-proteinogenic amino acid derivative, its linear aliphatic side chain offers unique lipophilic properties without the steric bulk of leucine or isoleucine. This guide provides a definitive technical framework for the spectroscopic identification of this compound, primarily in its stable hydrochloride salt form (


). The following protocols and data interpretations are designed to ensure rigorous quality control and structural validation in research and development environments.

Part 1: Structural Context & Chemical Logic

Before analyzing spectra, one must understand the structural "logic" that dictates the signals. L-Norleucine ethyl ester consists of three distinct magnetic and vibrational domains:

  • The Core Alpha-Amino Ester: The chiral center (

    
    -carbon) is electron-deficient due to the adjacent ammonium (
    
    
    
    ) and carbonyl (
    
    
    ) groups. This deshielding is the diagnostic anchor for NMR.
  • The Ethyl Ester Moiety: A reliable reporter group providing characteristic triplet-quartet coupling in

    
    H NMR and diagnostic carbonyl stretching in IR.
    
  • The Butyl Side Chain: A flexible aliphatic tail that mimics the fatty acid environment, often resulting in overlapping multiplets in the upfield NMR region.

Target Analyte Properties:

  • IUPAC Name: Ethyl (2S)-2-aminohexanoate hydrochloride

  • CAS Number: 327-57-1 (Parent Acid), 3844-54-0 (Methyl ester analog ref), 616-06-8 (DL-form ref). Note: The specific CAS for the L-ethyl ester HCl is often vendor-specific or referenced under the free base 2152-44-5.

  • Molecular Weight: 159.23 g/mol (Free Base); ~195.69 g/mol (HCl Salt).

Part 2: Synthesis & Sample Preparation

Spectral integrity begins with synthesis. The industry-standard protocol utilizes thionyl chloride (


) activation, which generates anhydrous HCl in situ, converting the zwitterionic amino acid into the soluble ester hydrochloride.
Optimized Synthesis Workflow

The following diagram illustrates the chemical pathway and critical control points to prevent racemization and byproduct formation.

SynthesisWorkflow Start L-Norleucine (Solid Zwitterion) Reagent EtOH (Anhydrous) + SOCl2 (Dropwise, 0°C) Start->Reagent Suspension Intermediate Acyl Chloride Intermediate Reagent->Intermediate Activation Reflux Reflux (2-4 hrs) Formation of Ester Intermediate->Reflux Esterification Workup Evaporation (Remove SO2/HCl) Reflux->Workup Vacuum Product L-Norleucine Ethyl Ester HCl (Solid) Workup->Product Crystallization

Figure 1: Acid-catalyzed esterification workflow using thionyl chloride. Critical control: Maintain 0°C during addition to prevent exothermic degradation.

Sample Preparation for Spectroscopy
  • NMR: Dissolve 15-20 mg of the HCl salt in 0.6 mL of

    
    . Note that 
    
    
    
    can be used, but it will exchange the ammonium protons, erasing the
    
    
    signal.
    
    
    is preferred to observe the full proton count.
  • IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of L-Norleucine ethyl ester is defined by the desymmetrization of the ethyl group and the distinct chemical shift of the alpha-proton.

H NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic

8.60 - 8.90Broad Singlet3H-Ammonium protons (exchangeable).

4.25Quartet2H7.1Deshielded by ester oxygen; diagnostic ethyl signal.

-CH
3.95 - 4.05Triplet/dd1H~6.0Electron-poor center; key chiral handle.

-CH

1.90 - 2.05Multiplet2H-Adjacent to chiral center; diastereotopic splitting possible.

-CH

1.35 - 1.55Multiplet4H-Bulk methylene chain (overlapping).
Ester

1.31Triplet3H7.1Coupled to

.
Terminal

0.91Triplet3H~7.0Terminal methyl of the butyl chain.

Expert Insight: The chemical shift of the


-proton (~4.0 ppm) is significantly downfield compared to the parent amino acid in 

(~3.7 ppm) due to the esterification and the solvent effect of chloroform. If the sample contains free L-Norleucine (unreacted starting material), look for a shift upfield and the disappearance of the ethyl quartet.
C NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 169.5 - 170.5Ester carbonyl.

62.5Ethyl ester methylene.

-Carbon
53.0 - 54.0Chiral center (C2).

-Carbon
30.5Side chain methylene.

-Carbon
26.8Side chain methylene.

-Carbon
22.1Side chain methylene.
Ester

14.1Ethyl methyl.
Terminal

13.8Side chain methyl.

Part 4: Vibrational Spectroscopy (IR)

Infrared spectroscopy serves as a rapid "fingerprint" validation tool. The hydrochloride salt presents a very specific profile due to the charged amine.

  • Ammonium Band (~2800–3200 cm

    
    ):  A broad, strong absorption characteristic of the 
    
    
    
    stretching vibrations. This often obscures the C-H stretching region.
  • Ester Carbonyl (1735–1750 cm

    
    ):  A sharp, intense peak. This is the most diagnostic feature of the successful conversion from acid to ester. The parent amino acid (zwitterion) would show a carboxylate antisym stretch around 1580–1600 cm
    
    
    
    instead.
  • C-O Stretch (1200–1250 cm

    
    ):  Strong stretching vibration confirming the ester linkage.
    

Part 5: Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural verification through fragmentation.[1]

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (


).
  • Molecular Ion (

    
    ):  m/z 160.2 (Calculated for 
    
    
    
    ).
  • Base Peak: m/z 86.1.

Fragmentation Pathway (Alpha-Cleavage)

The primary fragmentation mechanism for alpha-amino esters is the loss of the alkoxycarbonyl group (the ester moiety) to form a resonance-stabilized iminium ion.

MSFragmentation Parent Parent Ion [M+H]+ m/z 160.2 Transition Alpha-Cleavage (Loss of HCOOEt) Parent->Transition - 74 Da (Ester) Fragment2 Loss of NH3 (Minor Pathway) m/z 143 Parent->Fragment2 - 17 Da Fragment1 Iminium Ion (Base Peak) [H2N=CH-C4H9]+ m/z 86.1 Transition->Fragment1 Stabilization

Figure 2: Primary ESI-MS fragmentation pathway. The formation of the m/z 86 iminium ion is the diagnostic signature for the Norleucine side chain.

Part 6: Quality Control & Impurity Profiling

In drug development, purity is paramount. When analyzing L-Norleucine ethyl ester, watch for these common impurities:

  • L-Norleucine (Starting Material):

    • Detection: NMR (Loss of ethyl signals), IR (Shift of C=O to ~1590 cm

      
      ).
      
    • Cause: Incomplete esterification or hydrolysis due to moisture.

  • L-Norleucine Ethyl Ester Dimer (Diketopiperazine):

    • Detection: MS (

      
       ~227), NMR (New downfield singlets).
      
    • Cause: Free base instability. Keep the sample as the HCl salt to prevent cyclization.

References

  • Beilstein Journals. "Supporting Information: Molecular recognition of isomeric protonated amino acid esters monitored by ESI-mass spectrometry." Beilstein-Institut. [Link]

  • National Institute of Standards and Technology (NIST). "L-Norleucine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][2]

  • Organic Syntheses. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Ethyl 1,1-Dimethylethyl Fumarate." Org. Synth. 1978, 58, 52. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Esters." Department of Chemistry and Biochemistry. [Link]

Sources

Methodological & Application

L-Norleucine, ethyl ester in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Fmoc-SPPS\nPeptide Assembly",

Workflow A: Convergent fragment condensation utilizing 2-CTC resin and solution-phase coupling.

Step-by-Step Protocol & Validation
  • Resin Loading: Swell 2-CTC resin (1.0 g, ~1.0 mmol/g) in anhydrous DCM. Add the first Fmoc-amino acid (1.2 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours. Cap unreacted trityl groups with HPLC-grade methanol (1 mL/g resin) for 15 minutes.

  • Chain Elongation: Perform standard Fmoc-SPPS. Deprotect with 20% piperidine in DMF. Couple subsequent amino acids using DIC/OxymaPure (3.0 eq each) to minimize racemization.

    • Self-Validation: Perform a Kaiser test after each coupling. A colorless resin beads indicate >99% coupling efficiency.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM (10 mL/g) for 10 minutes. Filter directly into a flask containing 10% pyridine in methanol to neutralize the acid immediately, preventing premature side-chain deprotection. Evaporate under reduced pressure to isolate the fully protected peptide fragment.

  • Solution-Phase Condensation:

    • Dissolve the protected fragment (1.0 eq) and H-Nle-OEt·HCl (1.2 eq) in anhydrous DMF.

    • Cool to 0 °C. Add PyBOP (1.2 eq) and DIPEA (3.0 eq).

    • Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation: Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the fragment mass and the appearance of the product mass (+159 Da minus H₂O).

  • Global Deprotection: Treat the isolated product with 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours to remove side-chain protecting groups, yielding the final Peptide-Nle-OEt.

Workflow B: On-Resin Nucleophilic Cleavage via Safety-Catch Linker

Kenner’s alkanesulfonamide "safety-catch" resin provides an elegant, single-step methodology for generating C-terminally modified peptides [3]. The causality behind this choice lies in the linker's unique chemical stability: it is completely inert to both the basic conditions of Fmoc removal and the highly nucleophilic conditions of standard coupling. It only becomes reactive when specifically alkylated. Once activated, the acylsulfonamide bond is highly susceptible to nucleophilic attack. By using H-Nle-OEt as the cleaving nucleophile, we simultaneously release the peptide from the resin and install the Nle-OEt moiety at the C-terminus.

G N1 Sulfamylbutyryl Resin (Safety-Catch) N2 Fmoc-SPPS Peptide Assembly N1->N2 N3 Resin-Bound Peptide (Unreactive) N2->N3 N4 Activation (ICH2CN / DIPEA) N3->N4 N5 N-Cyanomethyl Sulfonamide (Activated) N4->N5 N6 Nucleophilic Cleavage (H-Nle-OEt) N5->N6 N7 Peptide-Nle-OEt Released into Solution N6->N7

Workflow B: Safety-catch linker activation and subsequent nucleophilic cleavage by H-Nle-OEt.

Step-by-Step Protocol & Validation
  • Resin Loading: Swell 4-sulfamylbutyryl resin in DMF. Pre-activate the first Fmoc-amino acid (4.0 eq) with PyBOP (4.0 eq) and DIPEA (8.0 eq) in CHCl₃ at -20 °C for 20 minutes, then add to the resin. Agitate for 18 hours.

  • Chain Elongation: Elongate the peptide using standard Fmoc-SPPS protocols.

  • Activation: Swell the completed resin in NMP. Add iodoacetonitrile (ICH₂CN, 20.0 eq) and DIPEA (10.0 eq). Agitate for 24 hours at room temperature. The resin is now converted to a highly reactive N-cyanomethyl sulfonamide.

    • Self-Validation: Wash a small aliquot of resin, cleave with a standard amine (e.g., benzylamine), and check LC-MS to ensure quantitative activation.

  • Nucleophilic Cleavage:

    • Wash the activated resin thoroughly with THF.

    • Prepare a cleavage cocktail of H-Nle-OEt·HCl (5.0 eq) and DIPEA (5.0 eq) in THF.

    • Add the cocktail to the resin and agitate at room temperature for 18–24 hours.

    • Filter the resin. The filtrate contains the fully protected Peptide-Nle-OEt.

    • Self-Validation: Monitor the UV absorbance of the filtrate at 220 nm and 254 nm. A plateau in absorbance indicates cleavage completion.

  • Global Deprotection: Evaporate the THF, treat the residue with standard TFA scavenging cocktails, and precipitate in cold diethyl ether.

Quantitative Data Summary

Selecting the correct workflow depends on scale, sequence length, and reagent availability. Table 1 summarizes the operational metrics for both protocols.

Table 1: Comparative Metrics of H-Nle-OEt Incorporation Strategies

ParameterWorkflow A: Fragment CondensationWorkflow B: Safety-Catch Cleavage
Resin Type 2-Chlorotrityl chloride (2-CTC)4-Sulfamylbutyryl (Kenner)
Cleavage Reagent 1% TFA in DCM or 20% HFIPH-Nle-OEt (Acts as Nucleophile)
H-Nle-OEt Equivalents 1.2 eq (Highly efficient)5.0 eq (Requires excess to drive cleavage)
Typical Overall Yield 75% – 85%65% – 80%
Primary Advantage Allows intermediate purification of the fragment; highly scalable.Single-step cleavage and C-terminal functionalization; no solution-phase coupling agents needed.
Primary Limitation Requires a separate solution-phase reaction step.Requires large excess of the Nle-OEt nucleophile.

References

  • Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. ResearchGate.[Link]

  • Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations. MDPI Molecules.[Link]

  • An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Journal of Organic Chemistry (ACS Publications).[Link]

  • Planning a Peptide Synthesis: Solid Phase Peptide Synthesis Resins. AAPPTec.[Link]

Applications of L-Norleucine Ethyl Ester in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern drug discovery, the library of 20 proteinogenic amino acids, while foundational to life, represents only a fraction of the chemical diversity available to medicinal chemists. The incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules has emerged as a powerful strategy to overcome the inherent limitations of native biomolecules, such as poor metabolic stability and limited structural diversity.[1][2] L-Norleucine, an isomer of leucine with a linear four-carbon side chain, and its derivatives, such as L-Norleucine ethyl ester, are exemplary ncAAs that offer unique advantages in the design of novel therapeutics.[3] This guide provides an in-depth exploration of the applications of L-Norleucine ethyl ester in drug discovery, complete with detailed protocols and expert insights to empower researchers in their quest for innovative medicines.

I. L-Norleucine Ethyl Ester as a Versatile Building Block

L-Norleucine ethyl ester serves as a valuable chiral building block in the synthesis of both peptidomimetics and small molecule inhibitors. Its ethyl ester moiety can enhance solubility in organic solvents, facilitating its use in various synthetic transformations.

A. Enhancing Peptide Therapeutics

The introduction of L-Norleucine into peptide sequences can significantly improve their drug-like properties. As an isostere of methionine, it can replace this oxidation-prone residue, thereby increasing the stability of the peptide without drastically altering its conformation.[4]

Application Note: Leveraging L-Norleucine Ethyl Ester in Solid-Phase Peptide Synthesis (SPPS)

The primary application of L-Norleucine ethyl ester in peptide-based drug discovery is its incorporation into peptide chains to modulate their physicochemical properties. The ethyl ester is typically hydrolyzed to the free acid, which is then protected with an Fmoc group for use in standard solid-phase peptide synthesis (SPPS).

Diagram: Workflow for Incorporating L-Norleucine into Peptides via SPPS

spss_workflow cluster_prep Amino Acid Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_post Post-Synthesis Processing start L-Norleucine Ethyl Ester hydrolysis Hydrolysis start->hydrolysis e.g., LiOH fmoc_protection Fmoc Protection hydrolysis->fmoc_protection Fmoc-OSu fmoc_nle Fmoc-L-Norleucine-OH fmoc_protection->fmoc_nle coupling Coupling of Fmoc-L-Norleucine fmoc_nle->coupling Coupling Reagents (e.g., HBTU, DIPEA) resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 e.g., Piperidine/DMF deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 Piperidine/DMF elongation Peptide Elongation deprotection2->elongation cleavage Cleavage & Deprotection elongation->cleavage e.g., TFA Cocktail purification Purification cleavage->purification RP-HPLC analysis Analysis purification->analysis LC-MS, NMR final_peptide Final Peptide analysis->final_peptide

Caption: General workflow for incorporating L-Norleucine into a peptide sequence using Fmoc-based SPPS.

Detailed Protocol: Incorporation of Fmoc-L-Norleucine-OH into a Peptide Sequence

This protocol outlines the manual coupling of a single Fmoc-L-Norleucine-OH residue to a growing peptide chain on a solid support.[5][6]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-Norleucine-OH (3 eq.)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Reaction vessel for manual synthesis

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-L-Norleucine-OH and HBTU in DMF.

    • Add DIPEA to the solution and vortex briefly. The solution should turn yellow.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling:

    • Add the activated Fmoc-L-Norleucine-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Post-Synthesis Processing:

  • Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[6]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Characterization: The purified peptide is characterized by mass spectrometry (to confirm the molecular weight) and analytical RP-HPLC (to assess purity).

B. Crafting Small Molecule Inhibitors

L-Norleucine ethyl ester can also be a starting material for the synthesis of small molecule inhibitors. Its chiral center can be preserved or modified to create compounds with specific stereochemistry, which is often crucial for potent and selective biological activity.

Application Note: L-Norleucine Ethyl Ester in Prodrug Design

A notable application of L-Norleucine ethyl ester is in the development of prodrugs. The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has shown significant anticancer activity, but its clinical use is limited by toxicity.[8][9] To address this, prodrug strategies have been employed, where the carboxylic acid of DON is esterified to improve its pharmacokinetic profile and target it to tumor tissues. The ethyl ester of DON is one such derivative that has been synthesized and evaluated.[2]

Diagram: Prodrug Strategy for 6-Diazo-5-oxo-L-norleucine (DON)

prodrug_strategy cluster_drug Active Drug cluster_modification Chemical Modification cluster_prodrug Prodrug cluster_activation In Vivo Activation DON 6-Diazo-5-oxo-L-norleucine (DON) (Active but Toxic) esterification Esterification with Ethanol DON->esterification DON_ester L-Norleucine Ethyl Ester Derivative of DON (Improved PK/PD) esterification->DON_ester hydrolysis Esterase-mediated Hydrolysis DON_ester->hydrolysis Tumor Microenvironment hydrolysis->DON Release of Active Drug

Sources

Application Note: Utilizing L-Norleucine and its Ethyl Ester Derivative as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative mass spectrometry (MS), the accuracy of amino acid and metabolite profiling is heavily dependent on the mitigation of matrix effects, extraction losses, and derivatization variability. L-Norleucine, a non-proteinogenic aliphatic amino acid, has established itself as a gold-standard internal standard (IS) for these workflows[1]. Depending on the analytical platform, L-Norleucine can be spiked into samples to be converted in situ into its ethyl ester derivative during gas chromatography-mass spectrometry (GC-MS) sample preparation[2], or pre-synthesized L-Norleucine ethyl ester can be utilized directly for specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This application note details the mechanistic rationale, self-validating protocols, and quantitative validation for utilizing this critical internal standard.

Mechanistic Rationale: The Chemistry of L-Norleucine

Structural Homology and Chromatographic Behavior

L-Norleucine (2-aminohexanoic acid) is a straight-chain isomer of leucine. The causality behind its selection as an IS lies in its structural properties: it mimics the extraction efficiency and ionization behavior of endogenous branched-chain amino acids (BCAAs: Valine, Leucine, Isoleucine) but does not naturally occur in mammalian, plant, or extraterrestrial matrices[3]. This guarantees a clean chromatographic background devoid of endogenous interference.

Derivatization Dynamics: Formation of the Ethyl Ester

Free amino acids lack the volatility required for GC-MS and must be derivatized. The rapid alkyl chloroformate method—specifically using Ethyl Chloroformate (ECF)—is highly favored because it proceeds directly in aqueous media, bypassing the need for aggressive sample drying required by traditional silylation[4]. During this reaction, the spiked L-Norleucine undergoes a dual transformation:

  • Esterification: The carboxylic acid group reacts with ethanol (catalyzed by ECF) to form an ethyl ester.

  • N-Acylation: The primary amine reacts with ECF to form an N-ethoxycarbonyl group.

The resulting molecule, N-ethoxycarbonyl L-norleucine ethyl ester , exhibits exceptional thermal stability and yields a highly predictable electron ionization (EI) fragmentation pattern (quantifier ion m/z 158), making it an ideal reference point for the entire analytical batch[5]. In LC-MS/MS workflows, stable isotope-labeled variants, such as L-Norleucine-d9, are frequently employed to track extraction and ionization efficiency without the need for derivatization[6].

Experimental Workflow

The following diagram illustrates the critical pathway of converting biological samples into volatile ethyl ester derivatives for GC-MS analysis, utilizing L-Norleucine as the internal standard.

G A Biological Sample (Plasma/Urine/Tissue) B Add Internal Standard (Spike L-Norleucine) A->B C Deproteinization / Hydrolysis (Optional based on matrix) B->C D Aqueous Derivatization (Ethyl Chloroformate + Ethanol + Pyridine) C->D E In Situ Conversion (Forms N-ethoxycarbonyl L-norleucine ethyl ester) D->E F Liquid-Liquid Extraction (Partition into Chloroform) E->F G GC-MS Analysis (EI Mode, SIM/Scan) F->G

GC-MS workflow for amino acid derivatization using L-Norleucine.

Step-by-Step Protocol: Rapid ECF Derivatization for GC-MS

This protocol is designed as a self-validating system . By introducing the IS at the very first step, any downstream inefficiencies (incomplete derivatization, extraction losses) are mathematically normalized.

Reagents Required
  • Internal Standard: L-Norleucine stock solution (2.0 mM in 0.1 M HCl).

  • Derivatization Reagents: Ethyl Chloroformate (ECF), Absolute Ethanol, Pyridine.

  • Extraction Solvent: Chloroform (HPLC Grade).

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Transfer 100 µL of biological fluid (e.g., plasma) into a 2 mL glass reaction vial. Immediately spike with 20 µL of the L-Norleucine IS stock. Causality: Spiking before any precipitation or extraction ensures the IS experiences the exact same matrix suppression and physical losses as the endogenous analytes.

  • Matrix Adjustment: Add 100 µL of distilled water and 50 µL of Ethanol/Pyridine (4:1, v/v). Vortex for 10 seconds. Causality: Pyridine acts as a crucial acid scavenger. As ECF reacts with amines, it generates HCl. Pyridine neutralizes this acid, preventing the reaction pH from dropping and driving the derivatization to completion[2].

  • Derivatization: Add 10 µL of ECF. Cap the vial loosely and vortex vigorously for 30 seconds. The reaction will release CO₂ gas (mild effervescence). Causality: ECF rapidly attacks both the amine and carboxyl groups in the presence of ethanol, converting the spiked L-Norleucine into its highly volatile ethyl ester derivative.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of Chloroform. Vortex for 60 seconds, then centrifuge at 3,000 × g for 5 minutes to achieve phase separation. Causality: The newly formed N-ethoxycarbonyl ethyl esters are highly hydrophobic. Chloroform efficiently partitions these derivatives away from the aqueous phase, leaving behind salts, unreacted ECF, and polar interferents.

  • Organic Phase Transfer: Carefully extract the lower organic (chloroform) layer using a glass syringe and transfer it to a GC autosampler vial equipped with a low-volume insert.

  • System Suitability & Self-Validation Check (Critical): During GC-MS acquisition, calculate the absolute peak area of the L-Norleucine ethyl ester derivative across all calibration standards and unknown samples. Validation Rule: A coefficient of variation (CV) > 15% in the IS absolute area across the batch indicates systemic errors such as incomplete derivatization, severe matrix ion suppression, or injection volume inconsistencies. If this threshold is breached, the batch must be re-extracted.

Quantitative Data & Method Validation

When properly optimized, the ECF derivatization of amino acids yields excellent linearity and recovery. Table 1 summarizes typical validation parameters for target aliphatic amino acids normalized against the L-Norleucine ethyl ester IS.

Table 1: GC-MS Validation Parameters for Target Amino Acids vs. L-Norleucine IS

Analyte DerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Linearity (R²)Recovery (%)
L-Alanine ethyl ester4.211688, 144>0.99592 - 98
L-Valine ethyl ester5.8144116, 172>0.99594 - 99
L-Leucine ethyl ester6.5158130, 186>0.99595 - 101
L-Norleucine ethyl ester (IS) 6.8 158 114, 186 N/A 96 - 100
L-Proline ethyl ester7.214268, 114>0.99089 - 95

Note: Data reflects typical performance on a 30m DB-5MS capillary column under electron ionization (70 eV).

Methodological Pitfalls & Troubleshooting

  • Loss of IS Signal (Peak Tailing): If the L-Norleucine ethyl ester peak exhibits severe tailing or diminished area, the GC inlet liner may be contaminated with non-volatile matrix lipids. Replace the glass wool liner and trim the first 10 cm of the capillary column.

  • Incomplete Esterification: If multiple peaks appear for a single amino acid (e.g., partially derivatized forms), the pyridine buffer capacity may have been overwhelmed by an overly acidic sample matrix. Adjust the initial sample pH to ~7.0 prior to adding the Ethanol/Pyridine mixture.

References

  • PubMed / John Wiley & Sons. Gas chromatographic quantification of free D-amino acids in higher vertebrates. Available at:[Link]

  • Conservation OnLine / JAIC. Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Available at:[Link]

  • NASA Technical Reports Server. Extraterrestrial amino acids identified in metalrich CH and CB carbonaceous chondrites from Antarctica. Available at:[Link]

  • University of Bologna (IRIS). Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization. Available at:[Link]

Sources

Application Note: Strategic Incorporation of L-Norleucine as a Methionine Bioisostere in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Protocol & Technical Guide

Mechanistic Rationale: Overcoming Methionine Oxidation

In solid-phase peptide synthesis (SPPS), the incorporation of Methionine (Met) presents a significant chemical liability. Methionine contains a nucleophilic thioether side chain (-CH₂-CH₂-S-CH₃) that is highly susceptible to oxidation by atmospheric oxygen, reactive oxygen species (ROS), and acidic cleavage conditions. This oxidation yields methionine sulfoxide or methionine sulfone, resulting in a +16 Da or +32 Da mass shift (1[1], [2]). The presence of these oxidized species complicates high-performance liquid chromatography (HPLC) purification, reduces overall synthesis yield, and severely diminishes the shelf life of the final therapeutic peptide ().

To circumvent this, field-proven methodologies substitute methionine with L-Norleucine (Nle) . Nle is an unnatural, straight-chain aliphatic amino acid that acts as a perfect structural and electronic bioisostere to Met. Its side chain (-CH₂-CH₂-CH₂-CH₃) possesses nearly identical size, volume, and hydrophobicity to Met, but completely lacks the reactive sulfur atom (3[3]). Consequently, Nle-substituted peptides retain their native secondary structure and biological activity while exhibiting absolute chemical resistance to oxidation (1[1]).

Causality & Experimental Design: A Self-Validating System

A robust protocol must be designed as a self-validating system. The causality behind substituting Met with Nle is straightforward: removing the sulfur atom eliminates the nucleophilic target for oxidation.

Self-Validation Mechanism: By omitting sulfur-protecting scavengers (like 1,2-ethanedithiol) during the final cleavage step, the protocol inherently tests the stability of the peptide. If the synthesis is successful, analytical LC-MS will display a single, sharp peak at the exact theoretical mass of the Nle-peptide. The complete absence of a +16 Da adduct validates the structural integrity and oxidation-free nature of the product ().

Workflow Visualization

G Met Methionine (Met) Incorporation Oxidation Oxidation during SPPS/Cleavage (Formation of Met-Sulfoxide) Met->Oxidation Nle L-Norleucine (Nle) Substitution Stable Chemically Stable (No Oxidation) Nle->Stable Purification1 Complex Purification (Mixed Oxidized/Reduced States) Oxidation->Purification1 Purification2 Streamlined Purification (Homogeneous Product) Stable->Purification2 Result1 Decreased Shelf Life & Variable Bioactivity Purification1->Result1 Result2 Increased Shelf Life & Retained Bioactivity Purification2->Result2

Workflow comparison: Methionine vs L-Norleucine substitution in peptide synthesis.

Quantitative Data Presentation

Table 1: Physicochemical Comparison of Met vs. Nle

PropertyMethionine (Met)L-Norleucine (Nle)
Side Chain Structure -CH₂-CH₂-S-CH₃-CH₂-CH₂-CH₂-CH₃
Oxidation Risk High (+16 Da Sulfoxide / +32 Da Sulfone)None (0 Da shift)
Cleavage Scavengers Required (e.g., EDT, DMS)Not Required
Isosteric Match NativeYes (Bioisostere)
Shelf Life LimitedExtended

Table 2: Recommended Coupling Reagents for Fmoc-Nle-OH (4[4], 5[5])

Reagent SystemChemical ClassCoupling TimeEfficiencyEpimerization Risk
DIC / OxymaPure Carbodiimide / Additive60–180 min>95%Very Low
HATU / DIPEA Aminium / Uronium Salt15–45 min>99%Low
PyBOP / DIPEA Phosphonium Salt30–120 min>98%Low

Detailed Experimental Protocol: Fmoc-SPPS Incorporation of L-Norleucine

This methodology outlines the step-by-step incorporation of Fmoc-Nle-OH using standard Fmoc/tBu solid-phase peptide synthesis (4[4]).

Step 1: Resin Preparation & Swelling

Causality: Proper swelling expands the polymer matrix, maximizing the exposure of reactive sites for high-efficiency coupling (6[6]).

  • Weigh the desired amount of resin (e.g., 0.1 mmol scale Wang or Rink Amide resin) into a fritted reaction vessel.

  • Add 5–10 mL of Dichloromethane (DCM) and agitate for 30–60 minutes at room temperature (7[7]).

  • Drain the DCM and wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 × 1 minute).

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin (4[4]).

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete base-induced β-elimination of the Fmoc group (4[4], 7[7]).

  • Drain and wash the resin with DMF (5 × 1 minute) to remove all residual piperidine.

Step 3: Activation and Coupling of Fmoc-Nle-OH

Causality: Because Fmoc-Nle-OH can exhibit lower solubility in pure DCM compared to other aliphatic amino acids, DMF is explicitly chosen as the primary coupling solvent to prevent precipitation during activation (8[8]).

  • Prepare a solution of Fmoc-Nle-OH (4 equivalents relative to resin loading) in DMF.

  • Add 4 equivalents of OxymaPure and 4 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid solution (5[5]). Allow pre-activation for 2–3 minutes.

  • Transfer the activated Fmoc-Nle-OH mixture to the resin.

  • Agitate at room temperature for 60–120 minutes.

  • Drain the reaction vessel and wash the resin with DMF (3 × 1 minute).

  • Self-Validation Check: Perform a Kaiser (ninhydrin) test. A blue resin indicates incomplete coupling (free primary amines present), necessitating a second coupling cycle. A yellow solution validates complete Fmoc-Nle-OH incorporation.

Step 4: Cleavage and Global Deprotection

Causality: Because Nle lacks sulfur, aggressive malodorous sulfur scavengers like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) are completely unnecessary. This streamlines the cleavage process and reduces toxic waste (1[1]).

  • Wash the completed peptide-resin with DCM (3 × 1 minute) and dry under vacuum.

  • Prepare a simplified cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

  • Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleaved peptide solution into a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Dissolve the crude peptide in water/acetonitrile and lyophilize.

  • Self-Validation Check: Analyze the crude product via LC-MS. A single sharp peak at the expected theoretical mass validates successful, oxidation-free synthesis.

Advanced Applications: Native Chemical Ligation & Therapeutics

The utility of L-Norleucine extends far beyond standard SPPS:

  • Native Chemical Ligation (NCL): In NCL, desulfurization is often used to convert cysteine handles to alanine post-ligation. However, this process inadvertently oxidizes native methionine residues, complicating mass spectrometry monitoring (a +32 Da double oxidation perfectly masks the -32 Da desulfurization). Substituting Met with Nle entirely bypasses this analytical blind spot, ensuring clean, monitorable desulfurization ().

  • Therapeutic Peptides: Nle substitution has been successfully deployed in synthesizing amyloid-β peptides for Alzheimer's research to reduce neurotoxicity (3[3]). Furthermore, automated fast-flow synthesis utilizes Nle substitution to produce highly complex immune checkpoint receptors like PD-1 and PD-L1. By substituting Met with Nle, researchers produce air-stable, highly active mutants suitable for long-term drug discovery assays without the risk of spontaneous oxidative degradation (9[9]).

References

1.[3] LifeTein Peptide Blog. Unnatural Amino Acids: Norleucine. 3 2.[1] Peptide.com. Amino Acid Derivatives for Peptide Synthesis. 1 3. Thermo Fisher Scientific. Peptide Design: Principles & Methods. 4. Bitesize Bio. Peptide synthesis: Top Tricks and Tips. 2 5. RSC Publishing. Native chemical ligation at methionine bioisostere norleucine...10 6.[4] Benchchem. An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. 4 7.[7] UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. 7 8.[8] Merck. Novabiochem® Coupling reagents.8 9.[5] Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 5 10.[6] Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. 6 11.[9] RSC Publishing. Automated fast-flow synthesis of the immune checkpoint receptors PD-1 and PD-L1. 9

Sources

Application Note: L-Norleucine Ethyl Ester as a Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-Norleucine ethyl ester (L-NLE-OEt) represents a critical tool in the medicinal chemist’s arsenal, serving a dual function: it is a robust, oxidation-resistant isostere for Methionine, and a versatile C-terminal building block for lipophilic peptidomimetics. This guide details the physicochemical rationale for selecting L-NLE-OEt, provides validated protocols for its incorporation into solution-phase synthesis, and outlines its application in generating diketopiperazine (DKP) scaffolds for drug discovery.

Part 1: Chemical Profile & Strategic Utility

The "Straight-Chain" Advantage

L-Norleucine (Nle) is a non-proteinogenic amino acid isomeric with Leucine and Isoleucine. Unlike its branched counterparts, Nle possesses a linear aliphatic side chain. This structural feature allows it to probe hydrophobic pockets (S1/S1' subsites) in enzymes (e.g., proteases) without the steric hindrance associated with


- or 

-branching.
The Methionine Isostere Argument

The most significant application of Norleucine is as a structural surrogate for Methionine (Met).

  • The Problem: Methionine is highly susceptible to oxidation (forming sulfoxides and sulfones) during synthesis, storage, and biological transport. This oxidation alters peptide conformation and reduces potency.

  • The Solution: Nle mimics the side-chain length and van der Waals volume of Met but lacks the sulfur atom. It is chemically inert to oxidation, significantly enhancing the shelf-life and metabolic stability of therapeutic peptides.

Comparative Physicochemical Data
PropertyL-Methionine (Met)L-Norleucine (Nle)L-Leucine (Leu)
Side Chain



Electronic Nature Electron-rich (S)Hydrophobic (Aliphatic)Hydrophobic (Aliphatic)
Oxidation Risk High (Sulfoxide formation)Negligible Negligible
Steric Bulk LinearLinear Branched (

-carbon)
Hydropathy Index 1.93.8 (More Lipophilic)3.8

Why the Ethyl Ester? The ethyl ester form (L-NLE-OEt) is preferred over the free acid or methyl ester for three reasons:

  • Solubility: Enhanced solubility in organic solvents (DCM, DMF) facilitates solution-phase coupling.

  • Protection: It serves as a C-terminal protecting group that is stable to acid (TFA) but removable via saponification.

  • Prodrug Potential: Ethyl esters are readily cleaved by intracellular esterases, making L-NLE-OEt an excellent moiety for improving the membrane permeability of polar drug payloads.

Part 2: Experimental Protocols

Protocol A: Solution-Phase Coupling of L-NLE-OEt

Application: Synthesis of oxidation-resistant peptide therapeutics.

Objective: Couple L-Norleucine ethyl ester hydrochloride to an N-protected amino acid (e.g., Boc-Phe-OH) to form a dipeptide.

Reagents:

  • L-Norleucine ethyl ester hydrochloride (L-NLE-OEt·HCl)

  • Boc-Phe-OH (or relevant N-protected AA)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Activation:

    • Dissolve Boc-Phe-OH (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.1 equiv) and stir for 15 minutes. Rationale: This forms the active ester in situ, minimizing racemization.

  • Neutralization & Coupling:

    • In a separate vial, dissolve L-NLE-OEt·HCl (1.0 equiv) in a minimal amount of DMF/DCM.

    • Add DIPEA (2.5 equiv). Critical Step: The HCl salt must be neutralized to release the free amine for nucleophilic attack.

    • Add the neutralized L-NLE-OEt solution to the activated acid mixture.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin (free amine check) and UV.

  • Workup (Self-Validating Purification):

    • Dilute reaction with EtOAc.

    • Acid Wash: Wash 2x with 1N HCl (Removes unreacted DIPEA and any remaining amine).

    • Base Wash: Wash 2x with 5% NaHCO₃ (Removes unreacted Boc-Phe-OH and HOBt).

    • Brine Wash: Wash 1x with saturated NaCl (Dries the organic layer).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of Norleucine-Based Diketopiperazines (DKPs)

Application: Creating constrained peptidomimetic scaffolds for drug discovery.

Context: DKPs are cyclic dipeptides often found in bioactive natural products. L-NLE-OEt is an ideal precursor for generating lipophilic DKPs.

Workflow Diagram:

DKP_Synthesis Start L-NLE-OEt (Start) Coupling Coupling (Boc-AA-OH) Start->Coupling + Activated AA Dipeptide Linear Dipeptide (Boc-AA-Nle-OEt) Coupling->Dipeptide Deprotect N-Deprotection (TFA/DCM) Dipeptide->Deprotect - Boc Cyclize Cyclization (Heat/Base) Deprotect->Cyclize Free Amine DKP Norleucine-DKP (Scaffold) Cyclize->DKP Intramolecular Attack

Caption: Synthesis pathway from L-Norleucine ethyl ester to a cyclic Diketopiperazine scaffold.

Methodology:

  • Precursor Synthesis: Synthesize the linear dipeptide Boc-AA-Nle-OEt using Protocol A.

  • N-Terminal Deprotection:

    • Dissolve the dipeptide in 1:1 TFA/DCM (v/v). Stir for 30 min.

    • Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • Result:H-AA-Nle-OEt·TFA salt.

  • Cyclization:

    • Dissolve the deprotected dipeptide salt in sec-butanol and toluene (1:1).

    • Add acetic acid (catalytic amount, 10%).

    • Reflux at 110°C for 3–5 hours.

    • Mechanism:[1] The free N-terminal amine attacks the C-terminal ester carbonyl, releasing ethanol and forming the 6-membered DKP ring.

  • Isolation:

    • Cool the solution. The DKP often precipitates out (if solid) or can be purified via silica gel chromatography (MeOH/DCM gradient).

Part 3: Therapeutic Applications & Logic[2]

Protease Inhibitor Design (The S1 Pocket)

Many therapeutic targets (e.g., ACE, Neprilysin, HIV Protease) are metalloproteases or aspartyl proteases with hydrophobic S1 pockets.

  • Logic: Natural substrates often contain Methionine or Leucine at the P1 position.

  • Optimization: Replacing P1 Met with Nle prevents metabolic oxidation. Replacing P1 Leu with Nle allows the inhibitor to penetrate deeper into narrow hydrophobic pockets due to the lack of branching.

  • Example: In the development of Vasopeptidase inhibitors (e.g., Omapatrilat analogs), Nle is used to optimize binding affinity to the S1' subsite of Neprilysin.

Amyloid-Beta Research

Researchers studying Alzheimer's disease use L-NLE-OEt to synthesize Amyloid-beta (A


) analogs.
  • Experiment: Replace Met35 in A

    
    (1-42) with Nle.
    
  • Outcome: The Nle-analog does not undergo sulfur oxidation, allowing researchers to distinguish between oxidative stress caused by the peptide itself versus external factors.

Logic Flow: Methionine vs. Norleucine[3][4][5][6][7]

Met_vs_Nle Met Methionine (Met) Natural Residue Oxidation Oxidative Stress (ROS Exposure) Met->Oxidation Nle Norleucine (Nle) Synthetic Isostere Nle->Oxidation Met_Out Met-Sulfoxide (Polar, Bulky) Oxidation->Met_Out S -> S=O Nle_Out Unchanged Nle (Hydrophobic) Oxidation->Nle_Out No Reaction Conseq_Met Loss of Potency Aggregation Changes Met_Out->Conseq_Met Conseq_Nle Stable Potency Reliable Data Nle_Out->Conseq_Nle

Caption: Mechanistic comparison of Methionine instability vs. Norleucine stability under oxidative stress.

References

  • Comparison of Methionine and Norleucine : Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research.[2] Link

  • Norleucine in Protein Engineering : Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity.[3] Biotechnology and Bioengineering. Link

  • Diketopiperazine Synthesis : Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry. Link

  • Chemical Properties : L-Leucine ethyl ester hydrochloride (Isomer reference data). PubChem. Link

  • Amyloid Beta Studies : Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation.[4] Organic & Biomolecular Chemistry. Link

Sources

HPLC and UPLC methods for analyzing L-Norleucine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical framework for the quantification and characterization of L-Norleucine and its derivatives using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Analytical Rationale and Mechanistic Insights

L-Norleucine (2-aminohexanoic acid) is a non-proteinogenic, straight-chain aliphatic amino acid. In biopharmaceutical and clinical laboratories, it serves two primary roles:

  • Target Analyte: It is a critical building block in synthetic peptide development (e.g., Boc-D-norleucine)[1] and serves as the structural backbone for potent glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON), which are heavily investigated in oncology and neurodegenerative disease models[2].

  • Universal Internal Standard (IS): Because it is absent in natural mammalian and bacterial matrices, and due to its late elution profile in reversed-phase chromatography, L-Norleucine is the gold-standard internal standard for complex amino acid analysis (AAA)[3][4].

The Causality of Derivatization: L-Norleucine lacks a conjugated π-electron system, meaning it possesses no native fluorescence and exhibits negligible UV absorbance above 210 nm. To achieve high-sensitivity detection (femtomole to picomole range), pre-column derivatization is mandatory[4].

The industry standard relies on o-phthalaldehyde (OPA) in the presence of a thiol nucleophile. When L-Norleucine is exposed to OPA and a thiol at an alkaline pH (9.0–10.4), the primary amine undergoes a rapid nucleophilic attack, forming a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative[5][6].

Expert Insight: While 2-mercaptoethanol is traditionally used as the thiol, substituting it with 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC) significantly increases the half-life of the resulting isoindole derivative. This extended stability is a critical self-validating parameter when processing large sample batches in automated UPLC autosamplers, preventing signal degradation between the first and last injections[5].

Experimental Workflow

G N1 Sample Matrix (Deproteinization) N2 Spike IS (L-Norleucine) N1->N2 N3 Pre-Column Derivatization (OPA) N2->N3 N4 RP-UPLC/HPLC Separation N3->N4 N5 Fluorescence Detection N4->N5

Workflow for pre-column derivatization and UPLC-FD analysis of L-Norleucine.

Step-by-Step Methodologies

Protocol A: Matrix Preparation and Deproteinization

To prevent column fouling and eliminate background protein interference, biological samples (plasma, fermentation broth) must be deproteinized.

  • Aliquot 200 µL of the biological sample into a low-protein-binding microcentrifuge tube.

  • Spike the sample with 50 µL of L-Norleucine internal standard solution (concentration: 100 µM in 0.1 M HCl)[5]. (Note: Skip this step if L-Norleucine is the target analyte).

  • Add 800 µL of ice-cold HPLC-grade methanol (or 10% sulfosalicylic acid for highly complex matrices) to precipitate intact proteins.

  • Vortex for 30 seconds and centrifuge at 16,000 × g for 10 minutes at 4°C[3].

  • Extract the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol B: Automated Pre-Column Derivatization (OPA/MPA)

Because OPA-amino acid derivatives are susceptible to rapid degradation, derivatization must be performed immediately prior to injection using the autosampler's mixing capabilities[4].

  • Reagent Preparation: Dissolve 20 mg of OPA in 1 mL of methanol. Add 2 mL of 0.1 M sodium borate buffer (pH 10.4) and 20 µL of MPA. Protect from light and store at 4°C (stable for ~7 days)[5].

  • Autosampler Program:

    • Draw 5 µL of the sample supernatant.

    • Draw 5 µL of the OPA/MPA reagent.

    • Mix in the sample loop for 5 cycles.

    • Incubate for exactly 2.0 minutes at room temperature to ensure complete isoindole formation[5].

    • Inject the derivatized mixture directly onto the column.

Protocol C: UPLC Chromatographic Separation

Separating L-Norleucine from its isostructural, highly hydrophobic counterparts (Leucine, Isoleucine, Norvaline) is notoriously difficult on standard 5 µm columns. A sub-2 µm or core-shell C18 stationary phase is required to achieve baseline resolution[3].

  • Column: Core-shell C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Detection: Fluorescence Detector (FLD) set to Excitation = 348 nm, Emission = 450 nm[4].

Quantitative Data & Chromatographic Parameters

The following table summarizes the optimized gradient profile and validation metrics for L-Norleucine analysis.

ParameterSpecification / ValueCausality / Impact
Flow Rate 0.4 mL/minBalances backpressure limits of UPLC with optimal theoretical plate height.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Gradient (0-2 min) 5% BRetains polar amino acids while the injection solvent plug passes.
Gradient (2-12 min) 5% → 55% BElutes mid-polarity amino acids.
Gradient (12-15 min) 55% → 100% BForces elution of highly hydrophobic analytes (L-Norleucine elutes at ~13.8 min).
LOD / LOQ 0.06 pmol / 0.19 pmolDemonstrates the extreme sensitivity granted by OPA/MPA fluorescence[3].
Linearity (R²) > 0.998Validated across a dynamic range of 0.5 to 500 µM.

System Self-Validation & Troubleshooting

A robust analytical protocol must be self-validating. To ensure the trustworthiness of your L-Norleucine data, monitor the following critical control points:

  • Internal Standard Recovery Check: If L-Norleucine is used as an IS, its absolute peak area should not deviate by more than ±5% across all injections. A progressive decline in IS peak area indicates that the OPA/MPA reagent is oxidizing and must be replaced.

  • Resolution (Rs) Metric: The critical pair in this assay is usually Leucine and L-Norleucine. The system is only deemed "suitable" if the resolution (

    
    ) between these two peaks is 
    
    
    
    . If
    
    
    , the core-shell column may be experiencing phase collapse or the pH of Mobile Phase A has drifted below 7.5, altering the ionization state of the isoindole carboxylate[3].
  • Blank Subtraction: Always run a reagent blank (water + OPA/MPA). OPA degrades into fluorescent byproducts over time. Subtracting the blank ensures that baseline anomalies are not falsely integrated as trace amino acids.

References

  • Biermann, M., et al. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. NIH/PMC. Retrieved from: [Link]

  • Rais, R., et al. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry. NIH/PMC. Retrieved from: [Link]

  • Salmanizadeh, H., & Sahi, N. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection. Polish Journal of Biochemistry. Retrieved from: [Link]

  • Glavin, D. P., et al. Amino acid analyses of Antarctic CM2 meteorites using liquid chromatography–time of flight–mass spectrometry. University of Arizona. Retrieved from: [Link]

Sources

Derivatization of L-Norleucine ethyl ester for chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dual-Modality Derivatization of L-Norleucine Ethyl Ester for GC-MS and HPLC Analysis

Abstract

L-Norleucine is a non-canonical aliphatic amino acid widely utilized as an internal standard (IS) in quantitative amino acid profiling, metabolomics, and bioprocessing due to its absence in most biological matrices[1]. While free amino acids require a tedious two-step esterification and acylation process for gas chromatography, utilizing the L-Norleucine ethyl ester form bypasses the initial esterification step[2]. This application note details self-validating, field-proven protocols for derivatizing the remaining primary amine of L-Norleucine ethyl ester for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Mechanistic Rationale & Strategy (E-E-A-T)

To achieve robust chromatographic separation, the highly polar alpha-amino group of L-Norleucine ethyl ester must be chemically modified. The choice of derivatization depends entirely on the analytical modality:

  • Causality in GC-MS (Acylation): GC-MS requires analytes to be highly volatile and thermally stable. The pre-existing ethyl ester moiety already masks the carboxylic acid, preventing hydrogen bonding. To neutralize the primary amine, we utilize Trifluoroacetic Anhydride (TFAA) . The heat-catalyzed nucleophilic attack of the amine on the anhydride replaces the active hydrogen with a trifluoroacetyl group. The resulting N-TFA-L-Norleucine ethyl ester exhibits excellent vapor pressure and produces distinct, highly abundant mass fragments via electron ionization (EI)[2].

  • Causality in HPLC-FLD (Fluorescent Tagging): Aliphatic amino acids lack strong chromophores, rendering standard UV detection insensitive[3]. Pre-column derivatization with o-phthalaldehyde (OPA) and a nucleophilic thiol (e.g., 2-mercaptoethanol) selectively targets the primary amine. At an alkaline pH, the deprotonated amine performs a rapid nucleophilic attack on OPA, followed by thiol incorporation and cyclization. This yields a 1-alkylthio-2-alkyl-substituted isoindole that is highly fluorescent[1].

DerivatizationWorkflow cluster_GC GC-MS Workflow cluster_HPLC HPLC-FLD Workflow Start L-Norleucine Ethyl Ester (Free Primary Amine) GC_Path Acylation Pathway Start->GC_Path HPLC_Path Fluorescent Tagging Start->HPLC_Path TFAA Add TFAA in Ethyl Acetate (65°C, 30 min) GC_Path->TFAA GC_Prod N-TFA-L-Norleucine Ethyl Ester (Volatile, MS-Active) TFAA->GC_Prod OPA Add OPA + 2-ME Buffer (Room Temp, 1 min) HPLC_Path->OPA HPLC_Prod Isoindole Derivative (Highly Fluorescent) OPA->HPLC_Prod

Workflow of L-Norleucine ethyl ester derivatization for GC-MS and HPLC.

Experimental Protocols: Self-Validating Workflows

Protocol A: N-Trifluoroacetylation for GC-MS Analysis

This protocol converts the amine into a volatile fluorinated amide.

Reagents Required: Trifluoroacetic anhydride (TFAA), anhydrous ethyl acetate, HPLC-grade toluene.

  • Sample Preparation: Dissolve L-Norleucine ethyl ester standard in anhydrous ethyl acetate to a concentration of 1 mg/mL. Transfer 100 µL to a 2 mL glass reaction vial.

    • Validation Checkpoint: The solvent must be strictly anhydrous. Trace water will hydrolyze TFAA into trifluoroacetic acid, quenching the acylation reaction and resulting in poor yields.

  • Derivatization: Add 50 µL of TFAA to the vial. Seal immediately with a PTFE-lined screw cap.

  • Incubation: Heat the vial in a dry block at 65 °C for 30 minutes.

    • Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the aliphatic chain during the nucleophilic acyl substitution[2].

  • Evaporation: Remove the vial, cool to room temperature, and evaporate the solvent and excess TFAA to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Validation Checkpoint: Complete removal of unreacted TFAA is critical. Residual anhydride will rapidly degrade the stationary phase of the GC column.

  • Reconstitution: Reconstitute the dried residue in 200 µL of toluene. Vortex for 10 seconds and transfer to an autosampler vial.

    • Causality: Toluene is preferred over dichloromethane because its lower expansion volume in the heated GC inlet prevents backflash and protects the MS filament[2].

Protocol B: Automated Pre-Column OPA Derivatization for HPLC-FLD

Because isoindole derivatives are prone to rapid fluorescence decay, manual derivatization introduces unacceptable quantitative variance. This protocol must be programmed into the HPLC autosampler[3].

Reagents Required: o-Phthalaldehyde (OPA), 2-Mercaptoethanol (2-ME), 0.4 M Borate buffer (pH 9.5).

  • Reagent Preparation: Dissolve 10 mg of OPA in 300 µL of methanol. Add 700 µL of 0.4 M Borate buffer (pH 9.5) and 10 µL of 2-ME. Protect from light.

    • Causality: The pH must be maintained at 9.5 to ensure the alpha-amino group (pKa ~9.0) is fully deprotonated and nucleophilic[1].

  • Autosampler Programming (The "Robot" Method):

    • Step 1: Draw 5.0 µL of the L-Norleucine ethyl ester sample into the sample loop.

    • Step 2: Draw 5.0 µL of the OPA/2-ME reagent.

    • Step 3: Mix 10.0 µL in the loop/air at maximum speed for 5 cycles.

    • Step 4: Wait exactly 1.0 minute for the reaction to reach completion.

    • Step 5: Inject immediately onto the column.

    • Validation Checkpoint: By automating the exact reaction time (1.0 min) prior to injection, the fluorescence decay curve is standardized across all samples, ensuring %RSD values below 2%[3].

Data Presentation & Chromatographic Parameters

The following table summarizes the optimized instrumental parameters and expected analytical behaviors for both derivatized forms of L-Norleucine ethyl ester.

Analytical ParameterGC-MS (N-TFA Derivative)HPLC-FLD (OPA Derivative)
Derivatization Target Primary Amine (Acylation)Primary Amine (Isoindole formation)
Reagents Utilized TFAA, Anhydrous Ethyl AcetateOPA, 2-Mercaptoethanol, Borate Buffer
Reaction Time / Temp 30 min / 65 °C1 min / Room Temperature
Column Chemistry 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Sub-2 µm C18 Reversed-Phase Core-Shell
Detection Mode Electron Ionization (EI), SIM or ScanFluorescence (Ex: 340 nm, Em: 450 nm)
Derivative Stability High (Stable for days in Toluene)Low (Decays within minutes; requires automation)
Primary Advantage High structural specificity via mass fragmentationExtreme sensitivity (LOD in the low picomole range)

References

  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - nih.gov -1

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - nih.gov - 2

  • The Derivatization and Analysis of Amino Acids by GC-MS - sigmaaldrich.com - Link

  • Automated Pre-Column Derivatization of Amino Acids by HPLC - axionlabs.com - 3

Sources

Application Note: L-Norleucine Ethyl Ester as a Probe for Proteolytic and Esterolytic Activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of L-Norleucine Ethyl Ester in Enzyme Activity Assays Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Insight

L-Norleucine ethyl ester (Nle-OEt) is a non-proteinogenic amino acid derivative utilized primarily as a mechanistic probe in enzymology. Unlike standard chromogenic substrates (e.g., p-nitroanilides), Nle-OEt is employed to interrogate the hydrophobic specificity of the S1/S1' binding pockets in serine and cysteine proteases, as well as to evaluate the enantioselectivity of lipases in kinetic resolutions.

Mechanistic Rationale

The utility of Nle-OEt lies in its side chain. L-Norleucine possesses a straight-chain aliphatic butyl group, which is isosteric with Methionine but lacks the sulfur atom. This makes it an ideal tool for:

  • Probing Hydrophobic Pockets: It maps the depth and hydrophobicity of the S1 subsite in enzymes like Papain (cysteine protease) and

    
    -Chymotrypsin  (serine protease) without the oxidative instability of Methionine.
    
  • Esterase Activity Profiling: The ethyl ester moiety serves as the scissile bond. Hydrolysis releases L-Norleucine and Ethanol, generating a proton (

    
    ) that allows for potentiometric (pH-stat) or colorimetric detection.
    
Reaction Scheme

The enzymatic hydrolysis proceeds via the formation of an acyl-enzyme intermediate (in serine/cysteine proteases), followed by deacylation by water.

ReactionMechanism Substrate L-Norleucine Ethyl Ester (Substrate) ES_Complex Michaelis Complex (E-S) Substrate->ES_Complex + Enzyme (E) AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Acylation Product1 Ethanol (Leaving Group) AcylEnzyme->Product1 Release Product2 L-Norleucine (Acid Product) AcylEnzyme->Product2 Deacylation (+H2O)

Figure 1: Enzymatic hydrolysis pathway of L-Norleucine ethyl ester. The rate-limiting step is often deacylation for ester substrates in serine proteases.

Experimental Protocols

Method A: Potentiometric (pH-Stat) Assay (Gold Standard)

Principle: The hydrolysis of the ester bond releases a carboxylic acid group, lowering the pH. The assay maintains a constant pH by automatically titrating a base (NaOH). The consumption rate of NaOH is directly proportional to enzyme activity.

Target Enzymes: Papain, Chymotrypsin, Esterases.

Reagents & Preparation
ComponentConcentrationPreparation Notes
Substrate Stock 10–20 mMDissolve L-Norleucine ethyl ester HCl in ultrapure water. Prepare fresh daily to avoid spontaneous hydrolysis.
Titrant 0.01–0.05 N NaOHStandardized against KHP. Keep under

or sealed to prevent carbonate formation.
Papain Buffer 50 mM NaClpH 6.2. Contains 5 mM Cysteine-HCl and 2 mM EDTA (activators).
Chymotrypsin Buffer 10 mM Tris-HClpH 7.8. Contains 10 mM

(stabilizer).
Step-by-Step Protocol
  • System Setup:

    • Calibrate the pH-stat titrator with pH 4.0 and 7.0 standards at 25°C.

    • Set the "Stat" pH to the enzyme's optimum (e.g., pH 6.2 for Papain, pH 7.8 for Chymotrypsin).

    • Ensure the reaction vessel is thermostated to 25°C ± 0.1°C.

  • Blank Determination (Spontaneous Hydrolysis):

    • Add 5.0 mL of the appropriate Buffer to the vessel.

    • Add 0.5 mL of Substrate Stock.

    • Start stirring and monitor base consumption for 3–5 minutes.

    • Note: If the slope is significant, subtract this rate from the enzymatic rate.

  • Enzymatic Assay:

    • Add 5.0 mL of Buffer and 0.5 mL of Substrate Stock to a fresh vessel.

    • Initiate reaction by adding 10–50

      
      L  of Enzyme Solution.
      
    • Record the volume of NaOH added vs. time for 5–10 minutes. The slope should be linear (

      
      ).
      
  • Calculation:

    
    
    
    • 
      : Slope (mL/min)
      
    • 
      : Normality of NaOH (eq/L)
      
    • 
      : Volume of enzyme added (mL)
      
Method B: Colorimetric Phenol Red Assay (High Throughput)

Principle: For labs without a pH-stat, the acidification can be monitored spectrophotometrically using a pH indicator (Phenol Red) in a weakly buffered system.

Applicability: Screening enzyme variants or inhibitors.

Reagents
  • Assay Buffer: 2.5 mM Tris-HCl, pH 7.5 (Note: Low buffering capacity is critical).

  • Indicator: 0.01% Phenol Red solution.

  • Substrate: 10 mM L-Norleucine ethyl ester HCl.

Protocol
  • Calibration: Create a standard curve by titrating HCl into the Assay Buffer + Indicator mixture to correlate

    
     (Yellow-Red transition) with proton concentration.
    
  • Reaction Mix: In a 96-well plate, combine:

    • 180

      
      L Assay Buffer + Phenol Red
      
    • 10

      
      L Substrate
      
  • Initiation: Add 10

    
    L Enzyme solution.
    
  • Measurement: Monitor the decrease in Absorbance at 558 nm (or 560 nm) kinetically for 10 minutes.

  • Validation: Ensure the

    
    pH does not exceed 0.2 units, as this affects enzyme activity.
    

Data Analysis & Troubleshooting

Interpretation of Kinetic Data

When using Nle-OEt to probe specificity, compare the


 values against standard substrates (e.g., BAEE for trypsin-like, BTEE for chymotrypsin-like).
  • High Activity: Indicates the enzyme accommodates the aliphatic butyl chain in the S1 pocket (e.g., Chymotrypsin, Elastase).

  • Low Activity: Indicates steric clash or lack of hydrophobic interaction (e.g., Trypsin, which prefers basic residues).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Non-linear Rate Substrate depletion or pH driftReduce enzyme concentration; ensure buffer capacity (Method B) or titrator response speed (Method A) is adequate.
High Blank Rate Spontaneous hydrolysisPrepare substrate fresh; keep stock solution on ice; check if pH is too high (>8.5 promotes ester hydrolysis).
No Activity (Papain) Oxidation of active site CysEnsure Cysteine-HCl and EDTA are present in the buffer. Pre-incubate enzyme with reducing agents for 10 mins.
Precipitation Substrate insolubilityL-Norleucine ethyl ester is moderately soluble. If using high concentrations (>50 mM), add 5-10% DMSO or Methanol.

Workflow Visualization

AssayWorkflow Start Start: Reagent Prep SubstratePrep Dissolve L-Nle-OEt HCl (Fresh, Keep on Ice) Start->SubstratePrep Activator Activate Enzyme (e.g., Cys/EDTA for Papain) SubstratePrep->Activator Choice Select Method Activator->Choice MethodA Method A: pH-Stat (Quantitative/Kinetic) Choice->MethodA MethodB Method B: Colorimetric (High Throughput) Choice->MethodB RunA Titrate with NaOH to maintain pH MethodA->RunA RunB Monitor A558nm (Phenol Red shift) MethodB->RunB Calc Calculate Activity (Units/mg) RunA->Calc RunB->Calc

Figure 2: Decision matrix and workflow for L-Norleucine ethyl ester activity assays.

References

  • Asbóth, B., & Polgár, L. (1977). Hydrolysis of alkyl ester and amide substrates by papain. Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 12(4), 329-333. Link

  • Worthington Biochemical Corporation. (n.d.). Papain Assay Protocol. Worthington Enzyme Manual. Link

  • Sigma-Aldrich. (n.d.).

    
    -Chymotrypsin. Link
    
  • Hultin, E. (1973). Titrimetric determination of esterase activity. Methods of Biochemical Analysis.

Application Note: L-Norleucine Ethyl Ester in Protein Structure & Function Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of L-Norleucine ethyl ester (Nle-OEt) as a specialized reagent in protein engineering and structural biology. While L-Norleucine (Nle) is widely recognized as an isosteric, oxidation-resistant surrogate for Methionine (Met), the ethyl ester derivative specifically serves as a potent acyl donor in kinetically controlled enzymatic peptide synthesis . This application note provides the rationale, mechanism, and validated protocols for utilizing Nle-OEt to synthesize oxidation-resistant peptide probes and investigate protease substrate specificity.

Part 1: The Scientific Rationale

The "Methionine Problem" in Structural Biology

Methionine (Met) is critical for protein stability but poses a significant challenge in structural studies due to the susceptibility of its sulfur atom to oxidation. Reaction with reactive oxygen species (ROS) converts the thioether to methionine sulfoxide , introducing a polar oxygen atom that disrupts hydrophobic packing, alters crystallization kinetics, and creates heterogeneity in NMR spectra.

The "Norleucine Solution"

L-Norleucine is the structural analog of Methionine where the sulfur atom is replaced by a methylene group (-CH₂-).

  • Isosteric Nature: Nle and Met have nearly identical van der Waals volumes and side-chain lengths.

  • Oxidative Inertness: Lacking sulfur, Nle is immune to oxidation, maintaining structural homogeneity under stress.

Why the Ethyl Ester (Nle-OEt)?

While Nle-OH (free acid) is used in standard Solid Phase Peptide Synthesis (SPPS), L-Norleucine ethyl ester is the required form for Biocatalytic (Enzymatic) Synthesis .

  • Mechanism: Proteases (e.g., Papain, Chymotrypsin) recognize the ester moiety as a substrate. In low-water environments, the enzyme forms an acyl-enzyme intermediate with Nle-OEt and transfers the Nle moiety to a nucleophilic amine (the next amino acid) rather than water, forming a peptide bond.

  • Utility: This allows for the condensation of Nle into peptides under mild conditions, avoiding the racemization risks of chemical coupling and enabling the synthesis of C-terminal esterified peptides.

Comparative Properties
FeatureL-Methionine (Met)L-Norleucine (Nle)
Side Chain -CH₂-CH₂-S-CH₃-CH₂-CH₂-CH₂-CH₃
Hydropathy Index 1.93.8 (More Hydrophobic)
Oxidation Product Met-Sulfoxide (+16 Da)None (Stable)
Reagent Form Met-OEt (Oxidation prone)Nle-OEt (Stable Acyl Donor)

Part 2: Visualizing the Mechanism

The following diagram illustrates the kinetically controlled enzymatic synthesis pathway using Nle-OEt, contrasting the desired peptide bond formation against the competing hydrolysis reaction.

EnzymaticSynthesis cluster_conditions Critical Control Parameters Substrate L-Norleucine Ethyl Ester (Acyl Donor) Complex Acyl-Enzyme Intermediate Substrate->Complex Acylation (-EtOH) Enzyme Serine/Cysteine Protease (e.g., Papain/Chymotrypsin) Enzyme->Complex Product Nle-Peptide (Synthesis) Complex->Product Aminolysis (k_syn) Hydrolysis Nle-OH + EtOH (Hydrolysis By-product) Complex->Hydrolysis Hydrolysis (k_hyd) Nucleophile Amino Acid Nucleophile (R-NH2) Nucleophile->Product Attacks Intermediate Params 1. Low Water Activity 2. High Nucleophile Conc. 3. pH > pKa of Nucleophile

Figure 1: Mechanism of Kinetically Controlled Peptide Synthesis using Nle-OEt. Success depends on the ratio of Aminolysis (


) to Hydrolysis (

).

Part 3: Experimental Protocols

Protocol A: Enzymatic Synthesis of Nle-Peptides

Objective: To synthesize a dipeptide precursor (e.g., Z-Nle-Phe-NH₂) using Nle-OEt as the acyl donor and Papain as the catalyst.

Reagents:

  • Acyl Donor: N-Benzyloxycarbonyl-L-Norleucine ethyl ester (Z-Nle-OEt). Note: N-protection is required for the donor.

  • Nucleophile: L-Phenylalanine amide (H-Phe-NH₂).

  • Catalyst: Papain (EC 3.4.22.2), immobilized on Celite or cross-linked.

  • Solvent: Ethyl Acetate (water-saturated) or buffer/organic biphasic system.

Procedure:

  • Preparation of Organic Phase: Dissolve Z-Nle-OEt (10 mM) and H-Phe-NH₂ (20 mM) in water-saturated ethyl acetate.

    • Expert Insight: Use a 2:1 molar excess of the nucleophile to drive the equilibrium toward synthesis and suppress hydrolysis.

  • Enzyme Activation: Incubate Papain in activation buffer (10 mM DTT, 1 mM EDTA, pH 6.5) for 30 minutes, then lyophilize if using in neat organic solvent.

  • Reaction Initiation: Add the activated enzyme (approx. 10 mg/mL) to the reaction mixture.

  • Incubation: Shake at 37°C at 200 RPM.

  • Monitoring: Withdraw 10 µL aliquots at t=0, 1h, 4h, and 24h. Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN).

    • Success Metric: Disappearance of the Ethyl Ester peak and appearance of the Dipeptide peak.

  • Termination: Filter off the immobilized enzyme.

  • Purification: Wash the organic phase with 5% NaHCO₃ (removes hydrolyzed acid) and 1M HCl (removes unreacted amine). Evaporate solvent to obtain Z-Nle-Phe-NH₂.

Protocol B: Oxidative Stability Stress Test

Objective: To validate the structural stability of the Nle-substituted peptide compared to a Met-containing control.

Procedure:

  • Sample Prep: Prepare 100 µM solutions of Peptide-Met (Control) and Peptide-Nle (Experimental) in 50 mM Phosphate Buffer (pH 7.4).

  • Oxidation Challenge: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 10 mM (100-fold excess).

  • Time Course: Incubate at 25°C. Take samples at 0, 30, 60, and 120 minutes.

  • Quenching: Quench aliquots immediately with 100 mM Methionine (to scavenge remaining H₂O₂).

  • Analysis (LC-MS):

    • Met-Peptide: Look for a mass shift of +16 Da (Sulfoxide formation).

    • Nle-Peptide: Mass should remain constant .

  • Data Interpretation:

    • If Nle-peptide shows no mass shift and retains bioactivity (e.g., binding affinity), the substitution is validated for structural studies.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (High Hydrolysis) High water content in solvent.Use molecular sieves to dry solvent; ensure water content is <2% (v/v) for kinetic synthesis.
No Reaction Enzyme inactivation or pH mismatch.Check pH "memory" of lyophilized enzyme. Lyophilize enzyme from a buffer at the optimal pH (usually 8-9 for nucleophile reactivity).
Incomplete Conversion Ester hydrolysis competes with aminolysis.Increase the concentration of the nucleophile (amine component).
Solubility Issues Nle is more hydrophobic than Met.Use a co-solvent like DMF or DMSO (up to 10%) if the Nle-peptide precipitates.

Part 5: References

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link

  • Gilles, A. M., Marliere, P., Rose, T., Sarfati, R., Longin, R., Meier, A., ... & Barzu, O. (1988). Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase.[1] Journal of Biological Chemistry, 263(17), 8204-8209. Link

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases.[2] I. Papain.[3] Biochemical and Biophysical Research Communications, 27(2), 157-162. Link

  • Kullmann, W. (1987). Enzymatic Peptide Synthesis. CRC Press. Link

  • Budisa, N. (2004). Probing the role of methionine in proteins by global substitution with norleucine.[4] Angewandte Chemie International Edition, 43(47), 6426-6463. Link

Sources

Synthesis of L-Norleucine containing peptides for Alzheimer's research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of L-Norleucine-Substituted Amyloid-β (1-42) for Alzheimer’s Research

Abstract

The study of Alzheimer’s Disease (AD) relies heavily on the use of synthetic Amyloid-β (Aβ) peptides.[1][2][3][4] However, the native Methionine residue at position 35 (Met35) presents a significant experimental variable: it is highly susceptible to oxidation, forming methionine sulfoxide.[5] This oxidation alters the peptide’s aggregation kinetics and neurotoxicity profile, often leading to inconsistent data. This guide details the synthesis of [Nle35]-Aβ(1-42) , an isostructural analog where L-Norleucine (Nle) replaces Methionine. This substitution eliminates oxidative variability while preserving the peptide's steric profile, providing a robust tool for structural and binding assays.

Scientific Rationale: The Methionine vs. Norleucine Paradigm

In native Aβ(1-42), Met35 is the only residue susceptible to rapid chemical oxidation during synthesis, storage, and assay incubation. The oxidation of Met35 to Met35(O) (sulfoxide) significantly reduces the peptide's propensity to form β-sheet rich fibrils, potentially leading to false negatives in aggregation assays.

L-Norleucine (Nle) is the ideal surrogate because:

  • Isosteric Nature: Nle has a linear alkyl side chain almost identical in length and volume to the thioether side chain of Met, preserving the hydrophobic core packing.

  • Redox Inertness: The absence of sulfur renders Nle immune to oxidation, ensuring that the peptide species remains chemically homogeneous throughout long-term incubation.

Diagram 1: Structural & Functional Logic of Nle Substitution

Nle_Rationale Met Native Methionine (Met35) (-CH2-CH2-S-CH3) Oxidation Oxidative Stress / Storage (H2O2, Air) Met->Oxidation MetO Methionine Sulfoxide (Polar, Bulky) Oxidation->MetO Rapid Altered Altered Aggregation Kinetics (Experimental Noise) MetO->Altered Inhibits Beta-Sheet Nle L-Norleucine (Nle35) (-CH2-CH2-CH2-CH3) Nle->Oxidation Resistant Stable Chemically Stable Hydrophobic Core Preserved Nle->Stable Isosteric Reliable Reproducible Fibrillization & Binding Data Stable->Reliable

Caption: Comparative pathway showing how Nle substitution bypasses the oxidative instability of Met, preventing experimental artifacts in Aβ research.

Strategic Synthesis Planning

Synthesizing Aβ(1-42) is notoriously challenging due to "difficult sequences" (residues 25-42) that form on-resin β-sheets, causing steric occlusion and truncated deletion sequences.

Core Strategy for Success:

  • Resin Selection: Use ChemMatrix Rink Amide or PEG-PS resin. The PEG backbone swells better in the hydrophobic solvents required to solvate the growing peptide chain compared to rigid polystyrene.

  • Heating: Use Microwave-assisted SPPS (MW-SPPS) to disrupt inter-chain hydrogen bonds during coupling.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for better solvation of hydrophobic segments.

  • The Critical Substitution: Explicitly program the synthesizer to use Fmoc-Nle-OH at cycle 8 (counting from C-terminus, position 35).

Protocol: Automated Microwave Fmoc-SPPS of [Nle35]-Aβ(1-42)

Reagents:

  • Resin: H-Rink Amide ChemMatrix (Loading: 0.4–0.5 mmol/g). Low loading is crucial to prevent crowding.

  • Amino Acids: Standard Fmoc-AA-OH (5 eq).

    • Target AA: Fmoc-L-Norleucine-OH (CAS: 77284-32-3).

  • Activator: 0.5 M DIC / 0.5 M Oxyma Pure in NMP.

  • Deprotection: 20% Piperidine in NMP + 0.1 M HOBt (to suppress aspartimide formation).

Step-by-Step Workflow:

StepOperationReagent/ConditionDuration/TempNotes
1 Resin Swelling DCM followed by NMP20 min @ RTEssential for ChemMatrix resins.
2 Deprotection 20% Piperidine/NMP2 x 3 min @ RTAdd 0.1M HOBt to prevent Asp racemization.
3 Wash NMP4 xThorough washing is critical.
4 Coupling (General) Fmoc-AA (5eq), DIC/Oxyma5 min @ 75°C (MW)Standard for most residues.
5 Coupling (His/Cys) Fmoc-His(Trt)-OH60 min @ 50°C or RTDO NOT heat His >50°C to avoid racemization.
6 Coupling (Nle35) Fmoc-Nle-OH 5 min @ 75°C Substitutes Met35.
7 Difficult Region Residues 25-42Double CouplingConsider double coupling for Gly25, Ser26, Asn27.
8 Final Cleavage TFA/TIS/H2O (95:2.5:2.5)3 hours @ RTPrecipitate in cold diethyl ether.

Protocol: Purification & Disaggregation (The "Hidden" Variable)

The crude peptide will likely contain pre-formed aggregates. Standard purification often fails because the peptide elutes in the void volume or smears.

Disaggregation Strategy: Before HPLC, the crude peptide must be "reset" to a monomeric state.

  • Solubilization: Dissolve crude peptide in 100% HFIP (Hexafluoroisopropanol) or 8M Urea .

    • Why: HFIP is a strong hydrogen-bond disruptor that breaks down β-sheets.

  • Evaporation: If using HFIP, evaporate under nitrogen to a film, then re-dissolve in a minimal amount of DMSO/Water for injection.

  • Preparative HPLC Conditions:

    • Column: C4 or C18 (Wide pore, 300Å). C4 is often better for sticky hydrophobic peptides.

    • Mobile Phase A: 0.1% NH4OH in Water (pH ~9-10). Alkaline pH keeps Aβ ionized and less prone to aggregation than acidic TFA systems.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 10% to 60% B over 45 mins.

    • Temperature: Maintain column at 60°C to promote monomer elution.

Diagram 2: Critical Workflow for Difficult Peptide Synthesis

SPPS_Workflow Start Start: ChemMatrix Resin (Low Loading) Coupling MW-SPPS Cycles (75°C for hydrophobic regions) Start->Coupling Nle_Step Cycle 8: Fmoc-Nle-OH Coupling (Replaces Met35) Coupling->Nle_Step Cleavage TFA Cleavage & Ether Precipitation Nle_Step->Cleavage Aggregates Crude Peptide (Contains Aggregates) Cleavage->Aggregates Disagg Disaggregation Step Dissolve in HFIP or 8M Urea Aggregates->Disagg CRITICAL Purification Heated HPLC (60°C) or Alkaline Buffer (pH 9) Disagg->Purification Final Pure [Nle35]-Aβ(1-42) Monomeric Lyophilized Powder Purification->Final

Caption: Workflow highlighting the specific Nle insertion and the mandatory disaggregation step required for high-purity Aβ recovery.

Quality Control & Storage

Validation Metrics:

  • ESI-MS: Confirm Mass.

    • Aβ(1-42) WT MW: ~4514.1 Da.[6]

    • [Nle35]-Aβ(1-42) MW: ~4496.1 Da (Nle is -18 Da vs Met due to S vs CH2 mass difference).

  • Analytical HPLC: Single peak >95% purity.

  • Thioflavin T (ThT) Assay: Confirm that the Nle-substituted peptide still aggregates into fibrils over time (24-48h), proving it is a functional amyloid model.

Storage Protocol:

  • Lyophilize the purified peptide.[7]

  • Dissolve in 100% HFIP to ensure monomerization.

  • Aliquot into small vials.

  • Evaporate HFIP to leave a peptide film.

  • Store films at -80°C. Do not store in aqueous solution.

References

  • Tickler, A. K., et al. (2004).[8] "Amyloid-beta as a 'difficult sequence' in solid phase peptide synthesis."[2][4][8][9] Protein & Peptide Letters, 11(4), 377-384. Link

  • Maiti, P., et al. (2010). "Despite its role in assembly, methionine 35 is not necessary for amyloid beta-protein toxicity."[10] Journal of Neurochemistry, 113(5), 1252-1262. Link

  • Zarándi, M., et al. (2007). "Synthesis of Aβ[1-42] and its derivatives with improved efficiency." Journal of Peptide Science, 13(2), 94-99. Link

  • Biotage Application Note. "Synthesis of β-amyloid (1-42) Using Microwave Heating." Link

  • Butterfield, D. A., & Kanski, J. (2002). "Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid beta-peptide 1-42." Peptides, 23(7), 1299-1309. Link

Sources

Troubleshooting & Optimization

Improving the yield of L-Norleucine, ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-Norleucine Ethyl Ester Synthesis Guide Ticket ID: #NOR-ETH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about optimizing the synthesis of L-Norleucine ethyl ester hydrochloride (CAS: 327-57-1 for free acid; ester HCl often cited as analog to Leucine ester). The conversion of L-Norleucine (2-aminohexanoic acid) to its ethyl ester is a foundational transformation in peptide synthesis and peptidomimetic drug design.

While Fischer esterification using gaseous HCl is the historical standard, it is often plagued by hygroscopic byproducts and variable yields. The Thionyl Chloride (


) / Ethanol method  is the industry "Gold Standard" for this specific substrate due to its ability to drive the equilibrium forward by chemically consuming water, resulting in yields consistently 

when optimized.

Module 1: The "Gold Standard" Protocol (SOCl2 Method)

Standard Operating Procedure (SOP) for High-Yield Synthesis

Reaction Stoichiometry:

  • L-Norleucine: 1.0 equivalent

  • Thionyl Chloride (

    
    ):  3.0 – 4.0 equivalents (Excess drives reaction & acts as desiccant)
    
  • Anhydrous Ethanol: Solvent (approx. 10-20 mL per gram of amino acid)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

    
     or 
    
    
    
    .
  • Solvent Charge: Add anhydrous ethanol to the RBF and cool to 0°C using an ice/salt bath.

  • Activation (Critical Step): Add

    
     dropwise over 30 minutes.
    
    • Why? This generates the reactive intermediate (diethyl sulfite/HCl) in situ without overheating. Exothermic reaction!

  • Substrate Addition: Add L-Norleucine solid in one portion.

    • Note: The amino acid will initially be insoluble but will dissolve as it converts to the ester hydrochloride.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT).

    • Reflux at 80°C for 4–12 hours. (Monitor by TLC; mobile phase n-Butanol/Acetic Acid/Water 4:1:1).

  • Isolation:

    • Cool to RT.

    • Evaporate solvent in vacuo (Rotavap).

    • Co-evaporation: Add fresh ethanol or toluene and re-evaporate 2-3 times. This removes trapped HCl and

      
       traces.
      
  • Purification (Crystallization):

    • Dissolve the resulting oil/gum in a minimum amount of warm ethanol.

    • Add cold diethyl ether (or MTBE) dropwise until turbidity appears.

    • Cool to 4°C overnight to crystallize the hydrochloride salt.

Module 2: Troubleshooting & FAQs

Q1: My product is isolating as a sticky yellow oil instead of a white solid. How do I fix this?

Diagnosis: This is the most common issue ("Oiling Out"). It is usually caused by residual solvent (ethanol) or excess acidity preventing the crystal lattice from forming. Solution:

  • Trituration: Add anhydrous diethyl ether or hexane to the oil. Scratch the side of the flask with a glass rod vigorously. This physical agitation induces nucleation.

  • High Vacuum: Place the oil under high vacuum (<1 mbar) for 12+ hours to remove trace solvent.

  • Seed Crystal: If available, add a tiny crystal of pure L-Leucine ethyl ester (structural analog) to induce crystallization.

Q2: My yield is stuck at ~60-70%. How do I push it to >90%?

Diagnosis: Incomplete conversion due to water contamination or equilibrium stalling. Solution:

  • Water Scavenging: Ensure your ethanol is truly anhydrous (<0.1% water).

    
     consumes water, but if the solvent is wet, you waste reagent.
    
  • Stoichiometry: Increase

    
     to 4.0 equivalents.
    
  • Reaction Time: Extend reflux time to 24 hours. L-Norleucine has a straight alkyl chain which is less sterically hindered than Leucine, but electronic factors can still slow the attack.

Q3: I see a dimer impurity (Diketopiperazine). Where did it come from?

Diagnosis: DKP formation occurs if the amino ester is exposed to neutral or basic conditions, or excessive heat after the acid is removed. Solution:

  • Maintain Acidic pH: Keep the product as the Hydrochloride (HCl) salt. Do not free-base the ester until immediately before the next coupling step.

  • Avoid Heat: Do not heat the crude oil above 40°C during rotary evaporation.

Module 3: Critical Parameter Visualization

The following diagram illustrates the reaction pathway and the "Danger Zones" where yield is lost.

G Start L-Norleucine (Zwitterion) Activation Activation Phase (EtOH + SOCl2) Start->Activation Add to 0°C Solution Intermediate Acyl Chloride / Protonated Ester Activation->Intermediate Reflux 80°C (-SO2, -HCl) Intermediate->Start Water Ingress (Hydrolysis) Product L-Norleucine Ethyl Ester HCl Intermediate->Product Crystallization (EtOH/Ether) DKP Diketopiperazine (Side Product) Product->DKP High pH or Prolonged Heat

Caption: Reaction pathway for L-Norleucine esterification. Red dashed lines indicate yield-killing side reactions (DKP formation and Hydrolysis).

Module 4: Data & Optimization Tables

Table 1: Solvent System Selection for Recrystallization Based on polarity matching for Amino Acid Ester Hydrochlorides.

Solvent PairRatio (v/v)SuitabilityNotes
Ethanol / Diethyl Ether 1:5 to 1:10Excellent Standard for HCl salts. Ether acts as anti-solvent.
Methanol / MTBE 1:4Good Use if Ethanol fails. MTBE is safer than ether (higher flash point).
Isopropanol / Hexane 1:3Moderate Good for very lipophilic esters, but Norleucine is moderately polar.

Table 2: Reagent Stoichiometry Impact on Yield

SOCl2 EquivalentsReaction TempEst. YieldRisk Factor
1.5 eqReflux65-75%Incomplete conversion; water remains.
3.0 - 4.0 eq Reflux 95-98% Optimal balance of conversion vs. purity.
10.0 eqReflux90-95%Harder workup; excess acid causes degradation.

References

  • Farmacia Journal. "Synthesis and Characterization of New Thiazole β-Amino Acids and β-Amino Esters." (Demonstrates SOCl2/Ethanol efficiency for amino acid esters).

  • Organic Syntheses. "Glycine Ethyl Ester Hydrochloride." Org. Synth. 1925, 4, 31.

  • Journal of Organic Chemistry. "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." J. Org. Chem. 2017, 82, 3245–3251.

  • BenchChem. "Technical Support Center: Optimizing Fischer Esterification Reaction Time.

Preventing side reactions during L-Norleucine incorporation in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Side Reactions, Coupling Efficiency, and Analysis of L-Norleucine Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

L-Norleucine (Nle) is a non-proteinogenic amino acid frequently employed as an isosteric and isopolar surrogate for Methionine (Met). Its primary utility lies in preventing oxidative degradation (Met


 Met-sulfoxide), as Nle lacks the reactive sulfur atom while retaining the aliphatic side chain structure.

However, incorporating Nle introduces distinct challenges. Its hydrophobic straight chain (


) promotes on-resin aggregation (

-sheet formation), leading to deletion sequences and difficult couplings . Furthermore, distinguishing Nle from its isobaric isomers (Leucine/Isoleucine) requires advanced analytical rigor.

This guide addresses these issues through three core modules:

  • Synthesis Fidelity: Overcoming aggregation and deletion.

  • Stereochemical Integrity: Preventing racemization during activation.

  • Analytical Verification: Distinguishing Nle from Leu/Ile.

Module 1: Synthesis Fidelity & Aggregation Control

User Query:

"I am observing deletion sequences (des-Nle) and truncated peptides after the Nle coupling step. My standard HBTU/DIEA protocol is failing. Why?"

Technical Diagnosis:

The straight aliphatic side chain of Nle is highly hydrophobic. When multiple hydrophobic residues (e.g., Nle, Val, Ile, Ala) are clustered, they induce inter-chain


-sheet aggregation  within the resin matrix. This steric shielding prevents the activated amino acid from reaching the N-terminus, resulting in incomplete coupling.
Troubleshooting Protocol: The "Magic Mixture" Approach

To disrupt hydrogen bonding networks and solvate the hydrophobic chains, you must alter the swelling environment.

Step-by-Step Protocol:

  • Switch Solvent System:

    • Standard: DMF (Dimethylformamide).[1]

    • Optimized: Use a binary solvent system of DCM/DMF (1:1) or introduce a chaotropic salt.

  • Chaotropic Salt Wash (The Lithium Factor):

    • Dissolve 0.4M LiCl in DMF.

    • Wash the resin with this solution before the coupling step (2 x 2 min).

    • Perform the coupling reaction in the presence of 0.4M LiCl.

    • Mechanism:[2][3] Lithium ions disrupt the intermolecular H-bonds stabilizing the

      
      -sheets, "opening" the resin sites.
      
  • Microwave-Assisted Coupling:

    • Apply microwave energy (75°C, 25 Watts) for 5 minutes.

    • Caution: Do not exceed 75°C with Nle to avoid racemization (see Module 2).

Visualization: Aggregation Troubleshooting Logic

AggregationLogic Start Issue: Incomplete Nle Coupling CheckSeq Check Sequence Context (Is Nle near Val, Ile, Ala?) Start->CheckSeq Agg High Probability of Beta-Sheet Aggregation CheckSeq->Agg Yes Success Coupling Complete (>99% via Kaiser Test) CheckSeq->Success No (Steric issue only) Use Double Coupling Solvent Switch Solvent: Use DCM/DMF (1:1) Agg->Solvent Salt Add Chaotropic Salt: 0.4M LiCl in DMF Solvent->Salt Temp Microwave Heating: Max 75°C Salt->Temp Temp->Success

Caption: Decision tree for overcoming hydrophobic aggregation during Nle incorporation.

Module 2: Preventing Racemization

User Query:

"I switched to microwave synthesis to fix the coupling, but now I see a +0.1% D-Nle impurity. How do I stop this?"

Technical Diagnosis:

Racemization occurs via the oxazolone mechanism . During carboxyl activation, the


-proton is acidic. In the presence of strong bases (like DIEA) and elevated temperatures, the intermediate forms an oxazolone which can enolize, losing chirality. Nle is moderately susceptible due to the high activation energy often required to couple it.
Comparative Data: Activation Strategies
Activation MethodBase Required?Racemization RiskCoupling SpeedRecommendation for Nle
HBTU / DIEA Yes (High) HighFastAvoid (especially with heat)
HATU / DIEA Yes (High) ModerateVery FastUse only for difficult junctions
DIC / HOBt NoLowModerateAcceptable
DIC / Oxyma No (Neutral) Lowest FastPreferred Standard
Preventative Protocol: Base-Free Activation

To eliminate base-catalyzed racemization, remove the tertiary amine (DIEA/NMM) entirely from the activation step.

  • Reagents:

    • Amino Acid: Fmoc-Nle-OH (5 eq)

    • Activator: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (5 eq)

    • Coupling Agent: DIC (Diisopropylcarbodiimide) (5 eq)

  • Procedure:

    • Dissolve Fmoc-Nle-OH and Oxyma in DMF.

    • Add DIC immediately before adding to the resin.

    • Crucial:Do not pre-activate for more than 2 minutes.

    • Allow to react for 15 minutes at 75°C (Microwave) or 60 minutes at RT.

  • Mechanism: Oxyma creates an active ester at a pH < 7, preventing the proton abstraction that leads to racemization.

Module 3: Analytical Verification (Nle vs. Leu/Ile)

User Query:

"My Mass Spec (ESI-MS) shows the correct molecular weight, but I cannot confirm if I have Nle, Leucine, or Isoleucine. They are all 113 Da residues. How do I prove I have Nle?"

Technical Diagnosis:

Nle, Leu, and Ile are isobaric isomers (MW: 131.17 g/mol ; Residue Mass: 113.08 Da).

  • Standard MS (low energy CID) produces identical

    
     and 
    
    
    
    ions.
  • The immonium ion for all three is

    
     86.
    
  • Differentiation requires side-chain fragmentation to generate diagnostic

    
    -ions or 
    
    
    
    -ions.
Diagnostic Protocol: High-Energy Fragmentation (d/w Ions)

You must use High-Energy Collisional Dissociation (HCD) or Charge Transfer Dissociation (CTD) to fragment the side chains.

Diagnostic Fragment Table:

Amino AcidSide Chain StructureKey Loss (Side Chain)Diagnostic Ion Behavior
Leucine (Leu) Branched (

-carbon)
Loss of 43 Da (

)
Generates distinct

-ions.
Isoleucine (Ile) Branched (

-carbon)
Loss of 29 Da (

)
Generates distinct

-ions.
Norleucine (Nle) Linear (Unbranched)Sequential fragmentation Unique pattern; lacks the intense isopropyl loss of Leu.
Visualization: MS Differentiation Logic

MSDifferentiation Input Precursor Ion (m/z Matches 113 Da residue) Method Apply High-Energy Fragmentation (HCD/CTD) Input->Method BranchLeu Observe Loss of 43 Da (Isopropyl group) Method->BranchLeu BranchIle Observe Loss of 29 Da (Ethyl group at Beta-C) Method->BranchIle LinearNle No specific branched loss Sequential C-C cleavage Method->LinearNle ResultLeu Identify: LEUCINE BranchLeu->ResultLeu ResultIle Identify: ISOLEUCINE BranchIle->ResultIle ResultNle Identify: NORLEUCINE LinearNle->ResultNle

Caption: Workflow for distinguishing isobaric residues (Leu/Ile/Nle) using side-chain fragmentation.

Frequently Asked Questions (FAQs)

Q: Can I use Nle to replace Methionine in a GMP process? A: Yes, this is a standard strategy to improve shelf-life stability. Nle is isosteric to Met but resistant to oxidation.[4] However, you must validate that the substitution does not alter the protein's folding, as Nle is slightly more hydrophobic than Met.

Q: Does Nle interfere with native chemical ligation (NCL)? A: No. Unlike Met, which can alkylate during certain harsh cleavage conditions (forming sulfonium salts), Nle is chemically inert. It is actually safer for complex ligation strategies.

Q: I am seeing a "double hit" in my HPLC trace. What is it? A: If you used HBTU/DIEA, this is likely the D-Nle diastereomer. Nle peptides are prone to separating on C18 columns due to the high hydrophobicity. If the peaks have identical mass, it is a racemization issue. Switch to DIC/Oxyma (Module 2).

References

  • Differentiation of Leucine and Isoleucine by Integrated LC-MS Analysis. PubMed. Available at: [Link]

  • Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry. Available at: [Link]

  • The aspartimide problem in Fmoc-based SPPS (Context on Side Reactions). Journal of Peptide Science. Available at: [Link]

  • Methionine in Proteins: It's not just for protein initiation anymore (Nle substitution context). NIH/PMC. Available at: [Link]

Sources

Technical Guide: Optimizing Cleavage of L-Norleucine Ethyl Ester from Resin

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for optimizing the cleavage of L-Norleucine ethyl ester from solid support.

Executive Summary

The cleavage of L-Norleucine ethyl ester (H-Nle-OEt) directly from a solid support requires a deviation from standard acidolysis (e.g., TFA/Water) which typically yields the free carboxylic acid. To obtain the ethyl ester directly, a transesterification (alcoholysis) strategy is required.

This guide details the optimized Acid-Catalyzed Alcoholysis protocol using in situ generated anhydrous HCl in Ethanol. This method is superior to base-catalyzed transesterification for L-Norleucine due to the hydrophobic nature of the side chain and the minimization of racemization risks associated with basic conditions.

Core Protocol: Acid-Catalyzed Transesterification

Applicability: Wang Resin, 2-Chlorotrityl Chloride (2-CTC) Resin, and Merrifield Resin. Mechanism: The cleavage is driven by the protonation of the ester linkage (or ether linkage in Wang), followed by nucleophilic attack by ethanol, resulting in the release of the peptide/amino acid ethyl ester.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Resin: L-Norleucine-loaded resin (e.g., Fmoc-Nle-Wang).

  • Solvent A (Swelling): Dichloromethane (DCM) – Critical for solvation of the hydrophobic Nle side chain.

  • Reagent B (Cleavage): Anhydrous Ethanol (EtOH).

  • Catalyst precursor: Acetyl Chloride (AcCl).

  • Equipment: Round-bottom flask, drying tube (CaCl₂), ice bath, rotary evaporator.

Step-by-Step Methodology
Phase 1: Preparation of Anhydrous Ethanolic HCl

Warning: Exothermic reaction. Perform in a fume hood.

  • Chill 100 mL of anhydrous Ethanol in a clean, dry round-bottom flask to 0°C using an ice bath.

  • Dropwise, add 10 mL of Acetyl Chloride (AcCl) to the stirring ethanol.

    • Scientific Rationale: AcCl reacts with Ethanol to generate anhydrous HCl and Ethyl Acetate. This creates a moisture-free acidic environment (~1.4 M HCl) essential for preventing hydrolysis (which would yield the free acid H-Nle-OH).

  • Stir for 30 minutes at 0°C, then allow to warm to Room Temperature (RT). Use immediately.

Phase 2: Resin Swelling & Cleavage
  • Swelling: Place the dry resin (e.g., 1.0 g) in a reaction vessel. Add minimal DCM (approx. 5-8 mL) to just cover and swell the resin for 20 minutes.

    • Expert Insight: Ethanol is a poor solvent for polystyrene-based resins. The DCM "locks" the resin in an expanded state, allowing the ethanolic HCl to penetrate the bead matrix and access the hydrophobic Norleucine sites.

  • Reaction: Add the prepared Ethanolic HCl solution (approx. 30 mL) to the swollen resin.

  • Incubation: Seal the vessel and stir gently at 45°C for 4–6 hours or RT for 12–16 hours .

    • Note: L-Norleucine is sterically unhindered, but the ethyl group is bulkier than a methyl group. Mild heating (45°C) significantly improves yield without inducing degradation.

  • Filtration: Filter the resin and wash 3x with small volumes of DCM/EtOH (1:1).

  • Workup: Combine filtrates and evaporate solvent under reduced pressure (Rotavap) at <40°C.

  • Isolation: The residue is the hydrochloride salt of L-Norleucine ethyl ester (H-Nle-OEt·HCl).

Workflow Visualization

The following diagram illustrates the critical path for the Acid-Catalyzed Alcoholysis, highlighting the "Split-Phase" solvent system (DCM for swelling, EtOH for reaction).

CleavageWorkflow cluster_prep Reagent Prep cluster_reaction Cleavage Reaction cluster_workup Isolation Chill_EtOH Chill Ethanol (0°C) Add_AcCl Add Acetyl Chloride (Generates HCl in situ) Chill_EtOH->Add_AcCl Mix Add Ethanolic HCl Add_AcCl->Mix Fresh Solution Dry_Resin Dry Resin (Nle-Wang) Swell_DCM Swell in DCM (Crucial for Nle access) Dry_Resin->Swell_DCM Swell_DCM->Mix Incubate Incubate 45°C (4h) or RT (16h) Mix->Incubate Filter Filter Resin Incubate->Filter Evap Evaporate Solvent (<40°C) Filter->Evap Product Final Product: H-Nle-OEt · HCl Evap->Product

Caption: Workflow for generating anhydrous HCl in situ and performing "Split-Phase" cleavage to accommodate hydrophobic Norleucine residues.

Troubleshooting & FAQs

Q1: I am recovering L-Norleucine free acid (H-Nle-OH) instead of the ethyl ester. Why?

Root Cause: Water contamination. Explanation: The cleavage mechanism competes between transesterification (by Ethanol) and hydrolysis (by Water). Even trace moisture in the ethanol or the resin will favor hydrolysis because water is a stronger nucleophile than ethanol. Solution:

  • Use anhydrous Ethanol (molecular sieve dried).

  • Ensure the resin is dried in a vacuum desiccator over P₂O₅ overnight before use.

  • Use the Acetyl Chloride method described above rather than bubbling HCl gas, as AcCl consumes trace water to form acetic acid and HCl.

Q2: The yield is low (<50%). Is the cleavage incomplete?

Root Cause: Poor resin swelling or steric hindrance. Explanation: L-Norleucine has a butyl side chain which is hydrophobic. If you use pure Ethanol for the cleavage, polystyrene resins (like Wang) will shrink, trapping the Nle inside the bead matrix. Solution:

  • Increase DCM: Ensure the reaction mixture contains at least 10-20% DCM to keep the resin swollen.

  • Temperature: Increase reaction temperature to 45°C-50°C.

  • Time: Extend reaction time to 24 hours if performing at Room Temperature.

Q3: Can I use this method if my peptide contains other side-chain protecting groups?

Analysis: It depends on the groups.

  • t-Butyl (tBu), Boc, Trityl (Trt): These are acid-labile and WILL be removed by the HCl/EtOH conditions.[1] You will obtain the global deprotected peptide ethyl ester.

  • Fmoc: Stable under these acidic conditions.

  • Benzyl (Bzl): Generally stable at RT but may show partial cleavage at 45°C.

Q4: Is racemization a risk for L-Norleucine during this process?

Analysis: Low risk, but non-zero. Explanation: Acid-catalyzed racemization is generally much slower than base-catalyzed racemization. However, prolonged heating (>50°C) or high acid concentration can promote enolization. Validation: Check optical purity via Chiral HPLC. Prevention:

  • Stick to the 45°C limit .[2]

  • Do not exceed reaction times unnecessarily.

  • Avoid using Thionyl Chloride (SOCl₂) at reflux temperatures if possible; the AcCl method at 45°C is milder.

Comparative Data: Cleavage Efficiency

ParameterMethod A: HCl/EtOH (Recommended)Method B: TEA/LiBr/EtOH (Base)Method C: TFA Cleavage + Esterification
Reagent AcCl / EthanolTriethylamine / LiBr / EthanolTFA / Water then EtOH / H₂SO₄
Mechanism Direct TransesterificationTransesterification (Cyanide-free)Acidolysis + Post-synthetic modification
Yield (Nle-OEt) High (90-95%) Moderate (70-80%)Moderate (Two steps, loss in workup)
Racemization Risk LowModerate to High Low
Steps 1 (One-pot)12 (Cleave, isolate, then esterify)
Side Chain Impact Removes acid-labile groupsIntact acid-labile groupsRemoves acid-labile groups

References

  • Direct Conversion of Resin-Bound Peptides to C-Terminal Esters.

    • Source: Journal of Organic Chemistry (via Yerevan St
    • Context: Describes the Acetyl Chloride/Methanol (or Ethanol)
    • URL:(Note: Generalized link to ACS source based on search result 1.2)

  • Transesterification of Peptide Esters and Peptidyl Resins.

    • Source: International Journal of Peptide and Protein Research (PubMed).
    • Context: Discusses metal-catalyzed (Ca2+)
    • URL:

  • Removal of Protected Peptides from Merrifield Resin by Transesterific

    • Source: International Journal of Peptide and Protein Research.[3]

    • Context: Foundational work on using base/alcohol for cleavage, though noting higher racemiz
    • URL:

  • Snap, Crackle, Pop – Anhydrous HCl Gener

    • Source: Chemtips.

    • Context: Practical guide on safely generating anhydrous HCl using Acetyl Chloride in alcohols.
    • URL:

Sources

Technical Support Center: Troubleshooting L-Norleucine (Nle) Peptide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Norleucine Paradox

As researchers, we often substitute Methionine (Met) with L-Norleucine (Nle) to eliminate the risk of sulfur oxidation during synthesis and storage. While this solves the stability issue, it frequently introduces a new challenge: solubility .

Nle is isosteric to Met, meaning they share nearly identical shapes and volumes. However, the chemical substitution of the sulfur atom (thioether) with a methylene group (-CH₂-) significantly alters the electronic properties of the side chain. Nle is more hydrophobic and lacks the polarizability of the sulfur atom. In difficult sequences, this slight shift in hydrophobicity can tip the balance, driving the peptide toward hydrophobic collapse or


-sheet aggregation.

This guide provides a root-cause analysis and actionable workflows to resolubilize these stubborn peptides without compromising their integrity.

Part 1: Understanding the Root Cause (The "Why")

Q: Why does replacing Methionine with Norleucine cause precipitation?

A: The substitution removes the weak polarity of the sulfur atom, increasing the local hydrophobic moment.

  • The Chemistry: Methionine contains a thioether group.[1] While classified as hydrophobic, the sulfur atom has lone pairs that can engage in weak electrostatic interactions. Nle replaces this with a purely aliphatic methylene group.

  • The Consequence: This increases the peptide's overall hydrophobicity. If the native sequence was already on the borderline of solubility, the Nle substitution acts as a nucleation point for hydrophobic aggregation.

  • The Result: The peptide forms thermodynamically stable aggregates that resist solvation in aqueous buffers.

Q: Is the cloudiness I see precipitation or gelation?

A: With Nle-peptides, it is often gelation masquerading as precipitation.

  • Diagnosis: If the solution looks viscous or has a "shimmering" turbidity rather than distinct particulates, you are likely dealing with a hydrogel formed by intermolecular hydrogen bonding (often

    
    -sheets).
    
  • Implication: Simple filtration will remove the peptide entirely. You must disrupt the secondary structure, not just the hydrophobic interactions.

Part 2: Solvent & Formulation Strategies (The "How")

Q: What is the "Golden Rule" for dissolving hydrophobic Nle-peptides?

A: Dissolve in organic solvent first, then dilute. Never add buffer directly to the lyophilized powder of a hydrophobic Nle-peptide. The water molecules will form a "cage" around the hydrophobic residues, locking them into an aggregate that even subsequent organic solvent addition cannot easily break.

The Protocol:

  • Calculate: Determine the concentration needed.

  • Solvate: Dissolve the peptide completely in a minimal volume of 100% DMSO (Dimethyl Sulfoxide).

    • Note: Unlike Met-containing peptides, Nle-peptides are immune to DMSO-induced oxidation , making this the safest and most effective solvent.

  • Dilute: Slowly add the aqueous buffer dropwise to the swirling DMSO solution.

    • Stop if turbidity appears.

Q: My peptide precipitates upon adding buffer to the DMSO stock. What now?

A: You have hit the "Critical Aggregation Concentration" (CAC).

  • Immediate Fix: Add a chaotropic agent.

    • Urea (6–8 M) or Guanidine HCl (6 M) are excellent for disrupting the hydrogen bond networks stabilizing the aggregates.

  • Alternative: If the assay allows, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) . These solvents are potent disruptors of secondary structures (helices/sheets) and can solubilize Nle-aggregates that DMSO cannot.

Q: How does pH manipulation apply to Nle-peptides?

A: Hydrophobicity is often pH-independent, but charge repulsion can overcome hydrophobic attraction.

  • Calculate pI: Determine the Isoelectric Point (pI) of your sequence.

  • The Rule: Net charge must be > |2| for solubility.

    • Basic Peptides (pI > 8): Dissolve in 10% Acetic Acid .

    • Acidic Peptides (pI < 6): Dissolve in 0.1% Ammonium Hydroxide (volatile) or Ammonium Bicarbonate.

    • Warning: Avoid pH conditions close to the pI, where net charge is zero and precipitation is maximal.

Part 3: Visualization & Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logic-gated workflow for solubilizing Nle-containing peptides, prioritizing solvent safety and assay compatibility.

SolubilityWorkflow Start Lyophilized Nle-Peptide Calc Step 1: Calculate Net Charge & Hydrophobicity Start->Calc CheckHydro Hydrophobic Residues > 50%? Calc->CheckHydro Organic Step 2A: Organic First Dissolve in 100% DMSO CheckHydro->Organic Yes CheckCharge Net Charge? CheckHydro->CheckCharge No Dilute Step 3: Dropwise Dilution with Aqueous Buffer Organic->Dilute Inspect Visual Inspection (Clear Solution?) Dilute->Inspect AcidicSol Step 2B: Acidic Peptide Use 0.1% NH4OH CheckCharge->AcidicSol Negative Charge BasicSol Step 2C: Basic Peptide Use 10% Acetic Acid CheckCharge->BasicSol Positive Charge AcidicSol->Inspect BasicSol->Inspect Success Proceed to Assay Inspect->Success Yes Fail Turbidity/Gelation Inspect->Fail No Rescue Rescue Protocol: Add 6M Guanidine or TFE Fail->Rescue Rescue->Success If Clear

Figure 2: Mechanism of Nle-Induced Aggregation

Caption: Conceptual comparison showing how the removal of the sulfur atom enhances hydrophobic collapse in Nle-peptides.

NleMechanism Met Methionine (Met) Polarizable Sulfur Atom Weak Dipole Interactions Nle Norleucine (Nle) Aliphatic Methylene (-CH2-) Zero Polarizability Met->Nle Substitution Effect Hydrophobic Effect Increased by ~0.6 kcal/mol Nle->Effect Drives Outcome Stabilized Hydrophobic Collapse Effect->Outcome Results in

Part 4: Experimental Data & Protocols

Table 1: Solvent Compatibility Guide for Nle-Peptides
SolventRecommended UsePros for Nle-PeptidesCons/Limitations
DMSO Primary Choice Excellent solvency; Nle is oxidation-resistant.Cell toxicity > 0.1-1% (assay dependent).
DMF Secondary ChoiceGood for synthesis/purification.Toxic; can degrade peptides over time.
Acetonitrile HPLC/PrepEasy to remove (lyophilization).Volatile; less effective for gelled aggregates.
10% Acetic Acid Basic PeptidesBiocompatible; volatile.Ineffective for acidic/neutral sequences.
Ammonium Hydroxide Acidic PeptidesVolatile; effective for Asp/Glu rich sequences.High pH can cause racemization if prolonged.
HFIP / TFE Rescue Only Breaks

-sheets/helices powerfully.
Highly toxic; must be evaporated before bio-assay.
Standard Operating Procedure: The "Solvent Titration" Method

Use this protocol to determine the minimum organic solvent required without wasting your main batch.

  • Aliquot: Weigh out a small test amount of peptide (e.g., 0.5 mg).

  • Initial Solvation: Add 100% DMSO to a concentration of 10 mg/mL . Vortex for 30 seconds.

    • Checkpoint: Solution must be crystal clear. If not, sonicate for 5 mins.

  • Titration: Pipette the peptide-DMSO stock into your final buffer in 10 µL increments, vortexing after each addition.

  • Monitoring: Measure absorbance at 280 nm (if Tyr/Trp present) or 205 nm (peptide bond).

    • Note: Nle does not have a specific chromophore. You must rely on the peptide backbone (205 nm) or other residues.

  • Endpoint: Plot Absorbance vs. Concentration. A deviation from linearity (scattering) indicates the onset of aggregation. This is your solubility limit.

References

  • LifeTein. (2025).[2] Unnatural Amino Acids: Norleucine Properties and Applications. Retrieved from [Link]

  • Epand, R. M., & Raymer, K. E. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research.[1] Retrieved from [Link]

  • Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

Sources

Addressing challenges in the chiral separation of norleucine esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing challenges in the chiral separation of norleucine esters Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Core Directive & Strategy

Welcome to the Technical Support Center. The separation of Norleucine (2-aminohexanoic acid) esters presents a unique set of challenges due to the hydrophobicity of the side chain and the lack of a strong UV chromophore. Unlike standard amino acids, the esterification of the carboxyl group alters the chiral recognition mechanisms available on traditional stationary phases.

This guide is structured not as a textbook, but as a decision-based troubleshooting workflow . We will address the three primary failure modes in this workflow: Method Selection , Resolution Loss , and Detection Sensitivity .

Method Selection & Optimization

Decision Matrix: Choosing the Right Platform

Before beginning experimental work, verify your analyte state. The presence of the ester group dictates the column chemistry.

MethodSelection Start Start: Norleucine Analyte State Is the Carboxyl Group Esterified? Start->State Ester Yes (Norleucine Ester) State->Ester Yes Acid No (Free Amino Acid) State->Acid No Poly Primary Choice: Polysaccharide CSPs (e.g., Chiralpak IA, AD-H) Ester->Poly High Solubility Macro Secondary Choice: Macrocyclic Antibiotic (e.g., Chirobiotic T) Ester->Macro Reverse Phase Needed GC Alternative: Gas Chromatography (Requires Derivatization) Ester->GC Volatile/Complex Matrix Crown Primary Choice: Crown Ether CSPs (e.g., Crownpak CR+) Acid->Crown Aqueous Mobile Phase

Figure 1: Decision matrix for selecting the appropriate chromatographic platform based on analyte state.

Protocol A: HPLC Separation of Norleucine Esters (Polysaccharide CSPs)

Context: Polysaccharide-based columns (Amylose/Cellulose derivatives) rely on hydrogen bonding and steric inclusion.[1] For esters, the carbonyl group is a key interaction site.

Recommended Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) or Coated versions (Chiralpak AD-H).[2]

Standard Operating Procedure (SOP):

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (or Refractive Index for non-UV active esters).

Troubleshooting Q&A:

Q: I am seeing broad peaks and poor resolution (


). What is the cause? 
  • A: This is often due to the "memory effect" of coated phases or solvent mismatch.

    • Immediate Action: Switch to an immobilized phase (e.g., Chiralpak IA) which allows for a wider range of solvents.

    • Optimization: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. Basic additives sharpen the peaks of amine-containing compounds by suppressing ionization of residual silanols on the silica support.

Q: The retention time is shifting between injections.

  • A: Norleucine esters are hydrophobic. In normal phase, temperature fluctuations significantly impact adsorption isotherms.

    • Fix: Thermostat the column oven precisely. Lowering the temperature to 15-20°C often improves enantioselectivity (

      
      ) by favoring the enthalpy-driven chiral recognition.
      
Protocol B: Separation via Macrocyclic Antibiotics (Chirobiotic T)

Context: The Teicoplanin-based stationary phase (Chirobiotic T) is exceptionally effective for amino acids and their esters due to the "Teicoplanin Aglycone" pocket which fits the amino acid side chain.

Quantitative Data Profile:

ParameterValueNotes
Column Chirobiotic T (250 x 4.6 mm)Teicoplanin Bonded Phase
Mobile Phase Acetonitrile / Water (80:20 v/v)Reverse Phase Mode
Selectivity (

)
~3.10Excellent Separation
Resolution (

)
~3.00Baseline Resolved
Reference [1]Data for Norleucine

Q: Why use Chirobiotic T over Polysaccharides?

  • A: It operates efficiently in Reverse Phase (RP) conditions (MeOH/Water or ACN/Water). This is critical if your sample is dissolved in an aqueous buffer or if you are coupling to Mass Spectrometry (LC-MS), where hexane/IPA is incompatible.

Gas Chromatography (GC) Specifics

Context: If HPLC sensitivity is insufficient (norleucine has weak UV absorbance), GC is the superior choice, provided the ester is volatile.

Experimental Workflow:

  • Column: Chiraldex G-TA (Trifluoroacetyl derivatized

    
    -cyclodextrin).
    
  • Derivatization (Mandatory):

    • Step 1: If starting with free acid, esterify with Methanolic HCl (

      
      C, 30 min).
      
    • Step 2: Acylate the amine with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

  • Carrier Gas: Helium at 30 cm/sec linear velocity.

Q: Why do I see peak tailing in GC?

  • A: Incomplete derivatization of the amine group. Free amines interact strongly with the fused silica tubing. Ensure the acylation step is run with excess reagent and that the sample is strictly anhydrous before injection.

Troubleshooting Center: Common Failure Modes

This table addresses specific symptoms observed during the separation of Norleucine esters.

SymptomProbable CauseTechnical Solution
No Separation (Co-elution) Wrong Chiral SelectorSwitch mechanism. If using Polysaccharide (H-bond driven), switch to Crown Ether (Host-Guest) by hydrolyzing the ester, or use Chirobiotic T (Inclusion).
Peak Tailing (Asymmetry > 1.2) Silanol InteractionHPLC: Add 0.1% TEA or DEA to mobile phase. GC: Re-derivatize; ensure amine is fully blocked (N-TFA or N-Acetyl).
Low Sensitivity Lack of ChromophoreNorleucine has low UV absorbance. 1. Use CAD (Charged Aerosol Detection) . 2. Derivatize pre-column with OPA/3-MPA (Fluorescence) or FDAA (Marfey's Reagent).
Split Peaks Solvent MismatchThe injection solvent is stronger than the mobile phase. Dissolve the sample in the mobile phase.
Pressure High Frit CloggingPolysaccharide columns are sensitive to pressure.[4] Reverse flush (only if immobilized) or replace inlet frit.

Mechanistic Visualization: The Crown Ether Alternative

If the ester separation fails, a common validation step is to hydrolyze the ester to the free amino acid and separate it using a Crown Ether column (Crownpak CR+). This mechanism is distinct and highly reliable.

CrownEtherMechanism Host Stationary Phase: Chiral Crown Ether (18-Crown-6) Complex Host-Guest Complex (Three Hydrogen Bonds) Host->Complex Steric Fit Guest Analyte: Norleucine Ammonium Ion (R-NH3+) Guest->Complex H-Bonding Acid Requirement: Acidic Mobile Phase (pH 1-2) Ensures Protonation Acid->Guest Protonates Amine Temp Optimization: Low Temp (0-25°C) Increases Complex Stability Temp->Complex Stabilizes

Figure 2: Mechanism of chiral recognition on Crownpak columns. Note: This requires the free amino acid form (hydrolyzed ester).

References

  • SEDERE Technical Applications. "HPLC Amino-Acid Direct Enantiomeric Separation: Nor-Leucine." Sedere.com. Link

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK® CR(+) / CR(-)." Chiraltech.com. Link

  • Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC." SigmaAldrich.com. Link

  • Hyun, M. H., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex.com. Link

Sources

Minimizing racemization during L-Norleucine, ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid synthesis and modification. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of L-Norleucine ethyl ester while strictly preserving its stereochemical integrity.

Below, you will find mechanistic FAQs, a diagnostic troubleshooting guide, self-validating experimental protocols, and quantitative data summaries to ensure reproducible, high-enantiomeric-excess (ee) yields.

I. FAQ: Mechanisms & Causality of Racemization

Q1: Why does L-Norleucine undergo racemization during ethyl ester synthesis? A: Racemization is the loss of stereochemical purity, converting a pure L-enantiomer into a D/L mixture[1]. During the esterification of free amino acids like L-Norleucine, racemization primarily occurs via direct enolization . The alpha-proton of the amino acid is adjacent to an electron-withdrawing carbonyl (which becomes an ester). If exposed to high thermal energy or basic conditions, this proton can be abstracted, forming an achiral enolate intermediate. When this intermediate reprotonates, it does so from either face, yielding a racemic mixture[1].

Q2: Why is the Thionyl Chloride (


)/Ethanol method preferred, and how does it prevent racemization? 
A:  The 

/EtOH system is highly favored because it is a self-generating anhydrous acid catalyst system[2]. When

reacts with ethanol, it generates

gas in situ. The causality here is critical: the high concentration of

immediately protonates the

-amino group of L-Norleucine. A protonated amine (

) exerts a strong inductive electron-withdrawing effect but, more importantly, prevents the nitrogen from participating in intramolecular side reactions (like oxazolone formation, which is common in N-protected amino acids)[1]. By maintaining a strictly acidic environment (pH < 2), the alpha-proton remains secure, provided the temperature is controlled[3].

II. Troubleshooting Guide: Diagnosing Stereochemical Loss

Issue 1: High levels of D-Norleucine detected post-esterification.

  • Root Cause: Exothermic runaway during

    
     addition. The reaction between 
    
    
    
    and ethanol is violently exothermic. If
    
    
    is added at room temperature, localized heating accelerates acid-catalyzed enolization before the amine is fully protonated.
  • Resolution: Strictly maintain the reaction vessel between -5 °C and 0 °C using an ice-salt bath during the entire dropwise addition of

    
    [3].
    

Issue 2: Racemization occurring during product isolation/workup.

  • Root Cause: Base-catalyzed enolization. Attempting to isolate the free base of the L-Norleucine ethyl ester by neutralizing the reaction mixture with strong aqueous bases (e.g.,

    
     or 
    
    
    
    ) rapidly strips the alpha-proton[1].
  • Resolution: Do not free-base the product. Isolate the product exclusively as L-Norleucine ethyl ester hydrochloride . Evaporate the volatiles under reduced pressure and precipitate the salt using cold diethyl ether[2].

G Start High Racemization Detected? CheckTemp Check Reaction Temp Was it > 0°C during SOCl2 addition? Start->CheckTemp TempYes Reduce Temp to -5°C to 0°C CheckTemp->TempYes Yes CheckWorkup Check Workup pH Was strong base used? CheckTemp->CheckWorkup No Success Stereopurity Maintained (>99% ee) TempYes->Success WorkupYes Avoid free-basing. Isolate as HCl salt. CheckWorkup->WorkupYes Yes WorkupYes->Success

Troubleshooting workflow for identifying and resolving racemization during esterification.

III. Quantitative Data: Impact of Conditions on Racemization

The following table summarizes the causal relationship between reaction conditions, workup methods, and the resulting stereochemical integrity of L-Norleucine ethyl ester[3],[2].

Reagent SystemTemperature ProfileWorkup MethodTypical YieldEnantiomeric Excess (ee)

/ EtOH
Add at 0 °C

RT
Evaporation (Isolated as HCl salt) > 95% > 99% (Optimal)

/ EtOH
Add at RT

Reflux
Evaporation (Isolated as HCl salt)92%94 - 96% (Mild Racemization)

/ EtOH
Add at 0 °C

Reflux
Aqueous

Neutralization
80%< 85% (Severe Racemization)

gas / EtOH
Continuous sparge at refluxEvaporation (Isolated as HCl salt)88%98%

IV. Step-by-Step Methodologies (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It integrates a mandatory analytical checkpoint (Chiral HPLC) immediately after isolation. If the analytical check fails, the system dictates a mandatory audit of the temperature logs, preventing compromised material from advancing into peptide synthesis or pharmaceutical development[4].

Protocol 1: Optimized Synthesis of L-Norleucine Ethyl Ester Hydrochloride

Objective: Synthesize the ethyl ester while maintaining >99% ee.

  • Preparation: Suspend 10.0 g of pure L-Norleucine in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube[2].

  • Thermal Control (Critical Node): Submerge the flask in an ice-salt bath. Allow the suspension to cool internally to 0 °C.

  • Activation: Slowly add 2.0 equivalents of Thionyl Chloride (

    
    ) dropwise over 30 minutes. Causality Check:  The drop rate must be calibrated so that the internal temperature never exceeds 5 °C to prevent thermal enolization[3].
    
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 12 hours. The suspension will gradually turn into a clear solution as the ester hydrochloride forms.

  • Isolation (No-Base Workup): Concentrate the reaction mixture using a rotary evaporator (water bath < 35 °C) to remove all volatiles (ethanol, excess

    
    , and 
    
    
    
    ).
  • Purification: Triturate the resulting viscous oil with 50 mL of cold, anhydrous diethyl ether. A white crystalline solid (L-Norleucine ethyl ester hydrochloride) will precipitate[2]. Filter, wash with additional cold ether, and dry under high vacuum.

Protocol 2: Self-Validation via Chiral HPLC

Objective: Verify the stereopurity of the isolated salt before downstream application.

  • Sample Prep: Dissolve 1 mg of the synthesized L-Norleucine ethyl ester hydrochloride in 1 mL of the HPLC mobile phase (e.g., 50% acetonitrile/water)[1].

  • Chromatography: Inject 20 µL onto a macrocyclic glycopeptide-based chiral stationary phase (CSP) column (e.g., Chirobiotic T)[1].

  • Validation Logic: Elute using a reversed-phase gradient. Monitor at 210 nm.

    • Pass: A single peak corresponding to the L-enantiomer (>99% Area).

    • Fail: A secondary peak (D-enantiomer) >1% Area. If Fail occurs, immediately audit Step 3 (Thermal Control) of Protocol 1.

Mechanism LNor L-Norleucine (Zwitterion) SOCl2 SOCl2 + EtOH (Generates HCl) LNor->SOCl2 Base Strong Base / High Heat LNor->Base Direct Exposure Protonated Protonated Amine (Prevents Azlactone) SOCl2->Protonated pH < 2 Ester L-Norleucine Ethyl Ester HCl (Target) Protonated->Ester Controlled Temp Ester->Base Improper Workup Enolate Achiral Enolate Intermediate Base->Enolate alpha-proton abstraction Racemic D/L-Norleucine Mixture (Racemization) Enolate->Racemic

Logical relationship between reaction conditions, enolization, and stereochemical integrity.

V. References

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. 3

  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling - Benchchem. 1

  • What are different ways to convert Amino Acid carboxylic acid into ester? | ResearchGate. 2

  • L-Norleucine methyl ester hydrochloride - Chem-Impex. 4

Sources

Technical Support Center: L-Norleucine Peptide Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Aggregation in L-Norleucine (Nle) Containing Peptides Ticket ID: NLE-AGG-001 Status: Open for Consultation

The Nle Paradox: Stability vs. Solubility

Why this matters: You likely substituted Methionine (Met) with L-Norleucine (Nle) to eliminate oxidation issues during storage or biological assays. While Nle is isosteric to Met, it lacks the sulfur atom. This substitution removes the polarizable thioether group, making Nle significantly more hydrophobic and aliphatic.

The Consequence: This increase in hydrophobicity often drives the peptide toward hydrophobic collapse and


-sheet formation . The result is a peptide that is chemically stable (won't oxidize) but physically unstable (aggregates into fibrils or gels).

This guide provides a modular approach to breaking these aggregates at three critical stages: Synthesis, Purification, and Assay.

Module 1: Synthesis (The Root Cause)

Issue: "Difficult sequences" during Solid Phase Peptide Synthesis (SPPS). Symptom: Incomplete coupling, deletion sequences, or resin that looks "clumped" or opaque.

The Mechanism of On-Resin Aggregation

As the peptide chain grows, Nle residues promote inter-chain hydrogen bonding, forming


-sheets that "zip up" the resin sites. Reagents can no longer penetrate the matrix to react with the N-terminus.
Protocol: Breaking the

Do not rely solely on double coupling. You must disrupt the secondary structure.

1. The "Magic Mixture" (Chaotropic Wash) Standard DMF washes are insufficient for Nle-rich peptides.

  • Protocol: Before the coupling step of the Nle residue and the subsequent 3 residues, wash the resin with DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 2M Lithium Chloride in DMF .

  • Why: These chaotropes disrupt the hydrogen network, swelling the resin and exposing the amine.

2. Pseudoproline Dipeptides (The Gold Standard) If your sequence contains Ser, Thr, or Cys near the Nle residue, use a Pseudoproline dipeptide.

  • Action: Substitute a Ser/Thr residue with a commercially available Fmoc-Ser/Thr(Psi-Me,Me)-OH dipeptide.

  • Mechanism: The bulky oxazolidine ring acts as a "kink" (similar to Proline) that physically prevents the formation of

    
    -sheets.[1] This structure is reversible; the native amino acid is regenerated during the final TFA cleavage [1].[2]
    
Workflow Visualization: SPPS Intervention

SPPS_Workflow cluster_intervention Intervention Protocols start Start SPPS Cycle check Is Next Residue Nle or Hydrophobic? start->check standard Standard Coupling (HBTU/DIPEA) check->standard No risk High Aggregation Risk check->risk Yes finish Proceed to Deprotection standard->finish magic Wash: 2M LiCl in DMF or 'Magic Mixture' risk->magic pseudo Insert Pseudoproline (if Ser/Thr present) risk->pseudo temp Elevate Temp to 50°C (Microwave) risk->temp magic->standard pseudo->standard temp->standard

Caption: Decision tree for preventing on-resin aggregation during the synthesis of Nle-containing peptides.

Module 2: Purification & Solubilization

Issue: Peptide precipitates in water/acetonitrile or elutes as a broad smear on HPLC. Symptom: "Gelling" upon reconstitution.

The "Hard" Solvents Protocol

Water is often the enemy of Nle-peptides. You must use solvents that disrupt secondary structure before introducing water.

1. The HFIP Reset (Critical for Amyloid-like Peptides) Hexafluoroisopropanol (HFIP) is a potent hydrogen bond donor that dissolves ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-sheets and promotes 

-helical structure [2].[3]
  • Step 1: Dissolve the crude lyophilized peptide in 100% HFIP (1–5 mg/mL).

  • Step 2: Sonicate for 5 minutes.

  • Step 3: Evaporate the HFIP under a stream of nitrogen or vacuum.[4]

  • Result: This leaves a peptide "film" that is essentially "reset" to a monomeric state, free of pre-formed fibrils.[5]

2. pH Manipulation (The Net Charge Rule) Nle is neutral. Solubility depends entirely on the remaining residues.

  • Calculate pI: Determine the isoelectric point.

  • Rule: Never attempt to dissolve within ±1 pH unit of the pI.

  • Action:

    • Basic Peptides (Net +): Dissolve in 0.1% - 1.0% Acetic Acid.

    • Acidic Peptides (Net -): Dissolve in 0.1% Ammonium Hydroxide (NH₄OH).

Solubility Data Table
Solvent SystemMechanismSuitability for Nle Peptides
Water (Neutral) Hydrophobic effectPoor. Promotes aggregation.
HFIP (100%) H-bond disruptionExcellent. Breaks

-sheets; volatile.
DMSO Dipolar aproticGood. Powerful solvent, but difficult to remove.
6M Guanidine HCl Chaotropic denaturationExcellent. Best for prep-HPLC loading; incompatible with bioassays.
30% Acetonitrile Organic co-solventModerate. Good for HPLC, but may induce folding.
Logic Flow: Solubilization Strategy

Solubilization_Logic start Lyophilized Nle Peptide step1 HFIP Treatment (Reset Structure) start->step1 dry Evaporate to Film step1->dry decision Intended Use? dry->decision hplc Prep HPLC decision->hplc assay Bioassay decision->assay action_hplc Dissolve in 6M Guanidine HCl or 50% AcOH hplc->action_hplc action_assay Dissolve in DMSO, then dilute into Buffer + Arginine assay->action_assay

Caption: Workflow for solubilizing hydrophobic Nle peptides based on downstream application.

Module 3: Storage & Assay Conditions

Issue: Peptide works initially but loses activity or precipitates after 24 hours. Symptom: Loss of signal in ELISA/Binding assays; visible particulates.

Prevention of Re-Aggregation

Once solubilized, Nle peptides will thermodynamically try to re-aggregate. You must kinetically trap them.

1. The Arginine Solution L-Arginine is a specific suppressor of peptide aggregation.[6] It interacts with aromatic and hydrophobic residues (like Nle) to increase solubility without denaturing the protein [3].

  • Protocol: Add 0.5M L-Arginine (pH adjusted) to your assay buffer.

  • Why: Arginine clusters around the hydrophobic Nle residues, masking them from solvent and preventing them from sticking to other Nle residues.

2. Storage Formulation

  • Avoid: Phosphate Buffered Saline (PBS) alone. The high ionic strength can "salt out" hydrophobic peptides.

  • Preferred: 10 mM Sodium Acetate (pH 4-5) or 10 mM Tris (pH 8) with 5% Trehalose or Mannitol .

  • Freeze/Thaw: Strictly avoid. Aliquot immediately. Nle peptides are prone to "cold denaturation" or cryo-concentration induced aggregation.

Frequently Asked Questions (FAQ)

Q: My Nle-peptide elutes as a very broad peak on HPLC. Is it impure?

  • Diagnosis: Not necessarily. Broad peaks often indicate rapid equilibrium between monomer, dimer, and oligomer states on the column.

  • Fix: Run the HPLC column at 60°C . The heat increases the exchange rate and disrupts weak hydrophobic aggregates, often sharpening the peak into a single species.

Q: Can I use DMSO for my cellular assay?

  • Diagnosis: Yes, but with caution.

  • Fix: Dissolve the peptide in 100% DMSO at 1000x concentration. Dilute it rapidly into the cell media. Ensure the final DMSO concentration is <0.5%. Crucial: If the peptide precipitates upon dilution, add 0.1% Tween-20 or BSA to the media before adding the peptide. These act as carriers.

Q: I replaced Met with Nle, but the bioactivity dropped. Why?

  • Diagnosis: While isosteric, Nle is slightly more hydrophobic and lacks the hydrogen-bond accepting capacity of the Met sulfur.

  • Fix: If the Met was involved in a critical H-bond within the binding pocket, Nle cannot replicate this. Consider Methoxinine (Mox) or Ethionine as alternatives if Nle fails, though they have their own synthesis challenges.

References

  • Mutter, M., et al. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[7] Tetrahedron Letters.[1][7]

  • Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides. PNAS.

  • Arakawa, T., et al. (2007). Suppression of protein interactions by arginine: A proposed mechanism of the arginine effect.[6][8] Biophysical Chemistry.

  • Narayan, P., et al. (2011). The mechanism of aggregation of the amyloid beta-peptide.[3][6][9] (Discusses HFIP usage).

Sources

Technical Support Center: High-Sensitivity Detection of L-Norleucine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering sensitivity limitations with L-Norleucine ethyl ester (L-NLE-EE). It is structured to provide immediate, actionable protocols backed by mechanistic rationale.

Topic: Improving Detection Sensitivity in HPLC Analyte: L-Norleucine ethyl ester (L-NLE-EE) CAS: 327-57-1 (Parent Acid), Ester derivatives vary. Support Level: Tier 3 (Senior Application Scientist)

The Core Challenge: Why is this molecule "invisible"?

L-Norleucine ethyl ester lacks a conjugated


-electron system. Unlike aromatic amino acids (e.g., Tryptophan, Tyrosine), it does not absorb UV light at standard wavelengths (254 nm or 280 nm).
  • The Chromophore Limitation: The only absorbing group is the carbonyl (

    
    ) of the ester and amide backbone, which absorbs weakly at 200–210 nm .
    
  • The Consequence: Attempting to detect this at low UV wavelengths results in poor Signal-to-Noise (S/N) ratios due to solvent cutoff interference.

  • The Solution: You must either chemically modify the molecule to add a fluorophore (Derivatization) or switch detection physics entirely (Charged Aerosol Detection).

Method A: Fluorescence Detection (Derivatization)

Status: Gold Standard for Sensitivity (Femtomole limits)

This method uses o-Phthalaldehyde (OPA) in the presence of a thiol (like 2-Mercaptoethanol) to react with the primary amine of L-NLE-EE. This creates a highly fluorescent isoindole derivative.

⚠️ Critical "Expert Insight" on Stability

The Trap: L-NLE-EE is an ester . Esters hydrolyze rapidly in alkaline conditions. The Conflict: The OPA reaction requires a pH of 9.5–10.0 (Borate buffer). The Fix: You cannot perform batch derivatization in a vial and let it sit. You must use Automated In-Needle Derivatization or inject immediately (< 1 min) after mixing. If you wait, the high pH will hydrolyze the ethyl ester, and you will detect L-Norleucine (free acid) instead of your target.

Protocol 1: Automated In-Needle Derivatization
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Reagents:

    • Reagent A: 10 mg OPA + 10 mg 3-Mercaptopropionic acid (3-MPA) in 1 mL 0.4 M Borate Buffer (pH 10.2).

    • Mobile Phase A: 40 mM Sodium Phosphate (pH 7.8).

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Detector: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

Injection Program (Autosampler):

  • Draw 5 µL Borate Buffer (pH 10.2).

  • Draw 2 µL Sample (L-NLE-EE in 0.1N HCl).

  • Draw 2 µL OPA Reagent.

  • Mix in loop (3x).

  • Wait 0.5 min.

  • Inject immediately.

Workflow Diagram: OPA Reaction Logic

OPA_Workflow Sample L-NLE-EE (Primary Amine) Reaction Isoindole Formation (Fluorescent) Sample->Reaction Mix (Automated) Reagent OPA + Thiol (pH 10.0) Reagent->Reaction Risk HYDROLYSIS RISK (Ester -> Acid) Reaction->Risk If Time > 2 min Column HPLC Separation (C18) Reaction->Column Inject < 1 min Detector FLD Detector (Ex 340 / Em 450) Column->Detector

Caption: Figure 1. The critical timing of OPA derivatization. Immediate injection prevents the alkaline buffer from hydrolyzing the ethyl ester bond.

Method B: Charged Aerosol Detection (CAD)

Status: Best for Integrity (No Chemical Modification)

If you lack a fluorescence detector or cannot risk hydrolysis, CAD is the superior choice. It detects any non-volatile analyte proportional to its mass, regardless of chromophores.[2]

Why this works for L-NLE-EE

Unlike UV, CAD does not rely on double bonds. Unlike Mass Spec (MS), it does not require ionization optimization. It is "Universal" for this class of compounds.[3]

Protocol 2: Volatile Mobile Phase System

Crucial Requirement: The mobile phase must be volatile.[3] You cannot use Phosphate buffers with CAD.

  • Column: C18 (e.g., Acclaim RSLC 120 C18), 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA acts as an ion-pairing agent to retain the amine.[4]

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile ester).

    • Power Function: 1.0 (for linearity).

Method C: Low-UV Optimization (210 nm)

Status: The "Last Resort"

If you must use UV, you are fighting physics. To win, you must lower the background noise.

Optimization Checklist
  • Wavelength: Set to 210 nm (200 nm is too noisy; 220 nm loses 50% signal).

  • Solvent Transparency:

    • Use HPLC-Grade Acetonitrile (Cutoff <190 nm).

    • Avoid Methanol (Cutoff ~205 nm; it will cause baseline drift).

    • Avoid Acetate/Formate buffers (High absorbance at 210 nm).

  • Buffer Selection: Use Phosphate Buffer (transparent at 210 nm) or 0.05% TFA .

    • Recipe: 20 mM Potassium Phosphate Monobasic, adjusted to pH 2.5 with Phosphoric Acid.

Comparative Data Summary

FeatureUV (210 nm)Fluorescence (OPA)CAD (Charged Aerosol)
LOD (Limit of Detection) ~100 pmol~0.1–1.0 pmol ~10 pmol
Linearity GoodExcellentGood (Curved at low range)
Sample Prep NoneComplex (Derivatization)None
Analyte Risk LowHigh (Hydrolysis) Low
Gradient Compatibility Poor (Baseline drift)ExcellentExcellent

Troubleshooting & FAQs

Q1: I see two peaks in my Fluorescence trace. What happened?

A: You likely waited too long between mixing and injection. The second peak is L-Norleucine (Free Acid) caused by the hydrolysis of the ethyl ester in the pH 10 Borate buffer.

  • Fix: Reduce the "Wait Time" in your autosampler program to 0.0 minutes. Ensure the sample tray is cooled to 4°C.

Q2: My UV baseline at 210 nm drifts wildly during the gradient.

A: This is the "Refractive Index Effect" or solvent absorption mismatch.

  • Fix: Ensure Mobile Phase A and B have similar absorption. If using 0.1% TFA in Water (A), add 0.08% TFA to the Acetonitrile (B) to balance the baseline. Do not use Methanol.

Q3: Can I use FMOC instead of OPA?

A: Yes, but FMOC reacts with secondary amines too and requires a de-blocking step to remove excess reagent (which fluoresces). OPA is "self-blanking" (the reagent itself is not fluorescent, only the product is), making it cleaner for trace analysis.

Decision Logic for Detector Selection

Detector_Selection Start Start: Select Detector Q1 Is Sensitivity < 10 pmol required? Start->Q1 Q2 Can you use Derivatization? Q1->Q2 Yes Res_CAD Use CAD (Method B) Q1->Res_CAD No (ng levels ok) Res_Fluoro Use OPA-Fluorescence (Method A) Q2->Res_Fluoro Yes Res_UV Use Low-UV (210nm) (Method C) Q2->Res_UV No (Strictly no chem mod)

Caption: Figure 2. Decision matrix for selecting the appropriate detection method based on sensitivity needs.

References

  • Agilent Technologies. Automated Amino Acid Analysis using an Agilent Poroshell 120 Column. Publication 5990-5599EN. Available at: [Link]

  • PubChem. L-Norleucine Ethyl Ester Compound Summary. National Library of Medicine. Available at: [Link]

  • Waters Corporation. Amino Acid Analysis: AccQ-Tag Chemistry. Technical Guide. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Enzymatic & Oxidative Stability of L-Norleucine vs. L-Methionine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Methionine Liability

In peptide therapeutics, L-Methionine (Met) represents a significant stability liability. Its thioether side chain is highly susceptible to oxidation, converting to Methionine Sulfoxide (Met(O)) and Methionine Sulfone (Met(O₂)) upon exposure to Reactive Oxygen Species (ROS) or enzymes like Myeloperoxidase (MPO). This modification often leads to potency loss, aggregation, and increased immunogenicity.

L-Norleucine (Nle) is the structural isostere of Methionine where the sulfur atom is replaced by a methylene group (


). This substitution renders the side chain isosteric and isoelectric but chemically inert to oxidation.[1]

This guide provides a technical comparison of these two residues, focusing on enzymatic stability profiles, bioactivity retention, and experimental validation protocols.

Mechanistic Comparison: The Sulfur Factor

The fundamental difference lies in the susceptibility of the


-position in the side chain.
Chemical & Enzymatic Oxidation Pathway

Methionine oxidation is not just a storage issue; it is an in vivo enzymatic clearance pathway. Myeloperoxidase (MPO), secreted by neutrophils during inflammation, specifically targets Met residues.

  • L-Methionine: The sulfur atom acts as a nucleophile. Under oxidative stress (

    
    , MPO), it accepts an oxygen atom to form a sulfoxide (chiral center, creating diastereomers).
    
  • L-Norleucine: The alkyl side chain is unreactive to ROS and MPO, acting as a "stealth" residue against oxidative surveillance.

Visualization of Stability Pathways

Met_vs_Nle_Stability cluster_0 L-Methionine (Met) Pathway cluster_1 L-Norleucine (Nle) Pathway Met Met-Peptide (Active) MetO Met(O)-Peptide (Sulfoxide - Inactive/Immunogenic) Met->MetO Oxidation (ROS / MPO Enzyme) MetO2 Met(O2)-Peptide (Sulfone - Irreversible) MetO->MetO2 Strong Oxidation Nle Nle-Peptide (Active) Nle_Post Nle-Peptide (Unchanged/Stable) Nle->Nle_Post ROS / MPO Exposure (No Reaction)

Figure 1: Comparative degradation pathways. Met undergoes oxidation to Sulfoxide and Sulfone, altering polarity and structure. Nle remains chemically inert.

Comparative Performance Data

The following data synthesizes standard industry findings regarding the stability and physicochemical properties of Met vs. Nle peptides.

FeatureL-Methionine (Met)L-Norleucine (Nle)Impact on Drug Development
Oxidative Stability Low. Rapidly oxidizes to Met(O) in presence of

or air.
High. Completely resistant to oxidation.Nle significantly extends shelf-life and simplifies handling.
Enzymatic Stability (MPO) Substrate for Myeloperoxidase (MPO).Inert to MPO.Nle prevents inflammation-mediated degradation in vivo.
Proteolytic Stability Susceptible to Chymotrypsin (cleaves C-terminal to hydrophobic residues).Similar susceptibility to Chymotrypsin; however, Nle is often less recognized by specific Met-aminopeptidases.Nle does not guarantee total proteolytic resistance but eliminates oxidative clearance.
Lipophilicity Moderate (Sulfur is slightly polar).Higher (Alkyl chain is purely hydrophobic).Nle peptides may have higher retention times on RP-HPLC and better membrane penetration.
Synthesis (SPPS) Requires protection or inert atmosphere to prevent oxidation during cleavage.No special precautions required.Nle increases synthesis yield and purity.
Bioactivity Native activity (Risk of loss upon oxidation).Bio-isosteric. Usually retains >90% potency, though lipophilicity changes must be validated.Excellent surrogate for Met in SAR studies.

Validated Experimental Protocols

To justify the substitution of Met with Nle in a regulatory filing or research paper, you must demonstrate two things:

  • Oxidative Resistance: The Nle peptide survives conditions that destroy the Met peptide.

  • Bio-equivalence: The Nle peptide binds the target with similar affinity.

Protocol A: Forced Degradation (Oxidative Stress Test)

This protocol quantifies the resistance of the Nle-analog compared to the wild-type Met-peptide.

Reagents:

  • Peptide Stock (1 mg/mL in water or buffer).

  • Hydrogen Peroxide (

    
    ), 30% w/w.
    
  • Quenching Solution: 1M L-Methionine or L-Cysteine (acts as a scavenger).

  • LC-MS Mobile Phases (0.1% Formic Acid in Water/Acetonitrile).

Workflow:

  • Baseline Analysis: Inject 10 µL of untreated Met-peptide and Nle-peptide into LC-MS. Record retention time (RT) and Mass (

    
    ).
    
  • Stress Induction:

    • Prepare 3%

      
       solution.
      
    • Incubate peptides at 37°C in 3%

      
       for timepoints: T=1h, T=4h, T=24h.
      
  • Quenching: Stop reaction by adding excess Methionine (100 equiv) to consume remaining peroxide.

  • Analysis: Inject samples into LC-MS.

Data Interpretation:

  • Met-Peptide: Look for a mass shift of +16 Da (Met+O) or +32 Da (Met+2O). You will likely see a "split peak" in the UV chromatogram (oxidized species usually elute earlier on C18 columns due to increased polarity of the sulfoxide).

  • Nle-Peptide: Mass should remain unchanged (

    
    ). Retention time should remain constant.
    
Protocol B: Visualization of Assay Workflow

Oxidation_Assay_Workflow Start Sample Preparation (1 mg/mL Peptide) Stress Oxidative Stress (3% H2O2, 37°C, 4h) Start->Stress Quench Quench Reaction (Add Excess Met/Cys) Stress->Quench Analysis LC-MS Analysis (C18 Column) Quench->Analysis Decision Check Mass Shift Analysis->Decision Result_Met Met-Peptide: +16 Da Shift (Oxidized) Decision->Result_Met Met Detected Result_Nle Nle-Peptide: No Mass Shift (Stable) Decision->Result_Nle Nle Detected

Figure 2: Forced degradation workflow for validating Nle stability.

Synthesis & Manufacturing Considerations

When transitioning from Research to Development, the manufacturing benefits of Nle become critical.

  • Acid Stability: During SPPS cleavage (typically 95% TFA), Met is prone to alkylation by carbocation scavengers (like t-butyl cations) or oxidation. Nle is immune to these side reactions, resulting in higher Crude Purity.

  • Cost vs. Benefit: While Fmoc-Nle-OH is slightly more expensive than Fmoc-Met-OH, the reduction in downstream purification costs (removing oxidized impurities) often makes Nle the more economical choice for GMP production.

Scientific Conclusion

Replacing L-Methionine with L-Norleucine is a standard, scientifically robust strategy in peptide engineering. The substitution is conservative (maintaining hydrophobicity and steric bulk) yet transformative regarding stability.

Recommendation: For any peptide therapeutic candidate where Methionine is not essential for a specific catalytic mechanism (e.g., metal coordination), L-Norleucine substitution should be evaluated immediately to eliminate oxidative liabilities and simplify the CMC (Chemistry, Manufacturing, and Controls) package.

References

  • Gilles, A. M., et al. (1988).[2] Conservation of the biological activity of adenylate kinase after substitution of methionine by norleucine.Proceedings of the National Academy of Sciences .

  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress.[3][4]FASEB Journal .

  • Razzaq, S. K., et al. (2019). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment.[5]Pharmaceutical Research .[6][7]

  • BenchChem Technical Support. (2025). In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution.

  • LifeTein Support. (2025).[8] Unnatural Amino Acids: Norleucine Properties and Applications.[8][9]

Sources

Comprehensive Validation Guide: RP-HPLC Quantification of L-Norleucine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of an analytical method for L-Norleucine ethyl ester quantification Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

In the high-stakes landscape of peptide synthesis and proteomic quantification, L-Norleucine ethyl ester (L-Nle-OEt) serves a dual critical role: as a non-canonical building block for protease-resistant peptides and as a robust Internal Standard (IS) for amino acid analysis in complex matrices (e.g., physiological fluids, wines).

Ensuring the purity and concentration of L-Nle-OEt is paramount. Impurities such as free L-Norleucine (hydrolysis product) or stereoisomers can compromise downstream reaction stoichiometry or skew quantification data.

This guide validates a Direct Reversed-Phase HPLC (RP-HPLC) method with UV detection at 210 nm. We compare this streamlined approach against the traditional Pre-column Derivatization (OPA/FMOC) method. While derivatization offers femtomole sensitivity, it introduces kinetic variability and reagent instability unsuitable for routine Quality Control (QC) of raw materials.

Method Comparison: Direct UV vs. Derivatization

For the quantification of L-Nle-OEt hydrochloride (the most common stable form), the analytical strategy must balance sensitivity with robustness.

Comparative Performance Matrix
FeatureMethod A: Direct RP-HPLC (Recommended) Method B: Pre-column Derivatization (Alternative)
Principle Separation of the intact ester on C18; detection of carbonyl/amine at 210 nm.Reaction with OPA (primary amines) to form fluorescent isoindoles.
Target Application Purity Assay (>98%) , Raw Material QC, Stability Testing.Trace analysis (<0.1%), Biological fluids.
Precision (RSD) < 0.5% (High reproducibility).1.5% - 3.0% (Dependent on reaction time).
Linearity Range High (0.1 – 2.0 mg/mL).Low (ng/mL range).[1]
Stability Analyte is stable in acidic mobile phase.Derivatives are often unstable (degrade within minutes).
Throughput High (Simple prep: Dissolve & Shoot).Low (Requires reaction time/autosampler programming).

Expert Insight:

“While OPA derivatization is the gold standard for biological sensitivity, it is an unnecessary source of error for raw material assay. The Direct UV method leverages the increased lipophilicity of the ethyl ester (compared to the free amino acid) to achieve sufficient retention on a C18 column without complex chemistry.”

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating, meaning system suitability parameters are embedded to flag potential failures before data collection.

Chemicals & Reagents[2][3][4][5][6][7]
  • Analyte: L-Norleucine ethyl ester hydrochloride (Reference Standard >99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions[2][3][7][8]
  • Instrument: HPLC system with UV-Vis or PDA detector.

  • Column: C18 End-capped (e.g., 250 mm × 4.6 mm, 5 µm).[1] Note: End-capping reduces silanol interactions with the amine group.

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer, pH 3.0 (adjusted with dilute

      
      ).
      
    • B: Acetonitrile.[2]

    • Isocratic Mode: 70% A : 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of L-Nle-OEt HCl into a 50 mL volumetric flask. Dissolve in Mobile Phase A.

  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL L-Nle-OEt and 0.05 mg/mL L-Norleucine (free acid impurity) to verify resolution.

Validation Workflow & Logic

The following diagram illustrates the decision logic and workflow for validating the method, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_0 System Suitability Criteria Start Method Development (pH 3.0, C18, 210 nm) Specificity Specificity Test (Inject Impurity Mix) Start->Specificity Resolution Resolution > 2.0? Specificity->Resolution Linearity Linearity Study (5 Levels: 50-150%) Resolution->Linearity Yes Fail Optimize Mobile Phase (Adjust %ACN or pH) Resolution->Fail No Precision Precision Study (Repeatability n=6) Linearity->Precision Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Precision->Accuracy Final Validated Method Ready for QC Accuracy->Final Fail->Specificity

Caption: Validation logic flow ensuring specificity is established before quantitative parameters are assessed.

Supporting Experimental Data

The following data represents typical validation results for L-Nle-OEt HCl using the Direct UV method.

Linearity & Range

Linearity was assessed by injecting five concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (mg/mL)Peak Area (mAU*s)Statistical ParameterResult
0.2512504Slope 50120
0.37518790Intercept -45.2
0.5025060

0.9998
0.62531280Range 0.25 - 0.75 mg/mL
0.7537605
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of L-Nle-OEt into a placebo matrix (or solvent) at three levels.

Spike Level (%)Amount Added (mg)Amount Recovered (mg)Recovery (%)RSD (%)
80%40.039.899.50.42
100%50.050.1100.20.35
120%60.059.799.50.51
Specificity (Degradation Study)

To prove the method is stability-indicating, the sample was subjected to acid hydrolysis (0.1 N HCl, 60°C, 1 hour).

  • L-Nle-OEt Peak: Retention time ~8.5 min.

  • L-Norleucine (Degradant) Peak: Retention time ~3.2 min.

  • Resolution (

    
    ):  6.4 (Passes requirement of > 1.5).
    

Interpretation: The significant difference in retention times confirms that the ester group increases hydrophobicity enough to separate easily from the hydrolysis product (free amino acid) on a C18 column.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]

  • Unger, K. K., et al. (2013). Liquid Chromatography-Mass Spectrometry in Proteomics. Methods in Molecular Biology. [Link]

  • Molnár-Perl, I. (2003). Quantitation of amino acids and amines in the same matrix by high-performance liquid chromatography, either without or with derivatization. Journal of Chromatography A, 987(1-2), 291-309. [Link]

  • European Pharmacopoeia. (2023). Amino Acid Analysis (2.2.56). Council of Europe. [Link]

Sources

Comparative Guide: L-Norleucine Ethyl Ester vs. L-Leucine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between L-Norleucine Ethyl Ester (NLE-EE) and L-Leucine Ethyl Ester (LEE) . It is structured to assist researchers in experimental design, specifically for applications involving lysosomal manipulation, mTOR signaling, and metabolic control.

Executive Summary

In cell culture systems, both L-Leucine Ethyl Ester (LEE) and L-Norleucine Ethyl Ester (NLE-EE) act as lysosomotropic agents due to their lipophilic ester properties. However, their post-hydrolysis biological activities diverge sharply.

  • L-Leucine Ethyl Ester (LEE): A dual-action agent. It induces lysosomal swelling (stress) and potently activates the mTORC1 signaling pathway upon hydrolysis into L-Leucine.

  • L-Norleucine Ethyl Ester (NLE-EE): A structural control agent. It induces lysosomal swelling (stress) comparable to LEE but does not activate mTORC1 upon hydrolysis into L-Norleucine.

Verdict: Use LEE for efficient intracellular leucine delivery or to induce lysosomal permeabilization in immune cells. Use NLE-EE as a negative control to decouple lysosomal physical stress from nutrient signaling.

Mechanistic Divergence

To design rigorous experiments, one must understand the intracellular fate of these esters. Both compounds cross the plasma membrane via passive diffusion (bypassing amino acid transporters) and become trapped in the acidic lysosome via protonation.

The Hydrolysis Fork

Once inside the lysosome, esterases hydrolyze the ethyl group. This is where the pathways diverge:

  • LEE Pathway: Releases L-Leucine . Leucine is exported to the cytosol where it binds Sestrin2, disinhibiting GATOR2 and activating Rag GTPases, leading to mTORC1 activation .

  • NLE-EE Pathway: Releases L-Norleucine . Norleucine is a structural isomer of leucine but is a poor ligand for the Sestrin2 sensor. It fails to trigger the conformational changes required for mTORC1 recruitment, resulting in signaling silence .

Visualization: Mechanism of Action

G cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Lysosome (Acidic pH) LEE L-Leucine Ethyl Ester (LEE) Protonation Protonation & Trapping LEE->Protonation Passive Diffusion NLE L-Norleucine Ethyl Ester (NLE-EE) NLE->Protonation Passive Diffusion Hydrolysis Esterase Hydrolysis Protonation->Hydrolysis Swelling Osmotic Swelling (Lysosomal Stress) Protonation->Swelling Accumulation Leu Free L-Leucine Hydrolysis->Leu From LEE NorLeu Free L-Norleucine Hydrolysis->NorLeu From NLE-EE Sestrin Sestrin2 Sensor Leu->Sestrin High Affinity NorLeu->Sestrin Low/No Affinity NoSignal No Signaling NorLeu->NoSignal mTOR mTORC1 Activation (p-S6K / p-4EBP1) Sestrin->mTOR Disinhibition

Figure 1: Differential signaling pathways. Both esters cause lysosomal stress, but only LEE activates mTORC1.

Comparative Performance Data

The following data summarizes typical responses in mammalian cell lines (e.g., HeLa, HEK293).

FeatureL-Leucine Ethyl Ester (LEE)L-Norleucine Ethyl Ester (NLE-EE)
Primary Utility mTOR activator / Lysosomal disruptionNegative Control for mTOR signaling
Solubility High (Ethanol/DMSO/Water)High (Ethanol/DMSO)
Lysosomotropism High (Rapid accumulation)High (Rapid accumulation)
mTORC1 Activation Potent (Phosphorylates S6K1)Negligible (Baseline levels)
Toxicity (Immune) High (DPPI-mediated polymerization)Moderate/Low (Less efficient polymerization)
Working Conc. 0.5 mM – 10 mM0.5 mM – 10 mM

Experimental Protocols

Protocol A: Lysosomal Integrity Assay (Acridine Orange)

Objective: Verify that NLE-EE induces lysosomal swelling comparable to LEE.

  • Seeding: Plate cells (e.g., HeLa) in glass-bottom dishes. Incubate 24h.

  • Staining: Incubate cells with Acridine Orange (5 µg/mL) for 15 min at 37°C.

    • Note: AO fluoresces red in acidic lysosomes and green in the cytosol/nucleus.

  • Treatment:

    • Condition 1: Control (Vehicle).

    • Condition 2: LEE (2 mM) .

    • Condition 3: NLE-EE (2 mM) .

  • Imaging: Time-lapse microscopy immediately upon addition.

  • Expected Result: Both LEE and NLE-EE will cause a rapid loss of red fluorescence (lysosomal pH neutralization) and the appearance of cytoplasmic vacuoles (swelling) within 15–30 minutes.

Protocol B: Differential mTORC1 Activation (Western Blot)

Objective: Confirm LEE activates mTOR while NLE-EE does not.

  • Starvation: Incubate cells in amino acid-free media (e.g., EBSS) for 1 hour to silence mTORC1.

  • Induction (30 min):

    • Lane 1: Starvation Control.

    • Lane 2: LEE (1 mM) .

    • Lane 3: NLE-EE (1 mM) .

    • Lane 4: Free L-Leucine (1 mM) - Positive Control.

  • Lysis: Harvest in RIPA buffer with phosphatase inhibitors.

  • Blotting Targets:

    • p-p70 S6 Kinase (Thr389): Primary readout for mTORC1.

    • Total S6 Kinase: Loading control.

  • Expected Result:

    • LEE: Strong band for p-S6K (similar to Free Leucine).

    • NLE-EE: Weak/Absent band for p-S6K (similar to Starvation).

Critical Troubleshooting & Safety (DPPI Warning)

The "Death Signal" in Immune Cells: If you are working with NK cells, Cytotoxic T-cells, or Monocytes , be aware of Dipeptidyl Peptidase I (DPPI/Cathepsin C).[1]

  • Mechanism: DPPI polymerizes amino acid esters into hydrophobic membranolytic peptides (e.g., (Leu-Leu)n-OMe).

  • Risk: LEE (and its methyl ester analog LLME) is highly toxic to these cells, causing rapid necrosis.

  • NLE-EE Nuance: While DPPI has broad specificity, the polymerization efficiency of Norleucine is generally lower or results in polymers with different lytic properties. However, do not assume NLE-EE is non-toxic in DPPI-high cells . Always perform a viability titration (e.g., MTT/CellTiter-Glo) first.

Workflow Logic Diagram

Workflow Start Select Cell Type Immune Immune Cells (High DPPI) Start->Immune NonImmune Epithelial/Fibroblast (Low DPPI) Start->NonImmune ToxCheck Mandatory Toxicity Titration (0.1 - 5 mM) Immune->ToxCheck ExpType Experimental Goal? NonImmune->ExpType ToxCheck->ExpType Safe Dose Found Goal1 Activate mTOR (Use LEE) ExpType->Goal1 Goal2 Disrupt Lysosome ONLY (Use NLE-EE) ExpType->Goal2 Goal3 Kill Lysosome-Rich Cells (Use LEE/LLME) ExpType->Goal3

Figure 2: Decision matrix for selecting the correct ester based on cell type and experimental goal.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[2] Science, 351(6268), 43-48.

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I. Proceedings of the National Academy of Sciences, 87(1), 83-87.[1] [1]

  • Jaeschke, A., et al. (2004). L-Leucine methyl ester-induced apoptosis in human monocytes. Apoptosis, 9, 109–119.

  • Lynch, C. J. (2001). Role of Leucine in the Regulation of mTOR by Amino Acids: Revelations from Structure-Activity Studies. The Journal of Nutrition, 131(3), 861S–865S.

Sources

Comparative Guide: L-Norleucine (Nle) Analogs in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Methionine Problem & The Norleucine Solution

In peptide therapeutics, Methionine (Met) presents a critical stability liability.[1] Its sulfur-containing thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)) during synthesis, storage, and biological transport. This oxidation often results in:

  • Loss of Potency: Altered side-chain polarity disrupts hydrophobic pockets in receptor binding sites.

  • Reduced Shelf-Life: Requires stringent formulation controls (e.g., antioxidants, low pH).

  • Immunogenicity: Oxidized species can act as neo-epitopes.

L-Norleucine (Nle) is the premier isosteric replacement for Methionine. By replacing the sulfur atom with a methylene group (–CH₂–), Nle maintains the hydrophobic profile and steric volume of Met while rendering the side chain inert to oxidation .

This guide objectively compares Nle-substituted peptides against their native Met-containing counterparts, focusing on stability, bioactivity, and experimental validation.

Chemical & Physical Comparison

To the medicinal chemist, the substitution of Met with Nle is a strategic "atom-for-atom" swap that trades electronic reactivity for chemical inertness without sacrificing steric fit.

Table 1: Physicochemical Profile – Met vs. Nle vs. Leu
FeatureL-Methionine (Met)L-Norleucine (Nle)L-Leucine (Leu)
Side Chain –(CH₂)₂–S–CH₃–(CH₂)₃–CH₃–CH₂–CH(CH₃)₂
Electronic Nature Nucleophilic (Sulfur lone pairs)Inert (Aliphatic hydrocarbon)Inert (Branched hydrocarbon)
Oxidation Potential High (Forms Sulfoxide/Sulfone)Negligible Negligible
Hydropathy Index 1.9 (Hydrophobic)~3.0 (More Hydrophobic)3.8 (Very Hydrophobic)
Steric Volume ~162.9 ų~168 ų (Isosteric to Met)~166 ų (Branched)
Main Application Native signalingOxidation-resistant isostere Hydrophobic core packing

Key Insight: While Leucine (Leu) is stable, its branched


-carbon can introduce steric clashes in binding pockets designed for the linear Met side chain. Nle is preferred because its linear butyl chain mimics the flexibility and length of Met almost perfectly. 

Mechanistic Visualization: Stability vs. Degradation

The following diagram illustrates the divergent pathways of Met and Nle peptides under oxidative stress (e.g., presence of reactive oxygen species or improper storage).

Met_vs_Nle_Oxidation Met_Peptide Native Peptide (Met-Containing) Oxidative_Stress Oxidative Stress (H2O2, Air, Radiolysis) Met_Peptide->Oxidative_Stress Nle_Peptide Analog Peptide (Nle-Substituted) Nle_Peptide->Oxidative_Stress Stable_Activity Retained Potency & Structural Integrity Nle_Peptide->Stable_Activity Maintains Hydrophobicity Oxidative_Stress->Nle_Peptide No Reaction Met_Sulfoxide Met-Sulfoxide (Met-O) (+16 Da Mass Shift) Oxidative_Stress->Met_Sulfoxide Fast Reaction Met_Sulfone Met-Sulfone (Met-O2) (+32 Da Mass Shift) Met_Sulfoxide->Met_Sulfone Slow Reaction Bioactivity_Loss Loss of Potency & Aggregation Risk Met_Sulfoxide->Bioactivity_Loss

Figure 1: Divergent fates of Methionine and Norleucine peptides under oxidative stress. Nle evades the oxidation cascade that renders Met peptides inactive.

Biological Performance: Comparative Case Studies

The utility of Nle is best understood through specific examples where it rescued a therapeutic candidate.

Case Study A: Alpha-Melanocyte-Stimulating Hormone ( -MSH)

-MSH is a hormone involved in pigmentation and energy homeostasis.[2] The native sequence contains a Methionine at position 4.
  • The Challenge: Met4 oxidation leads to a dramatic loss in receptor binding affinity.

  • The Solution: The analog [Nle4, D-Phe7]-

    
    -MSH  (Melanotan I) was developed.[3]
    
  • Performance Data:

    • Potency: The Nle analog is reported to be up to 26-fold more potent than the native sequence in adenylate cyclase assays.

    • Mechanism: Nle4 prevents oxidation, while D-Phe7 stabilizes the reverse turn conformation, protecting the peptide from enzymatic degradation.

    • Outcome: This analog became a template for FDA-approved drugs like Afamelanotide.

Case Study B: Parathyroid Hormone (PTH)

PTH (1-34) is used for osteoporosis, but Met residues at positions 8 and 18 are oxidation hotspots.

  • Experimental Comparison: In binding assays using rat renal membranes, the analog [Nle8, Nle18, Tyr34]-bPTH(1-34) demonstrated binding affinity indistinguishable from the native hormone but retained full activity after exposure to hydrogen peroxide, whereas the native peptide lost >90% activity.

Table 2: Comparative Biological Activity[4]
Peptide TargetModificationStability (t1/2)Relative Potency (vs. Native)Ref

-MSH
Met4

Nle4
High (Resistant to H₂O₂)Superagonist (>20x)[1, 2]
PTH (1-34) Met8,18

Nle8,18
High (Oxidation Resistant)Equipotent (100%)[3]
PGLa (Antimicrobial) Met2

Nle2
HighEquipotent (Maintains lysis)[4]
Minigastrin Met

Nle
High (Metabolic Stability)Improved Tumor/Kidney ratio[5]

Experimental Protocols

To validate Nle substitution in your own workflow, use the following self-validating protocols.

Protocol A: Oxidative Stress Challenge (The "H₂O₂ Test")

Objective: Quantify the resistance of your Nle-analog compared to the Met-native peptide.

  • Preparation: Dissolve both peptides (Native and Nle-analog) separately in 0.1% acetic acid to a concentration of 1 mg/mL.

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.5% - 3.0%.

  • Incubation: Incubate at 37°C.

    • Checkpoint: Take aliquots at T=0, T=2h, T=4h, and T=24h.

  • Quenching: Stop the reaction in aliquots by adding excess Methionine or Sodium Metabisulfite.

  • Analysis (LC-MS):

    • Native Met Peptide: Look for a peak split or shift. The oxidized Met-Sulfoxide will appear at +16 Da relative to the parent mass.

    • Nle Analog: The mass spectrum should remain unchanged .

  • Validation: If the Nle peptide shows a +16 Da shift, inspect for other oxidizable residues (Trp, Cys). If none, check purity of Nle starting material.

Protocol B: Comparative Binding Affinity (Competition Assay)

Objective: Ensure Nle substitution does not disrupt the ligand-receptor interface.

  • Receptor Source: Use HEK293 cells stably expressing the target receptor (e.g., MC1R).[4]

  • Radioligand: Use a fixed concentration of

    
    I-labeled native ligand (approx. Kd value).
    
  • Competition: Incubate cells with the radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of:
    • Compound A: Native Met-peptide.

    • Compound B: Nle-analog.[2][3][5]

  • Data Processing: Plot % Specific Binding vs. Log[Concentration].

  • Criteria: The IC50 curves should overlap. A right-shift of the Nle curve indicates steric clash; a left-shift indicates improved hydrophobic interaction.

Decision Workflow: When to Use Norleucine

Use this logic flow to determine if Nle is the correct tool for your peptide optimization.

Nle_Decision_Tree Start Start: Peptide Optimization Check_Met Does sequence contain Methionine? Start->Check_Met Check_Role Is Met critical for Catalytic Activity? Check_Met->Check_Role Yes Use_Met Retain Methionine (Use Antioxidants in formulation) Check_Met->Use_Met No Check_Oxidation Is stability/shelf-life a concern? Check_Role->Check_Oxidation No (Structural/Hydrophobic only) Check_Role->Use_Met Yes (e.g., Methyl donor) Use_Nle Substitute with L-Norleucine (Nle) (High Probability of Success) Check_Oxidation->Use_Nle Yes Explore_Other Explore Homoleucine or Aliphatic Spacers Check_Oxidation->Explore_Other No (Optimization for other reasons)

Figure 2: Strategic decision tree for incorporating Norleucine into peptide drug candidates.

References

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., et al. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity.[2][4] Proceedings of the National Academy of Sciences.[1]

  • Cai, M., & Hruby, V. J. (2016). Design of melanocortin 4 receptor (MC4R) agonists and antagonists for the treatment of obesity and feeding disorders. NIH National Library of Medicine.

  • Rosenblatt, M., et al. (1981). Analogues of an in vitro parathyroid hormone inhibitor: modifications at the amino terminus. National Institutes of Health (PubMed).

  • Afonin, S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA).

  • Verma, S. K., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. NIH National Library of Medicine.

Sources

Cross-validation of HPLC and GC-MS for L-Norleucine ester analysis

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC and GC-MS for L-Norleucine Ester Analysis: A Comprehensive Guide

L-Norleucine, an unnatural aliphatic amino acid, is extensively utilized as a universal internal standard in metabolomics and as a highly specific building block in peptide synthesis[1][2]. When analyzing its esterified forms (such as L-norleucine methyl ester), achieving absolute quantification and structural confirmation requires rigorous cross-validation between orthogonal analytical platforms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the gold standards for this task[3].

This guide provides an in-depth mechanistic rationale, self-validating protocols, and comparative performance metrics required to successfully cross-validate L-norleucine ester analysis across these two modalities.

Mechanistic Rationale & Derivatization Chemistry

The fundamental divergence between HPLC and GC-MS lies in the physical state of the analyte required at the point of separation. Understanding this dictates the sample preparation causality.

The GC-MS Imperative: Volatility and Thermal Stability GC-MS demands that analytes be volatile and thermally stable. While L-norleucine esters already possess a blocked carboxyl group, the primary amine remains polar. This free amine is capable of strong hydrogen bonding, which induces severe peak tailing and thermal degradation in the GC inlet. To circumvent this, derivatization is mandatory. Alkyl chloroformate reagents (e.g., methyl chloroformate, MCF) are highly effective; they rapidly convert the primary amine into a carbamate (methoxycarbonyl derivative) in aqueous/organic mixtures[4][5]. This eliminates hydrogen bonding, rendering the molecule highly volatile and perfectly suited for Electron Ionization (EI) mass spectrometry[6].

The HPLC Imperative: Detectability in the Liquid Phase HPLC operates in the liquid phase, making volatility irrelevant. However, aliphatic amino acid esters like L-norleucine lack a conjugated pi-system (chromophore or fluorophore), rendering standard UV or fluorescence detection (FD) blind[3]. If utilizing HPLC-UV/FD, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) or o-phthalaldehyde (OPA) is required to introduce a detectable moiety[3]. If employing LC-MS/MS, direct analysis of the underivatized ester is possible, though derivatization is sometimes retained to enhance electrospray ionization (ESI) efficiency and improve retention on Reversed-Phase (RP) columns.

Self-Validating Experimental Workflows

To ensure a self-validating system, both protocols must incorporate stable isotope-labeled internal standards (e.g., d3-methyl esters or 13C/15N-labeled analogs). Introducing the internal standard (IS) at the very beginning of sample preparation is critical to correct for derivatization efficiency, extraction losses, and matrix effects[7].

Protocol A: GC-MS Workflow (Alkyl Chloroformate Derivatization)
  • Sample Aliquoting & IS Addition: Spike 100 µL of the L-norleucine ester sample with 10 µL of deuterated internal standard (IS)[7].

  • Alkalinization: Add 200 µL of 1 M NaOH. Causality: This shifts the amine equilibrium towards the unprotonated state, making it a strong nucleophile ready for derivatization[4].

  • Derivatization: Add 167 µL of methanol and 34 µL of pyridine (acting as a catalyst and acid scavenger). Introduce 20 µL of methyl chloroformate (MCF) and vortex vigorously for 30 seconds[4][5].

  • Extraction: Add 400 µL of chloroform. Causality: The volatile N-methoxycarbonyl L-norleucine methyl ester partitions into the organic layer, leaving salts and polar matrix components in the aqueous phase[5].

  • Phase Separation & Injection: Centrifuge, isolate the lower chloroform layer, and inject 1 µL into the GC-MS (e.g., DB-5MS column, splitless mode, EI source at 70 eV)[4].

Protocol B: HPLC-UV/FD Workflow (AccQ-Tag Derivatization)
  • Sample Aliquoting & IS Addition: Spike 50 µL of the sample with the IS.

  • Buffering: Mix with 70 µL of borate buffer (pH 8.8). Causality: Similar to the GC method, a basic pH ensures the primary amine is deprotonated and nucleophilic.

  • Derivatization: Add 20 µL of AccQ-Tag reagent (dissolved in acetonitrile). Heat at 55 °C for 10 minutes. Causality: This forms a highly stable, highly fluorescent urea derivative[3].

  • Separation: Inject 5 µL onto a C18 Reversed-Phase column.

  • Detection: Elute using a gradient of aqueous acetate buffer and acetonitrile. Detect via fluorescence (Ex: 250 nm, Em: 395 nm) or UV (254 nm)[3].

G cluster_GC GC-MS Workflow cluster_HPLC HPLC Workflow Start L-Norleucine Ester Sample + Isotope-Labeled IS GC_Prep Alkyl Chloroformate Derivatization (Amine Blocking) Start->GC_Prep LC_Prep AccQ-Tag / OPA Derivatization (UV/FD) Start->LC_Prep GC_Vol Liquid-Liquid Extraction (Chloroform) GC_Prep->GC_Vol GC_Run Capillary GC Separation & EI-MS Detection GC_Vol->GC_Run CrossVal Cross-Validation (Orthogonal Agreement & Matrix Effects) GC_Run->CrossVal LC_Sol Aqueous Buffer Dilution LC_Prep->LC_Sol LC_Run Reversed-Phase HPLC & UV/FD Detection LC_Sol->LC_Run LC_Run->CrossVal

Fig 1. Parallel sample preparation and analytical workflows for GC-MS and HPLC cross-validation.

Cross-Validation Metrics & Quantitative Data

A robust cross-validation requires comparing the analytical figures of merit across the orthogonal platforms. The following table synthesizes typical performance data when cross-validating L-norleucine ester quantification[1][2][6].

Analytical ParameterGC-MS (MCF Derivatization)HPLC-FD (Pre-column)LC-MS/MS (Direct)
Limit of Detection (LOD) ~0.1 - 0.5 µM~0.5 - 1.0 µM~0.01 - 0.05 µM
Limit of Quantification (LOQ) ~0.5 - 1.5 µM~1.5 - 3.0 µM~0.05 - 0.15 µM
Linear Dynamic Range 10³10³ - 10⁴10⁴
Intra-day Precision (RSD%) 2.5 - 5.0%1.5 - 3.5%3.0 - 6.0%
Inter-day Precision (RSD%) 4.0 - 7.5%2.5 - 5.0%5.0 - 8.5%
Average Recovery 92 - 105%95 - 102%88 - 108%

Matrix Effects & System Suitability

To guarantee the trustworthiness of the cross-validation, researchers must actively evaluate matrix interference:

  • Matrix Effect Evaluation: Assess signal suppression or enhancement by comparing the slopes of calibration curves spiked into the sample matrix versus neat solvent. GC-MS is generally more susceptible to injection port contamination and active site adsorption, whereas LC-MS/MS is highly prone to ESI ion suppression from co-eluting salts and phospholipids[2].

  • Orthogonal Agreement: The ultimate validation is the correlation coefficient (R²) between the concentrations determined by GC-MS and HPLC for the same set of samples. A passing cross-validation typically requires an R² > 0.98 and a Bland-Altman plot demonstrating that >95% of data points fall within ±15% limits of agreement.

References

  • High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. PMC.[Link]

  • Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization. IRIS.[Link]

  • Comparison of Targeted (HPLC) and Nontargeted (GC-MS and NMR) Approaches for the Detection of Undeclared Addition of Protein Hydrolysates in Turkey Breast Muscle. Semantic Scholar.[Link]

  • An evaluation of GC-MS and HPLC-FD methods for analysis of protein binders in paintings. ResearchGate.[Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. NIST.[Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.[Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.[Link]

Sources

Strategic Incorporation of L-Norleucine (Nle): A Head-to-Head Guide to N-Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-head comparison of different L-Norleucine protecting groups Content Type: Publish Comparison Guide

Executive Summary

L-Norleucine (Nle) is a non-canonical, proteinogenic amino acid isomer of leucine and isoleucine. Its primary utility in drug development is as an isosteric, oxidation-resistant surrogate for Methionine (Met). Unlike Methionine, Nle lacks the thioether side chain, eliminating the risk of methionine sulfoxide formation during synthesis and storage—a critical quality attribute for therapeutic peptides.

Because Nle possesses an unreactive aliphatic side chain (


), it requires no side-chain protection. Therefore, the "protecting group" decision is strictly a strategic choice between 

-Fmoc
and

-Boc
strategies. This guide compares these two approaches, focusing on solubility, aggregation management, and coupling efficiency for Nle-containing sequences.
The Contenders: Fmoc vs. Boc Strategies[2][3][4][5][6]

The choice between Fmoc and Boc for Norleucine is rarely about the amino acid itself—which couples readily—but about the sequence context created by substituting a hydrophilic/flexible Met with a more hydrophobic Nle.

FeatureFmoc-Nle-OH Boc-Nle-OH
Primary Utility Standard SPPS, High-Throughput Screening, GMP Production."Difficult" sequences, Aggregation-prone peptides, cyclic peptides.
Deprotection Base Labile: 20% Piperidine in DMF.Acid Labile: 50% TFA in DCM (requires HF for final cleavage).
Solubility (DMF) High (>1 M).High (>1 M).
Aggregation Risk Moderate to High: The basic environment can promote

-sheet formation in hydrophobic Nle-rich regions.
Low: The constant acidic environment (TFA protonation) disrupts secondary structure, improving solvation.
Racemization Risk Low (with HBTU/HATU).[]Low to Moderate (requires careful activation if using DCC).
Orthogonality Compatible with acid-labile side chains (Trt, Boc, tBu).[2][]Compatible with base-labile strategies (rare) or PAM/MBHA resins.
Critical Performance Analysis
A. Solubility & Aggregation: The "Hydrophobic Shift"

Replacing Methionine with Norleucine increases the local hydrophobicity of the peptide.

  • The Fmoc Challenge: In Fmoc chemistry, the growing peptide chain is neutral during coupling steps. If multiple Nle residues are introduced (e.g., replacing Met clusters), the peptide can undergo "on-resin aggregation" via intermolecular hydrogen bonding (

    
    -sheets). This leads to incomplete coupling and deletion sequences.
    
  • The Boc Advantage: In Boc chemistry, the

    
    -amine is protonated (ammonium salt) after every TFA deprotection step. This positive charge repulsion disrupts aggregation, often making Boc-Nle-OH the superior choice for sequences with 
    
    
    
    consecutive hydrophobic residues.
B. Coupling Efficiency & Kinetics

Both derivatives exhibit excellent coupling kinetics due to the unhindered nature of the linear butyl side chain.

  • Steric Hindrance: Negligible. Nle is sterically similar to Methionine and less hindered than Leucine or Valine.

  • Protocol Recommendation: Standard 3-4 eq. excess with HBTU/DIEA is sufficient for both. Double coupling is recommended only if Nle follows a bulky residue (e.g., Nle-Val).

C. Racemization
  • Fmoc-Nle-OH: Racemization is negligible (<0.2%) under standard phosphonium/uronium activation (PyBOP/HBTU).

  • Boc-Nle-OH: Historically prone to oxazolone formation when activated with carbodiimides (DCC). Modern Mitigation: Use Boc-Nle-OH with DIC/Oxyma or HATU to match Fmoc enantiopurity levels.

Experimental Workflows
Protocol A: Fmoc-Nle-OH Incorporation (Standard)

Best for: Routine synthesis, sequences <20 residues, acid-sensitive peptides.

  • Resin Preparation: Swell Wang or Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation:

    • Dissolve Fmoc-Nle-OH (4.0 eq) and HBTU (3.9 eq) in DMF (0.2 M concentration).

    • Add DIEA (8.0 eq) immediately prior to addition.

  • Coupling: Add mixture to resin. Shake for 45 min at RT.

  • Monitoring: Kaiser Test (Ninhydrin). If blue (positive), perform double coupling.

  • Capping (Optional): Acetic anhydride/Pyridine if unreacted amines persist.

Protocol B: Boc-Nle-OH Incorporation (Difficult Sequences)

Best for: Long hydrophobic peptides, sequences prone to aggregation.

  • Resin Preparation: Swell MBHA or PAM resin in DCM.

  • Deprotection: Treat with 50% TFA/DCM (

    
     min, 
    
    
    
    min).
  • Wash: DCM (

    
    ), then 5% DIEA/DCM (Neutralization, 
    
    
    
    min).
  • Activation:

    • Dissolve Boc-Nle-OH (3.0 eq) in DCM/DMF (minimal DMF to solubilize).

    • Add DIC (3.0 eq) and HOBt (3.0 eq). Allow pre-activation for 5 min.

  • Coupling: Add to resin. Shake for 60-90 min.

  • Cleavage (Crucial Difference): Requires anhydrous HF (High Risk/Specialized Equipment).

Decision Logic: Selecting the Right Group

The following diagram illustrates the decision matrix for selecting the appropriate Nle protection strategy based on sequence characteristics.

Nle_Selection_Guide Start Start: Nle Peptide Design Seq_Analysis Analyze Sequence Hydrophobicity Start->Seq_Analysis Acid_Sens Contains Acid-Sensitive Residues? (Trp, Tyr(SO3H), Glycosylations) Seq_Analysis->Acid_Sens Agg_Risk High Aggregation Risk? (>5 consecutive hydrophobic residues) Acid_Sens->Agg_Risk No Fmoc_Route Select Fmoc-Nle-OH (Standard SPPS) Acid_Sens->Fmoc_Route Yes (Must avoid HF) Agg_Risk->Fmoc_Route No (Standard) Boc_Route Select Boc-Nle-OH (In-situ Neutralization) Agg_Risk->Boc_Route Yes (High Risk) Fmoc_Adv Use Fmoc + Pseudoproline or Dmb Backbone Protection Agg_Risk->Fmoc_Adv Yes (But no HF capability)

Figure 1: Decision tree for selecting Fmoc vs. Boc protection for Norleucine-containing peptides.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][2][5][6][7] Chemical Reviews, 109(6), 2455-2504.

  • Sigma-Aldrich. "Fmoc-Nle-OH Product Specification & Protocols."

  • Gilles, A. M., et al. (1988). "The fate of norleucine as a replacement for methionine in protein synthesis." PubMed.

  • Radchenko, D., et al. (2016).[8] "Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?" Biochimica et Biophysica Acta (BBA).

  • PepChem. "Racemization in Peptide Synthesis: Mechanisms and Prevention."

Sources

Benchmarking L-Norleucine ethyl ester against other unnatural amino acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks L-Norleucine Ethyl Ester (H-Nle-OEt) , a critical unnatural amino acid derivative used to engineer oxidative stability and modulate lipophilicity in peptide therapeutics.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Engineers.

Executive Summary: The "Double Stability" Advantage

In drug development, L-Norleucine ethyl ester (H-Nle-OEt) serves two distinct strategic functions that distinguish it from its natural counterparts:

  • Side-Chain Stability: The norleucine side chain is isosteric with Methionine (Met) but lacks the sulfur atom, rendering it immune to oxidative degradation (sulfoxide/sulfone formation).

  • C-Terminal Control: The ethyl ester moiety provides a tunable hydrolysis profile —more stable than methyl esters during manipulation, yet sufficiently labile for enzymatic resolution or saponification when required.

This guide benchmarks H-Nle-OEt against L-Methionine (Met) , L-Norleucine (Free Acid) , and L-Norleucine Methyl Ester (H-Nle-OMe) to validate its utility in robust peptide synthesis.

Chemical & Physical Benchmarking

Structural & Property Comparison

The following table contrasts H-Nle-OEt with its primary alternatives. Note the significant shift in lipophilicity (LogP) and oxidative risk.

FeatureL-Norleucine Ethyl Ester (H-Nle-OEt) L-Methionine Ethyl Ester (H-Met-OEt) L-Norleucine Methyl Ester (H-Nle-OMe) L-Norleucine (Free Acid)
Core Function Hydrophobic, Stable IsostereNatural Amino AcidKinetic Resolution SubstrateBuilding Block
Oxidation Risk Null (Alkane side chain)High (Forms Sulfoxide/Sulfone)Null Null
Lipophilicity (LogP) ~1.9 (Calculated)*~0.8~1.4-0.71
Hydrolysis Rate Moderate (Controlled)ModerateFast (Labile)N/A
Primary Utility Solution Phase Synthesis, ProdrugsNative Protein SynthesisEnzymatic AssaysSPPS (Fmoc/Boc)

*LogP values are estimated based on side-chain hydrophobicity contributions (Nle > Met) and esterification effects.

The "Oxidation Problem": Met vs. Nle

The primary driver for substituting Met with Nle is oxidative instability. Under storage or stress conditions (e.g., presence of peroxides), Methionine oxidizes to Methionine Sulfoxide, altering the peptide's folding and potency.

Mechanism of Stability:

  • Methionine: Thioether group ($ -S- $)

    
     Sulfoxide ($ -S(=O)- $).
    
  • Norleucine: Methylene group ($ -CH_2- $)

    
    No Reaction .
    

Expert Insight: In GMP manufacturing, replacing Met with Nle eliminates the need for reducing agents (like dithiothreitol) in purification buffers, simplifying downstream processing.

Synthetic Utility & Causality

Why Ethyl Ester? (The Kinetic Sweet Spot)

When selecting a C-terminal protecting group for solution-phase synthesis, the choice between Methyl (OMe) and Ethyl (OEt) esters is governed by steric hindrance and hydrolytic stability .

  • Methyl Esters: Hydrolyze rapidly (

    
    ). Prone to premature cleavage under mild basic conditions or by non-specific esterases.
    
  • Ethyl Esters: Hydrolyze slower (

    
    ). The additional methylene group provides steric shielding, allowing the ester to survive mild manipulation steps (e.g., bicarbonate washes) while remaining removable via saponification or enzymatic cleavage (e.g., by Candida antarctica Lipase B).
    
Visualization: The Stability Triad

The following diagram illustrates the decision logic for selecting H-Nle-OEt based on environmental stressors (Oxidation vs. Hydrolysis).

StabilityTriad Start Peptide Design Requirement OxidationRisk Is Oxidative Stability Critical? Start->OxidationRisk HydrolysisControl Is C-Terminal Stability Required? OxidationRisk->HydrolysisControl Yes (Prevent Oxidation) Met Use L-Methionine (Native Activity) OxidationRisk->Met No (Native Sequence) NleFree Use L-Norleucine (Free Acid) (Solid Phase Synthesis) HydrolysisControl->NleFree No Ester Needed (SPPS) NleMe Use Nle-Methyl Ester (Fast Enzymatic Cleavage) HydrolysisControl->NleMe Low Stability Needed NleEt Use Nle-Ethyl Ester (Solution Phase / Prodrug) HydrolysisControl->NleEt High Stability Needed

Caption: Decision tree for selecting L-Norleucine derivatives based on oxidative and hydrolytic stability requirements.

Experimental Protocols

Protocol A: Oxidative Stress Benchmarking (Met vs. Nle)

Objective: Quantify the stability advantage of Nle-containing peptides against oxidative degradation. Scope: Comparative forced degradation study.

Materials:

  • Peptide A: Ac-Ala-Met-Phe-NH2

  • Peptide B: Ac-Ala-Nle-Phe-NH2 (Nle substituted)

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% w/v.
    
  • Analysis: RP-HPLC (C18 column), Mass Spectrometry (ESI-MS).

Methodology:

  • Preparation: Dissolve both peptides to 1 mM in Phosphate Buffered Saline (pH 7.4).

  • Stress Induction: Add

    
     to a final concentration of 0.1% (mild) or 3% (harsh). Incubate at 37°C.
    
  • Sampling: Aliquot samples at

    
     hours. Quench immediately with Methionine (excess) or Catalase.
    
  • Analysis: Inject onto RP-HPLC.

    • Gradient: 5-60% Acetonitrile/Water (+0.1% TFA) over 20 mins.

    • Detection: UV at 214 nm.

Expected Results:

  • Peptide A (Met): Appearance of a new peak (

    
     shifted earlier due to polarity of sulfoxide) at +16 Da mass shift. Degradation >50% within 4 hours at 3% 
    
    
    
    .
  • Peptide B (Nle): No significant peak shift or mass change observed (<1% degradation).

Protocol B: Solution Phase Coupling of H-Nle-OEt

Objective: Demonstrate the utility of H-Nle-OEt HCl in solution-phase peptide synthesis (Dipeptide formation). Causality: The ethyl ester protects the C-terminus, preventing self-polymerization, while the HCl salt form ensures stability/solubility prior to coupling.

Materials:

  • Amine Component: H-Nle-OEt·HCl (1.0 equiv)[1]

  • Acid Component: Boc-Phe-OH (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Neutralization: Suspend H-Nle-OEt·HCl in DCM at 0°C. Add NMM dropwise to neutralize the HCl salt (releasing the free amine in situ).

    • Validation: Check pH on wet litmus paper (aim for pH 8-9).

  • Activation: In a separate vessel, dissolve Boc-Phe-OH, EDC, and HOBt in minimal DMF/DCM. Stir for 10 mins at 0°C to form the active ester.

  • Coupling: Transfer the activated acid solution into the H-Nle-OEt solution. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Work-up (Self-Validating Step):

    • Wash organic layer with 1M HCl (Removes unreacted amine and EDC byproducts).

    • Wash with Sat.

      
        (Removes unreacted acid and HOBt).
      
    • Observation: The ethyl ester of Nle is stable to these brief acid/base washes, whereas a methyl ester might show trace hydrolysis.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Visualizing the Workflow

The following diagram details the Solution Phase Synthesis workflow described in Protocol B.

SynthesisWorkflow Nle H-Nle-OEt HCl (Amine Component) Neutralize Neutralization (NMM, 0°C) Nle->Neutralize Boc Boc-Phe-OH (Acid Component) Activate Activation (EDC/HOBt) Boc->Activate Couple Coupling Reaction (DCM, RT, 12h) Neutralize->Couple Activate->Couple AcidWash Acid Wash (1M HCl) Removes Amines Couple->AcidWash BaseWash Base Wash (NaHCO3) Removes Acids AcidWash->BaseWash Product Boc-Phe-Nle-OEt (Stable Dipeptide) BaseWash->Product

Caption: Solution-phase coupling workflow utilizing H-Nle-OEt HCl with standard acid/base workup steps.

References

  • California Institute of Technology. Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). Comparing the effect on protein stability of methionine oxidation versus mutagenesis. Retrieved from [Link]

  • MDPI. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. (Demonstrating ester hydrolysis kinetics). Retrieved from [Link]

Sources

In Vivo Comparison: L-Norleucine vs. L-Leucine in Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo comparison of L-Norleucine and L-Leucine containing drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Isomeric Divergence

In the optimization of peptide therapeutics and small molecule drugs, the choice between the proteinogenic amino acid L-Leucine (Leu) and its non-proteinogenic isomer L-Norleucine (Nle) represents a critical decision point. While they share the same molecular weight (131.17 g/mol ) and chemical formula (


), their structural topology dictates vastly different in vivo fates.
  • L-Leucine: The biological standard.[1] Essential for mTORC1 activation and protein synthesis, but highly susceptible to rapid enzymatic cleavage and rapid clearance.[1]

  • L-Norleucine: The structural stabilizer.[1] A linear isomer used to increase proteolytic resistance and prevent oxidation (when replacing Methionine), but carries a distinct risk of translational misincorporation and altered signaling efficacy.

This guide provides an objective technical comparison of these two moieties in drug design, focusing on pharmacokinetics (PK), safety profiles, and experimental validation.

Structural & Mechanistic Logic

The fundamental difference lies in the side chain topology: Leu possesses a branched isobutyl group, whereas Nle features a linear n-butyl group. This steric difference dictates their interaction with proteases and transporters.[1]

The "Fork in the Road" Mechanism

The following diagram illustrates how the structural isomerism leads to divergent biological outcomes.

Leu_vs_Nle_Mechanism Isomer Isomeric Origin (C6H13NO2) Leu L-Leucine (Branched Isobutyl) Isomer->Leu Nle L-Norleucine (Linear n-Butyl) Isomer->Nle mTOR mTORC1 Activation (High Potency) Leu->mTOR Sestrin2 Binding Proteolysis Proteolytic Degradation (Rapid) Leu->Proteolysis High Affinity for Chymotrypsin-like enzymes Nle->mTOR Partial/Low Activation Stability Enzymatic Resistance (Steric Shielding) Nle->Stability Lacks Branching Alters Protease Fit Toxicity Misincorporation Risk (tRNA Promiscuity) Nle->Toxicity Mimics Met/Leu in Translation

Caption: Divergent biological fates of Leucine and Norleucine. Leu drives growth signaling but degrades fast; Nle resists degradation but risks off-target translation errors.

Comparative Performance Analysis

Pharmacokinetics (PK) and Stability

Nle is frequently employed in Structure-Activity Relationship (SAR) studies to extend the half-life of peptide drugs. The linear side chain often maintains receptor affinity while reducing susceptibility to proteases that specifically recognize the branched Leu or oxidizable Met residues.[1]

Table 1: In Vivo Pharmacokinetic Profile Comparison Data generalized from peptide analog studies (e.g., Somatostatin, Antimicrobial peptides).

ParameterL-Leucine (Native)L-Norleucine (Modified)Mechanism of Difference
Plasma Half-life (

)
Short (Minutes)Extended (Hours)Nle resists cleavage by chymotrypsin-like proteases and aminopeptidases.
Clearance (CL) HighReducedSlower metabolic processing; reduced affinity for some renal transporters.[1]
Oxidative Stability HighHighBoth resist oxidation (unlike Methionine, which Nle often replaces).[1]
Lipophilicity ModerateHigherThe linear chain of Nle increases hydrophobicity, potentially improving membrane permeability.[1]
Receptor Affinity Native (100%)Variable (80-120%)Nle can mimic Leu binding but may alter potency depending on the receptor pocket depth.
Signaling and Efficacy (mTORC1)

L-Leucine is a unique nutrient signal.[1] It binds to Sestrin2, releasing GATOR2 to activate mTORC1, a master regulator of cell growth.[1]

  • Leu: Strongest activator of mTORC1.[1]

  • Nle: Weak/Partial activator.[1] In muscle protein synthesis studies (e.g., in neonatal pigs), Nle failed to stimulate synthesis to the same degree as Leu, despite structural similarity.

  • Implication: If the drug's mechanism requires anabolic signaling (e.g., muscle wasting therapeutics), Leu is superior. If the goal is receptor blockade or antimicrobial activity without systemic anabolic effects, Nle is preferred.[1]

Safety Profile: The Misincorporation Risk

The most significant safety concern with Nle is its ability to act as a "Trojan Horse" during protein synthesis.[1]

  • Mechanism: Under stress or high concentrations, Nle can be charged onto tRNA

    
     (and less frequently tRNA
    
    
    
    ) by aminoacyl-tRNA synthetases.
  • Consequence: Nle is incorporated into native host proteins in place of Methionine.[1]

  • Toxicity: This results in "statistical proteins" with altered folding, stability, or enzymatic activity.[1] In E. coli fermentation, this is a major quality control attribute (CQA). In humans, the risk is lower due to dietary Met abundance, but high-dose Nle drugs require rigorous safety monitoring for off-target proteome effects.

Experimental Protocols

To validate the choice between Leu and Nle, two distinct workflows are required: a PK comparison and a misincorporation detection assay.[1]

Protocol A: Comparative In Vivo Pharmacokinetics

Objective: Determine if Nle substitution extends


 without compromising bioavailability.
  • Subject Selection: Male Wistar rats (n=6 per group), cannulated (jugular vein).[1]

  • Dosing: Administer Leu-analog and Nle-analog IV (1 mg/kg) to separate groups.

  • Sampling: Collect blood at 0, 5, 15, 30, 60, 120, 240 min, and 24h.

  • Processing: Plasma precipitation with acetonitrile (1:3 v/v).

  • Analysis: LC-MS/MS (See Protocol B for separation).

  • Calculation: Non-compartmental analysis (WinNonlin) to derive AUC,

    
    , and 
    
    
    
    .
Protocol B: LC-MS/MS Differentiation (The Isobaric Challenge)

Challenge: Leu, Ile, and Nle are isomers (Mass: 131.17 Da). Standard MS cannot distinguish them by mass alone.[1][2][3] Chromatographic separation is mandatory.[1][4]

Methodology:

  • Column: C18 Reverse Phase (Sub-2

    
    m particle size) or specialized Amino Acid Analysis column.
    
  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1][4]

    • B: 0.1% Formic acid in Acetonitrile.[1][4]

  • Gradient: Shallow gradient (e.g., 1% B increase per minute) is critical to resolve the isomers.[1]

  • Elution Order: typically Ile

    
     Leu 
    
    
    
    Nle
    . Nle elutes last due to the higher hydrophobicity of the linear chain interacting more strongly with the C18 stationary phase.[1]
  • Detection: MRM mode. While parent masses are identical, fragmentation patterns (MS2) can differ slightly, but retention time (

    
    ) is the primary identifier.
    
Workflow Visualization

Experimental_Workflow cluster_Analytics Analytical Discrimination (Critical) Design Drug Design (Leu vs Nle) Synthesis Peptide Synthesis (SPPS) Design->Synthesis InVivo In Vivo Dosing (Rat/Mouse IV) Synthesis->InVivo Extraction Plasma Extraction InVivo->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS MS/MS Detection (Rt: Ile < Leu < Nle) LC->MS Resolve Isomers Data PK Parameters (AUC, t1/2) MS->Data

Caption: Integrated workflow ensuring accurate separation of isobaric Leu/Nle during PK analysis.

References

  • BenchChem. (2025).[1][4] In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution. Retrieved from

  • Lynch, C. J. (2001).[1] Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. The Journal of Nutrition.[1][5] Retrieved from

  • Du, M., et al. (2010).[1] Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs. Journal of Nutrition. Retrieved from

  • Waters Corporation. (2015).[1] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from

  • Bogosian, G., et al. (1989).[1] Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry. Retrieved from

Sources

Safety Operating Guide

L-Norleucine, Ethyl Ester: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Norleucine ethyl ester (and its hydrochloride salt) is a non-proteinogenic amino acid derivative used primarily in peptide synthesis and proteomic research. While not classified as a P-listed or U-listed acute toxin under RCRA, it is an organic chemical that requires segregation from oxidizers and disposal via high-temperature incineration.[1] Do not dispose of this compound down the drain.

Immediate Action Required:

  • Segregate: Store away from strong oxidizing agents and strong acids.[2]

  • Label: Tag as "Non-Regulated Organic Waste" (unless mixed with hazardous solvents).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Precise identification is critical for regulatory compliance. This compound typically exists in two forms: the liquid free base or the solid hydrochloride salt.

FeatureL-Norleucine Ethyl Ester (Free Base) L-Norleucine Ethyl Ester HCl (Salt)
CAS Number 22628-26-8 (Verify on container)Varies (Often custom; check SDS)
Physical State Colorless to pale yellow liquidWhite to off-white crystalline powder
Solubility Soluble in organic solvents (EtOH, DMSO)Soluble in water and lower alcohols
Primary Hazards Skin/Eye Irritant (H315, H319)Skin/Eye Irritant (H315, H319)
Storage Refrigerate (2-8°C), HygroscopicRefrigerate (2-8°C), Hygroscopic

Note on CAS Numbers: Commercial suppliers often synthesize the hydrochloride salt for stability. If a specific CAS is not listed on your container, use the parent CAS 327-57-1 (L-Norleucine) for structural reference in internal databases, but clearly mark the waste as the Ethyl Ester .[1]

Pre-Disposal Handling & Segregation

Before disposal, the chemical must be stabilized and packaged correctly to prevent accidental reactions.[1]

Segregation Protocols
  • Incompatible Materials: Strictly segregate from Strong Oxidizers (e.g., Nitric acid, Perchlorates) and Strong Bases .[1] Amino acid esters can hydrolyze in basic conditions, releasing ethanol and the free amino acid, potentially altering the pH or pressure of the waste container.[1]

  • Storage: Keep in a cool, dry place. If the material is old or deliquescent (absorbed water), double-bag it before placing it in the waste drum.[1]

Labeling Requirements

All waste containers must be labeled before waste is added.

  • Content Description: "L-Norleucine Ethyl Ester, Solid" or "Solution in [Solvent Name]".

  • Hazard Checkbox: Mark "Irritant". If dissolved in a flammable solvent (e.g., Ethanol), mark "Flammable".[1]

Detailed Disposal Procedures

Scenario A: Solid Waste (Expired or Excess Stock)

Applicable to: Pure powder, contaminated gloves, weighing boats.[1]

  • Containment: Place the solid material in a clear, sealable polyethylene bag (min. 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) or fiber drum designated for "Solid Organic Waste."

  • Treatment: The waste stream should be directed to a Hazardous Waste Incinerator (combustion chamber >1000°C) to ensure complete destruction of the organic framework.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, synthesis byproducts dissolved in organic solvents.[1]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the "Organic Solvents" waste stream.[1]

  • Bulking: Pour into the standard "Non-Halogenated" or "Halogenated" solvent waste carboy (typically 20L HDPE).

    • Critical Check: If the solution is acidic (from HCl salt), ensure the waste carboy is not designated for basic waste to avoid exothermic neutralization.[1]

  • Disposal: Fuel blending or incineration.

Scenario C: Aqueous Solutions (Buffers/Rinsates)

Applicable to: Dissolved salts in water.

Do not pour down the sink. While amino acids are biological, esters can be toxic to aquatic life or disrupt microbial balance in water treatment plants.[1]

  • Collection: Collect in a carboy labeled "Aqueous Organic Waste."

  • pH Check: Adjust pH to between 5 and 9 if required by your specific waste contractor, though most incinerator streams accept a wider range.[1]

  • Disposal: Send for wastewater treatment (chemical oxidation) or incineration.

Decision Logic (Visual Workflow)

The following diagram outlines the decision-making process for disposing of L-Norleucine Ethyl Ester based on its physical state and mixture composition.

DisposalWorkflow Start Waste: L-Norleucine Ethyl Ester StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Bag & Tag: Solid Organic Waste (Incineration) Solid->SolidWaste SolventCheck Is it Aqueous or Organic? Liquid->SolventCheck OrganicSolv Organic Solvent Mix SolventCheck->OrganicSolv AqueousSolv Aqueous Solution SolventCheck->AqueousSolv HalogenCheck Contains Halogens? (DCM, Chloroform) OrganicSolv->HalogenCheck AqWaste Aqueous Chemical Waste (Do NOT Sewer) AqueousSolv->AqWaste Yes Yes HalogenCheck->Yes No No HalogenCheck->No HaloWaste Halogenated Waste Stream (Incineration) NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending/Incineration) Yes->HaloWaste No->NonHaloWaste

Figure 1: Decision tree for the segregation and disposal of L-Norleucine Ethyl Ester waste streams.

Regulatory Compliance (RCRA)

In the United States, L-Norleucine Ethyl Ester is not a federally listed hazardous waste (P-list or U-list).[1] However, the waste generator is responsible for determining if the waste exhibits hazardous characteristics.[1]

  • Ignitability (D001): Possible if the material is a liquid free base with a flash point <60°C, or if dissolved in flammable solvents.[1]

  • Corrosivity (D002): Possible if the Hydrochloride salt is in solution with pH < 2.

  • Toxicity (D004-D043): Unlikely to leach heavy metals or pesticides.

Recommended Waste Code: If pure solid, classify as "Non-RCRA Regulated Chemical Waste" (unless state regulations differ).[1] If mixed with solvents, use the codes for the solvent (e.g., F003 for Acetone/Ethyl Acetate).[1]

Emergency Procedures

Spill Response:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Containment: For solids, cover with a damp paper towel to prevent dust.[1] For liquids, use an absorbent pad or vermiculite.[1]

  • Clean-up: Scoop material into a waste bag. Wipe the area with soap and water.[3][4]

  • Disposal: Place all cleanup materials into the "Solid Organic Waste" drum.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9475, Norleucine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Norleucine, Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of L-Norleucine, ethyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of procedural guidance and causal reasoning, ensuring a culture of safety and scientific integrity in your laboratory.

Core Principle: Hazard Identification and Risk Assessment

Before any handling protocol is established, a thorough understanding of the compound's potential hazards is paramount. While L-Norleucine, ethyl ester is not classified as acutely toxic, its primary documented risk, along with the general hazards of handling fine chemical powders, necessitates a stringent safety protocol. The toxicological properties of many research chemicals are not exhaustively investigated, making prudent and conservative safety measures the cornerstone of responsible laboratory practice.[1]

The principal hazards associated with L-Norleucine, ethyl ester are:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Respiratory Irritation: Inhalation of airborne dust may irritate the respiratory tract.[2]

  • Eye Irritation: Direct contact with dust or splashes can cause eye irritation.

Table 1: Key Hazard and Property Data for L-Norleucine

Property Information Source
Hazard Statement H317: May cause an allergic skin reaction. [1]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves. P501: Dispose of contents/container to an approved waste disposal plant. [1]
Physical State Solid, Powder [3]

| Incompatibilities | Strong oxidizing agents. |[3][4] |

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a direct response to the identified risks. The following protocol is designed to provide comprehensive protection during the handling of L-Norleucine, ethyl ester. This guidance is in alignment with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to establish a Chemical Hygiene Plan and ensure the provision and use of appropriate PPE.[5][6][7]

Eye and Face Protection: Shielding from Dust and Splashes
  • Mandatory Equipment: Chemical splash goggles conforming to ANSI Z87.1 standards must be worn at all times when handling L-Norleucine, ethyl ester in any form.[8][9]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dust particles. Chemical splash goggles are essential to prevent airborne powder from causing ocular irritation.

  • Enhanced Protection: For procedures involving larger quantities (>50g) or a significant risk of splashing (e.g., during vigorous dissolution), a full-face shield should be worn over the chemical splash goggles.[9]

Hand Protection: Preventing Dermal Exposure and Sensitization
  • Mandatory Equipment: Chemical-resistant nitrile gloves are required.[10][11]

  • Causality: The primary documented hazard of the parent compound, L-Norleucine, is its potential to cause allergic skin sensitization.[1] Nitrile gloves provide a robust barrier against this exposure route during incidental contact. Latex gloves are not recommended due to their poor resistance to many chemicals and potential for causing latex allergies.[10][11]

  • Protocol:

    • Inspect gloves for any signs of degradation or perforation before each use.[9]

    • Use proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Body Protection: Safeguarding Skin and Personal Clothing
  • Mandatory Equipment: A long-sleeved laboratory coat, fully buttoned, is required.

  • Causality: A lab coat serves as the primary barrier to protect your skin and personal clothing from contamination by dust or accidental spills.[8][10]

  • Material Consideration: Cotton or a flame-resistant material is suitable for handling this non-flammable solid. For procedures involving large volumes of liquid solvent, a chemical-resistant apron worn over the lab coat is advised.[10]

Respiratory Protection: Controlling Inhalation Hazards
  • Primary Engineering Control: All procedures that may generate dust, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8]

  • Causality: A fume hood is an engineering control designed to capture and exhaust airborne contaminants, providing the highest level of respiratory protection by preventing operator exposure in the first place. This directly addresses the P261 precautionary statement to "Avoid breathing dust."[1]

  • Contingent Respiratory PPE: In the rare event that a task must be performed outside of a fume hood where dust generation is unavoidable, a NIOSH-approved N95 filtering facepiece respirator (or equivalent) is required.[2][12] Use of a respirator necessitates inclusion in your institution's respiratory protection program, which includes fit testing and training.

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate and clear a specific workspace within a chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, solvent, containers) is present to minimize movement in and out of the controlled area.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance safety enclosure.

  • Transfer and Dissolution: When adding the solid to a solvent, do so slowly and carefully to prevent splashing and minimize dust generation.

  • Post-Handling: Decontaminate any surfaces and equipment. Wipe the area down with a damp cloth to collect any residual dust.

  • Hygiene: Never wear gloves or lab coats outside of the laboratory.[13] Always wash hands after completing work and before leaving the laboratory.[2]

Spill and Exposure Procedures
  • Minor Spill: For a small, dry spill, do not use a dry brush or towel, which can aerosolize the powder. Gently cover with a damp paper towel to wet the material, then carefully sweep up the contained material and place it into a sealed container for hazardous waste disposal.[4]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[1] If irritation or a rash develops, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]

Disposal Plan
  • Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local regulations.[1]

  • Unused Compound: Collect unused L-Norleucine, ethyl ester in its original container or a new, properly labeled, and sealed container for disposal as hazardous chemical waste.[8]

  • Contaminated Materials: All items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be considered contaminated. Place these items in a sealed, clearly labeled hazardous waste container for disposal.[8]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling L-Norleucine, ethyl ester, reinforcing the procedural steps from preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_post 3. Post-Operational Phase cluster_disposal 4. Disposal Prep Designate & Prepare Workspace in Fume Hood Get_PPE Gather Required PPE Prep->Get_PPE Don_PPE Don PPE: 1. Lab Coat 2. Goggles 3. Gloves Get_PPE->Don_PPE Handle Perform Handling: (Weighing, Transfer) Inside Fume Hood Don_PPE->Handle Decon Decontaminate Workspace & Equipment Handle->Decon Dispose_Waste Dispose of Contaminated Items & Chemical Waste in Labeled Containers Handle->Dispose_Waste Contaminated Items Doff_PPE Doff PPE: 1. Gloves 2. Lab Coat 3. Goggles Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for safe handling of L-Norleucine, ethyl ester.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. [Link]

  • The OSHA Laboratory Standard. (2020). Lab Manager. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (1981). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • L-Norleucine - Safety Data Sheet. (2021). [Link]

  • School Chemistry Laboratory Safety Guide. (2007). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • L-(+)-Norleucine - SAFETY DATA SHEET. (2025). [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • NIOSH pocket guide to chemical hazards. (2015). Johns Hopkins University. [Link]

  • NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. (2025). Lab Manager. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH). [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE); Personal Attire and Hygiene. St. Olaf College. [Link]

  • Personal Protective Equipment Selection Guide. (2015). The University of Arizona. [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.